molecular formula C16H19IN4O3 B8782779 RO-41

RO-41

Cat. No.: B8782779
M. Wt: 442.25 g/mol
InChI Key: YLCVTWRBGAUCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-41 is a useful research compound. Its molecular formula is C16H19IN4O3 and its molecular weight is 442.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19IN4O3

Molecular Weight

442.25 g/mol

IUPAC Name

N-[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C16H19IN4O3/c1-8(2)10-5-13(23-4)11(17)6-12(10)24-14-7-19-16(20-9(3)22)21-15(14)18/h5-8H,1-4H3,(H3,18,19,20,21,22)

InChI Key

YLCVTWRBGAUCPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(=O)C)I)OC

Origin of Product

United States

Foundational & Exploratory

Ro 41-0960: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent, selective, and reversible synthetic inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic pathways of catecholamines and catechol estrogens.[1][2] This technical guide provides a comprehensive analysis of the pharmacological profile of Ro 41-0960, detailing its core mechanism of action, quantitative pharmacological data, effects in various experimental models, and detailed experimental methodologies. By directly binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of substrates such as L-DOPA, dopamine (B1211576), and catechol estrogens, leading to significant alterations in their metabolic pathways.[2] This modulation of endogenous compound levels underlies its therapeutic potential and applications in conditions like Parkinson's disease and uterine fibroids.[2]

Core Mechanism of Action: COMT Inhibition

The primary pharmacological effect of Ro 41-0960 is the inhibition of the enzyme catechol-O-methyltransferase (COMT).[1][3] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of its catechol substrates.[2][4] This O-methylation is a crucial step in the inactivation and degradation of catecholamines (e.g., dopamine, norepinephrine (B1679862), epinephrine) and catechol estrogens.[4][5]

Ro 41-0960 acts as a competitive inhibitor by binding to the active site of COMT, thereby blocking the binding of both the catechol substrate and the methyl donor, SAM.[4][6] This inhibition prevents the formation of O-methylated metabolites, leading to an accumulation of the primary catechol substrates.[2][5] For instance, in the context of dopamine metabolism, this leads to decreased formation of homovanillic acid (HVA).[5] In estrogen metabolism, it prevents the conversion of potentially toxic catechol estrogens, like 4-hydroxyestradiol (B23129) (4-OHE2), to their less active methoxy (B1213986) derivatives.[1][5]

Quantitative Pharmacological Data

The inhibitory potency and other pharmacological parameters of Ro 41-0960 have been characterized in various in vitro and in vivo systems.

Table 1: In Vitro Inhibitory Potency against COMT
ParameterValueSpecies/SystemReference
IC50 0.6 nMHuman COMT[7]
5-42 nMHuman mammary tissue cytosol[2][5][8]
12 ± 9 nMRecombinant Human COMT[7][8]
46.1 nMNot specified[2][5][8]
EC50 23 ± 5 nMCHO cells expressing NET (for [3H]-NE retention)[2][7][9]
Ki 2.9 nmolDog pancreas[2]
Table 2: In Vivo Efficacy
ParameterValueSpecies/SystemEffectReference
ED50 <0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[2]
ED50 0.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[2]
Table 3: Off-Target Interactions
TargetParameterValueAssayCommentsReference
SERCA2a EC5022.98 µMCa²⁺ affinity in cardiac sarcoplasmic reticulumActivation (increases Ca²⁺ affinity); specific to SERCA2a-PLB complex. Can be inhibitory at ≥25 µM.[1][8][10][11]
Transthyretin (TTR) Kd115 nMIsothermal Titration Calorimetry (ITC)Binds with negative cooperativity to two sites.[8]
Kd22000 nMIsothermal Titration Calorimetry (ITC)Binds with negative cooperativity to two sites.[8]
Kd184.5 ± 26.5 nMIsothermal Titration Calorimetry (ITC)[12]

Signaling and Metabolic Pathways

The primary consequence of COMT inhibition by Ro 41-0960 is the modulation of catecholamine and estrogen metabolic pathways.

Dopamine and L-DOPA Metabolism

In the context of Parkinson's disease, Ro 41-0960's effect on L-DOPA metabolism is of significant interest. By preventing the conversion of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[2] This leads to an increase in striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding COMT COMT Dopamine_synapse->COMT Metabolism Downstream_Signaling Downstream Signaling Dopamine_receptor->Downstream_Signaling O_methylated_metabolites O-methylated Metabolites COMT->O_methylated_metabolites Ro410960 Ro410960 Ro410960->COMT Inhibition

Dopamine Metabolism Pathway Inhibition by Ro 41-0960.
Estrogen Metabolism

Ro 41-0960 also significantly impacts the metabolism of estrogens. It inhibits the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (4-OHE2), to their less active methoxy derivatives.[2] This leads to an accumulation of catechol estrogens, which can have implications for estrogen-dependent conditions.[2] For example, in MCF-7 breast cancer cells, COMT inhibition by Ro 41-0960 was shown to decrease the detoxification of 4-OHE2, leading to increased DNA damage.[1] Conversely, in the context of uterine fibroids, the accumulation of 2-OHE2, which has anti-estrogenic properties, is thought to contribute to tumor shrinkage.[2]

G Estradiol Estradiol (E2) Catechol_Estrogens Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol->Catechol_Estrogens Hydroxylation Methoxy_Estrogens Methoxy Estrogens (2-MeOE2, 4-MeOE2) Catechol_Estrogens->Methoxy_Estrogens Methylation CYP450 CYP450 COMT COMT Ro410960 Ro410960 Ro410960->COMT Inhibition

Estrogen Metabolism Pathway Inhibition by Ro 41-0960.

Experimental Protocols

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product from a catechol substrate.[2]

  • Objective: To determine the IC50 value of Ro 41-0960 for COMT inhibition.

  • Materials:

    • Recombinant human COMT

    • S-adenosyl-L-methionine (SAM)

    • 3,4-dihydroxybenzoic acid (DHBA) as substrate

    • Ro 41-0960

    • Tris-HCl buffer (pH 7.4)

    • MgCl2

    • Dithiothreitol (DTT)

    • Perchloric acid (for reaction termination)

    • HPLC system with electrochemical detection

  • Procedure:

    • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

    • Inhibitor Addition: Add varying concentrations of Ro 41-0960 or vehicle control to the tubes.

    • Enzyme Addition: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[2]

    • Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.[2]

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[2]

    • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.[2]

    • Analysis: Centrifuge the samples and analyze the supernatant by HPLC to quantify the formation of the methylated product.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of Ro 41-0960 compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric In Vitro COMT Inhibition Assay

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a catechol substrate.[4]

  • Objective: To determine the IC50 value of Ro 41-0960 using a radiometric method.

  • Materials:

    • Recombinant human COMT

    • Catechol substrate (e.g., dopamine)

    • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

    • Ro 41-0960

    • Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)

    • 2N HCl (for reaction termination)

    • Scintillation cocktail

  • Procedure:

    • Serial Dilution: Prepare serial dilutions of Ro 41-0960 in the assay buffer.

    • Assay Plate Preparation: To a 96-well microplate, add the serially diluted Ro 41-0960 or vehicle.

    • Enzyme Addition: Add the COMT enzyme solution to each well and pre-incubate for 15 minutes at 37°C.[4]

    • Reaction Initiation: Add a mixture of the catechol substrate and [³H]-SAM to initiate the reaction.[4]

    • Incubation: Incubate the plate for 30 minutes at 37°C.[4]

    • Reaction Termination: Stop the reaction by adding 2N HCl.[4]

    • Measurement: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[4]

    • Data Analysis: Determine the percentage of inhibition for each concentration and calculate the IC50 value as described in the HPLC-based assay.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare serial dilutions of Ro 41-0960 D Add Ro 41-0960/vehicle to 96-well plate A->D B Prepare COMT enzyme solution E Add COMT enzyme and pre-incubate (15 min, 37°C) B->E C Prepare substrate and [3H]-SAM mixture F Initiate reaction with substrate/[3H]-SAM mix C->F D->E E->F G Incubate (30 min, 37°C) F->G H Terminate reaction with 2N HCl G->H I Add scintillation cocktail and measure radioactivity H->I J Calculate % inhibition vs. control I->J K Plot dose-response curve and determine IC50 J->K

Experimental workflow for the in vitro COMT inhibition assay.

In Vivo and Cell-Based Effects

  • Neuroprotective Effects: In primary rat rostral mesencephalic tegmentum cultures, Ro 41-0960 demonstrated neuroprotective properties by preventing L-DOPA-induced dopaminergic neuron loss with an EC50 of 0.1 µM.[1]

  • Effects on Neurotransmitter Levels: In rats, administration of Ro 41-0960 (30 mg/kg, i.p.) led to an increase in striatal dopamine and DOPAC levels, while reducing the levels of the L-DOPA metabolite 3-OMD.[1] Chronic systemic administration in rats produced a significant increase in intracellular dopamine levels and a strong reduction in the striatal content of HVA.[13]

  • Modulation of Estrogen-Mediated Effects: In the Eker rat model of uterine fibroids, Ro 41-0960 treatment arrested growth and shrunk uterine fibroids.[14] This effect was associated with an increased urinary 2-hydroxy E2/16-hydroxy E2 ratio, increased p53 mRNA and TUNEL positivity, and decreased PARP1, PCNA, and cyclin D1 proteins.[14][15]

  • Norepinephrine Retention: In CHO cells expressing the norepinephrine transporter (NET), Ro 41-0960 potently increased the retention of [3H]-norepinephrine with an EC50 of 23 ± 5 nM, demonstrating its effectiveness in preventing the intracellular metabolism of catecholamines.[9]

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of catechol-O-methyltransferase.[1][2] Its core mechanism of action, the blockade of catechol O-methylation, has profound and predictable effects on the metabolic pathways of key endogenous catechol compounds, including neurotransmitters and estrogens.[2] The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960. While its primary target is well-defined, researchers should remain aware of potential off-target effects, particularly at higher concentrations.

References

Ro 41-0960: A Comprehensive Technical Overview of a Selective COMT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a synthetic, potent, and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3] As a nitrocatechol derivative, it plays a significant role in modulating the metabolic pathways of catecholamines and catechol estrogens.[1][4] This technical guide provides an in-depth analysis of the function, mechanism of action, and pharmacological profile of Ro 41-0960. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

Ro 41-0960 exerts its primary pharmacological effect by reversibly inhibiting COMT.[2][4] The COMT enzyme is crucial for the metabolic degradation of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[5] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate.[2][4] By binding to the catalytic site of COMT, Ro 41-0960 blocks this methylation process.[1] This inhibition leads to an accumulation of catecholamine neurotransmitters and catechol estrogens, thereby potentiating their downstream signaling effects.[4][5]

Quantitative Pharmacological Data

The potency and efficacy of Ro 41-0960 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Ro 41-0960
ParameterValueSpecies/SystemReference
IC505-42 nMHuman mammary tissue cytosol[4]
IC5046.1 nMNot specified[4]
Ki2.9 nmolDog pancreas[4]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss)[1]
EC5023 ± 5 nMCHO cells expressing NET[4]
EC5022.98 µMCardiac sarcoplasmic reticulum (SERCA2a + PLB) (Increased Ca²⁺ affinity)[1]
Table 2: In Vivo Efficacy of Ro 41-0960
ParameterValueSpecies/SystemEffectReference
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[4]
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[4]

Key Signaling Pathways Affected by Ro 41-0960

The primary signaling pathway influenced by Ro 41-0960 is the catecholamine metabolic pathway. By inhibiting COMT, it directly alters the levels of dopamine and its metabolites.

cluster_Dopamine_Metabolism Dopamine Metabolism cluster_Inhibition L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DDC 3-OMD 3-OMD L-DOPA->3-OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO 3-MT 3-MT Dopamine->3-MT COMT HVA HVA DOPAC->HVA COMT 3-MT->HVA MAO Ro 41-0960 Ro 41-0960 COMT COMT Ro 41-0960->COMT Inhibits

Figure 1. Dopamine metabolic pathway and the inhibitory action of Ro 41-0960.

In the context of cancer, particularly hormone-dependent cancers, Ro 41-0960 affects estrogen metabolism. It prevents the detoxification of catechol estrogens, which can lead to increased DNA damage in cancer cells.[1]

Estradiol (E2) Estradiol (E2) Catechol Estrogens (e.g., 4-OHE2) Catechol Estrogens (e.g., 4-OHE2) Estradiol (E2)->Catechol Estrogens (e.g., 4-OHE2) Methylated Catechol Estrogens (Inactive) Methylated Catechol Estrogens (Inactive) Catechol Estrogens (e.g., 4-OHE2)->Methylated Catechol Estrogens (Inactive) COMT Quinones Quinones Catechol Estrogens (e.g., 4-OHE2)->Quinones DNA Damage DNA Damage Quinones->DNA Damage Ro 41-0960 Ro 41-0960 COMT COMT Ro 41-0960->COMT Inhibits

Figure 2. Estrogen metabolism pathway and the impact of Ro 41-0960.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a general method for determining the IC50 value of Ro 41-0960.[6]

Materials:

  • 96-well microplate

  • Assay buffer

  • Ro 41-0960 (and other inhibitors for comparison)

  • COMT enzyme solution

  • Catechol substrate (e.g., L-DOPA)

  • S-adenosyl-L-methionine (SAM)

  • Stop solution (e.g., acidic solution)

  • Microplate reader

  • High-performance liquid chromatography (HPLC) system (optional)

Procedure:

  • To each well of a 96-well plate, add the assay buffer.

  • Add varying concentrations of Ro 41-0960 (or vehicle control).

  • Add the COMT enzyme solution and pre-incubate for a specified time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the catechol substrate and SAM.

  • Incubate the reaction mixture at 37°C for a time that ensures the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution.

  • Quantify the amount of the O-methylated product formed using HPLC, spectrophotometry, or a fluorescence-based assay.

  • Measure the signal using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_Workflow In Vitro COMT Inhibition Assay Workflow A Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate, SAM) B Add Buffer and Inhibitor to Plate A->B C Add COMT Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate and SAM C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Product F->G H Data Analysis (IC50 determination) G->H

Figure 3. Workflow for an in vitro COMT inhibition assay.

In Vivo Assessment of Dopamine Metabolism in Rats

This protocol describes a method to assess the effect of Ro 41-0960 on L-DOPA-induced changes in dopamine metabolites in rats.[1][7]

Materials:

  • Male Wistar rats

  • Ro 41-0960

  • L-DOPA/Carbidopa solution

  • Vehicle solution

  • Intraperitoneal (i.p.) injection supplies

  • Tissue homogenization equipment

  • HPLC with electrochemical detection

Procedure:

  • Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle to the rats.

  • After 30 minutes, administer L-DOPA/Carbidopa (e.g., 50:50 mg/kg, i.p.) or vehicle.

  • One hour after the second injection, euthanize the rats and collect brain tissue (e.g., striatum) and plasma.

  • Homogenize the brain tissue in an appropriate buffer.

  • Analyze the levels of dopamine, DOPAC, HVA, and 3-OMD in the tissue homogenates and plasma using HPLC with electrochemical detection.

  • Compare the metabolite levels between the different treatment groups to determine the effect of Ro 41-0960.

Therapeutic and Research Applications

Ro 41-0960 has been investigated for its therapeutic potential in several areas:

  • Parkinson's Disease: By preventing the peripheral degradation of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[2][4] This makes it a potential adjunct therapy for Parkinson's disease.[5] It has also been shown to attenuate L-DOPA-induced toxicity in mesencephalic dopamine neurons.[3]

  • Cancer: In models of hormone-dependent cancers, such as breast cancer and uterine fibroids, Ro 41-0960's inhibition of COMT leads to an accumulation of catechol estrogens.[1][8] This can induce oxidative stress and apoptosis in cancer cells.[8] Studies in the Eker rat model have shown that Ro 41-0960 can shrink uterine fibroid lesions.[9][10]

  • Neuroscience Research: As a selective COMT inhibitor, Ro 41-0960 is a valuable research tool for studying the role of COMT in various physiological and pathological processes, particularly in the context of dopaminergic signaling.[5]

Limitations and Future Directions

While Ro 41-0960 has demonstrated efficacy in preclinical models, its translation to clinical use has been limited. One study using [18F]-labeled Ro 41-0960 in baboons and mice showed negligible uptake in the brain, suggesting it may not effectively cross the blood-brain barrier.[11] This raises questions about the mechanism of its central pharmacological effects.[11] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys.[11]

Future research should focus on direct comparative studies with other COMT inhibitors to better delineate its efficacy and safety profile. Further investigation into its blood-brain barrier permeability and the mechanisms underlying its observed central effects is also warranted.

Conclusion

Ro 41-0960 is a potent and selective COMT inhibitor with a well-defined mechanism of action. Its ability to modulate catecholamine and catechol estrogen metabolism has significant implications for the treatment of Parkinson's disease and certain types of cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways provides a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960.

References

Ro 41-0960: A Technical Guide to a Potent and Selective COMT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, with the chemical name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a high-potency, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT).[1][2][3] As a second-generation nitrocatechol derivative, it has demonstrated significant utility as a research tool for investigating the roles of COMT in the metabolism of catecholamines and catechol estrogens.[3][4] Its ability to prevent the methylation of key neurotransmitters like dopamine (B1211576) and the precursor L-DOPA has positioned it as a compound of interest in neuropharmacology, particularly in the context of Parkinson's disease.[5][6][7] Furthermore, its influence on estrogen metabolism has opened avenues for its investigation in other therapeutic areas, such as uterine fibroids.[7][8] This technical guide provides an in-depth overview of the core pharmacology of Ro 41-0960, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and its impact on relevant signaling pathways.

Core Mechanism of Action

Ro 41-0960 exerts its pharmacological effects by directly and selectively binding to the catalytic site of the COMT enzyme.[1][4] COMT is a crucial enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrates.[5] By competitively and reversibly inhibiting this enzymatic reaction, Ro 41-0960 effectively blocks the metabolic degradation of a wide range of endogenous and exogenous catechol compounds.[1][9] This leads to an accumulation of the primary substrates and a corresponding decrease in their O-methylated metabolites, thereby modulating their biological activity.[1][5] The nitrocatechol moiety of Ro 41-0960 is a key structural feature that contributes to its high-affinity binding to the COMT active site.[3]

Quantitative Inhibitory Data

The potency of Ro 41-0960 as a COMT inhibitor has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative perspective on its efficacy.

Table 1: In Vitro and Cellular Inhibitory Potency of Ro 41-0960

ParameterValueSpecies/SystemSubstrateReference
IC505 - 42 nMHuman mammary tissue cytosols2- and 4-hydroxyestradiol[10][11]
IC50~50 nMNot specifiedNot specified[4]
IC5012 ± 9 nMRecombinant Human COMTNot specified[10]
IC5046.1 nMNot specifiedNot specified[10]
IC50~40 nMRat Liver COMTNot specified[3]
EC5023 ± 5 nMChinese Hamster Ovary (CHO) cellsNorepinephrine[11]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (Neuroprotection against L-DOPA induced toxicity)L-DOPA[5]

Note: The wide range of IC50 values observed in human mammary tissues is attributed to significant interindividual variations in COMT activity.[11]

Table 2: In Vivo Efficacy of Ro 41-0960

ParameterValueSpecies/ModelEffectReference
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake
Dose30 mg/kg, i.p.Reserpinized ratsPotentiated L-DOPA induced reversal of akinesia[3]

Table 3: Selectivity Profile of Ro 41-0960

Off-TargetEffectConcentrationReference
Monoamine Oxidase A (MAO-A)No significant activityNot specified[4]
Monoamine Oxidase B (MAO-B)No significant activityNot specified[4]
Phenolsulphotransferases (PST)No significant activityNot specified[4]
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a)Activation (increases Ca²⁺ affinity)EC50 of 22.98 µM[5][10]

Signaling Pathways

The primary consequence of COMT inhibition by Ro 41-0960 is the significant modulation of catecholamine and catechol estrogen metabolic pathways.

Dopamine Metabolism

In the context of neuropharmacology, particularly for Parkinson's disease, the effect of Ro 41-0960 on L-DOPA and dopamine metabolism is of paramount importance.[5][7] By inhibiting COMT, Ro 41-0960 prevents the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD).[6][7] This action increases the bioavailability of L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain.[6][7] Centrally, Ro 41-0960 also inhibits the degradation of dopamine to 3-methoxytyramine (3-MT) and its metabolite, homovanillic acid (HVA).[5]

Dopamine_Metabolism LDOPA_periphery L-DOPA (Periphery) OMD 3-O-Methyldopa LDOPA_periphery->OMD Methylation LDOPA_brain L-DOPA (Brain) LDOPA_periphery->LDOPA_brain Crosses BBB Dopamine Dopamine LDOPA_brain->Dopamine Decarboxylation DOPAC DOPAC Dopamine->DOPAC Oxidation HVA Homovanillic Acid (HVA) Dopamine->HVA via 3-MT & COMT DOPAC->HVA Methylation Ro410960_periphery Ro 41-0960 COMT_periphery COMT Ro410960_periphery->COMT_periphery Ro410960_brain Ro 41-0960 COMT_brain COMT Ro410960_brain->COMT_brain Inhibition COMT_periphery->OMD COMT_brain->HVA AADC AADC AADC->Dopamine MAO MAO MAO->DOPAC Estrogen_Metabolism Estradiol Estradiol (E2) Catechol_Estrogens Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol->Catechol_Estrogens Hydroxylation Methoxy_Estrogens Methoxy Estrogens (2-MeOE2, 4-MeOE2) Catechol_Estrogens->Methoxy_Estrogens Methylation Ro410960 Ro 41-0960 COMT COMT Ro410960->COMT COMT->Methoxy_Estrogens CYP450 CYP450 CYP450->Catechol_Estrogens Experimental_Workflow start Start: Obtain Ro 41-0960 in_vitro In Vitro Characterization start->in_vitro selectivity Selectivity Profiling start->selectivity comt_assay COMT Inhibition Assay (Radiometric or HPLC-based) in_vitro->comt_assay ic50 Determine IC50 Value comt_assay->ic50 in_vivo In Vivo Efficacy Studies ic50->in_vivo enzyme_panel Screen against enzyme panel (MAO-A/B, PST, etc.) selectivity->enzyme_panel off_target_ic50 Determine off-target IC50 values enzyme_panel->off_target_ic50 off_target_ic50->in_vivo pd_model Animal Model of Parkinson's Disease (e.g., Reserpinized Rat) in_vivo->pd_model behavioral Behavioral Assessment (e.g., Locomotor Activity) pd_model->behavioral neurochemical Neurochemical Analysis (HPLC) pd_model->neurochemical end End: Characterization Complete behavioral->end neurochemical->end

References

Ro 41-0960: A Technical Guide on its Discovery, Mechanism, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, chemically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to Ro 41-0960. It is designed to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug development. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile and its applications in research.

Discovery and History

Ro 41-0960 was developed in the late 1980s as part of a research initiative by Hoffmann-La Roche.[4] The program aimed to create a new generation of potent, selective, and centrally-acting COMT inhibitors.[4] The primary goal was to enhance the therapeutic efficacy of Levodopa (L-DOPA) for Parkinson's disease by preventing its breakdown in the peripheral tissues.[4] This research built upon earlier "first-generation" COMT inhibitors, with the objective of improving their pharmacological characteristics.[2][4] Ro 41-0960 is structurally similar to tolcapone (B1682975) (Ro 40-7592), another COMT inhibitor that has been clinically approved.[4]

Mechanism of Action

The principal mechanism of action of Ro 41-0960 is the potent and selective inhibition of Catechol-O-methyltransferase (COMT).[5][6] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576), and catechol estrogens.[5][7] Ro 41-0960 binds to the catalytic site of COMT, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[6][7] This inhibition leads to an accumulation of catecholamines and catechol estrogens, which forms the basis of its therapeutic and experimental uses.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for Ro 41-0960 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT
ParameterValueSpecies/SystemReference
IC505-42 nMHuman mammary tissue[7]
IC5046.1 nMRecombinant COMT[7]
EC5023 ± 5 nMCHO cells expressing NET[6]
Ki2.9 nmolDog pancreas[6]
Table 2: In Vivo Efficacy of Ro 41-0960
ParameterValueSpecies/SystemEffectReference
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[6]
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[6]
Table 3: Off-Target Interactions of Ro 41-0960
TargetParameterValueMethodCommentsReference
SERCA2aEC5022.98 µMCa-ATPase activity assayActivation (increases Ca²⁺ affinity); specific to SERCA2a-PLB complex[8][9]
Transthyretin (TTR)Kd115 nMIsothermal Titration Calorimetry (ITC)Binds with negative cooperativity to two sites[8]
Transthyretin (TTR)Kd22000 nMIsothermal Titration Calorimetry (ITC)Binds with negative cooperativity to two sites[8]
Transthyretin (TTR)Kd184.5 ± 26.5 nMIsothermal Titration Calorimetry (ITC)[10]

Signaling Pathways and Experimental Workflows

Catecholamine Metabolism Pathway

Ro 41-0960's primary effect is on the catecholamine metabolic pathway. By inhibiting COMT, it prevents the degradation of catecholamines like dopamine and the conversion of L-DOPA to 3-O-methyldopa (3-OMD).[5][6] This leads to increased bioavailability of L-DOPA for conversion to dopamine in the brain.[6]

Catecholamine_Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DDC OMD 3-O-methyldopa (3-OMD) LDOPA->OMD COMT COMT COMT Ro410960 Ro 41-0960 Ro410960->COMT Inhibits DDC DDC

Figure 1: Inhibition of L-DOPA metabolism by Ro 41-0960.

Estrogen Metabolism Pathway

Ro 41-0960 also impacts the metabolism of estrogens by inhibiting the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2).[6] This can lead to an accumulation of catechol estrogens, which may increase the risk of DNA damage.[5]

Estrogen_Metabolism Estradiol Estradiol CatecholEstrogens Catechol Estrogens (e.g., 4-OHE2) Estradiol->CatecholEstrogens MethoxyEstrogens Methoxy Estrogens CatecholEstrogens->MethoxyEstrogens COMT Quinones Quinones CatecholEstrogens->Quinones Oxidation DNADamage DNA Damage Quinones->DNADamage COMT COMT Ro410960 Ro 41-0960 Ro410960->COMT Inhibits

Figure 2: Modulation of estrogen metabolism by Ro 41-0960.

General Experimental Workflow for In Vivo Studies

A typical workflow for assessing the in vivo efficacy of Ro 41-0960 in a preclinical model of Parkinson's disease is outlined below.

InVivo_Workflow AnimalModel Animal Model (e.g., Reserpinized Rats) DrugAdmin Drug Administration (Ro 41-0960, L-DOPA/Carbidopa) AnimalModel->DrugAdmin BehavioralTest Behavioral Assessment (e.g., Locomotor Activity) DrugAdmin->BehavioralTest BiochemicalAnalysis Biochemical Analysis (e.g., Striatal Neurotransmitter Levels) BehavioralTest->BiochemicalAnalysis DataAnalysis Data Analysis and Interpretation BiochemicalAnalysis->DataAnalysis

Figure 3: General workflow for in vivo efficacy studies.

Detailed Experimental Protocols

In Vivo: Reserpine-Induced Akinesia in Rats

This model is utilized to evaluate the potential of compounds to alleviate motor deficits akin to those observed in Parkinson's disease.

  • Animals: Male Sprague-Dawley rats.

  • Reagents:

    • Reserpine (B192253)

    • Ro 41-0960

    • L-DOPA

    • Carbidopa

    • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Procedure:

    • Induce akinesia by administering reserpine to the rats.

    • After a set period to allow for the development of motor deficits, administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.[11][12]

    • One hour following the administration of the COMT inhibitor, administer L-DOPA/carbidopa (e.g., 50:50 mg/kg, i.p.).[11][12]

    • Assess locomotor activity one hour after the L-DOPA/carbidopa administration using an automated activity monitoring system.[12]

  • Data Analysis:

    • Record and compare locomotor activity counts between different treatment groups.

    • Calculate the percentage potentiation of the L-DOPA/carbidopa effect by Ro 41-0960.

In Vitro: COMT Inhibition Assay

This assay determines the inhibitory potency of Ro 41-0960 on COMT activity.

  • Materials:

    • Recombinant COMT enzyme

    • S-adenosyl-L-methionine (SAM) as the methyl donor

    • A catechol substrate (e.g., epinephrine)

    • Ro 41-0960 at various concentrations

    • Assay buffer

    • Detection reagents

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, COMT enzyme, and the catechol substrate.

    • Add Ro 41-0960 at a range of concentrations to the reaction mixture.

    • Initiate the reaction by adding SAM.

    • Incubate the mixture at a controlled temperature for a specific duration.

    • Stop the reaction.

    • Measure the amount of the methylated product formed using a suitable detection method (e.g., HPLC or a fluorescence-based assay).

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT that has been instrumental in advancing the understanding of catecholamine and catechol estrogen metabolism.[2] Its established inhibitory profile makes it a valuable tool for in vitro and in vivo research. Preclinical studies have demonstrated its potential therapeutic utility in conditions such as Parkinson's disease and uterine fibroids.[2][5] While questions remain regarding its brain penetration, Ro 41-0960 continues to be a compound of significant interest for both fundamental scientific inquiry and the development of novel therapeutic strategies.[2][13]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ro 41-0960: Chemical Structure, Properties, and Experimental Protocols

Introduction

Ro 41-0960, known chemically as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone, is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1] COMT plays a critical role in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine (B1679862), and epinephrine. By inhibiting COMT, Ro 41-0960 increases the bioavailability of these crucial signaling molecules, making it a valuable tool in neuropharmacology research and a compound of interest for therapeutic development, particularly in the context of Parkinson's disease.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and detailed experimental protocols related to Ro 41-0960.

Chemical Structure and Physicochemical Properties

Ro 41-0960 is a synthetic compound belonging to the benzophenone (B1666685) class.[1] Its structure is characterized by a 3,4-dihydroxy-5-nitrophenyl group linked to a 2-fluorophenyl group via a ketone bridge.[1]

PropertyValue
IUPAC Name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
Synonyms 2'-Fluoro-3,4-dihydroxy-5-nitrobenzophenone
CAS Number 125628-97-9
Molecular Formula C₁₃H₈FNO₅
Molecular Weight 277.21 g/mol [5]
Appearance Light yellow to yellow solid[4]
SMILES O=C(C1=CC(--INVALID-LINK--=O)=C(C(O)=C1)O)C2=CC=CC=C2F[4]
InChI InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H[5]
Solubility DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL[6]

Pharmacological Properties

The primary pharmacological action of Ro 41-0960 is the potent and selective inhibition of COMT.[1][5][7] This inhibition is reversible and occurs through binding to the catalytic site of the enzyme, thereby preventing the methylation of catechol substrates.[3][8]

Quantitative Pharmacological Data

The inhibitory potency of Ro 41-0960 has been determined in various in vitro and in vivo systems.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960

ParameterValueSpecies/SystemReference
IC₅₀ 5 - 42 nMHuman mammary tissue cytosol[3][5][7]
IC₅₀ ~50 nMNot specified[5]
EC₅₀ 0.1 µMPrimary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neurotoxicity)[1]
EC₅₀ 23 nMCHO cells expressing norepinephrine transporter (for increased norepinephrine retention)[8]

Table 2: In Vivo Efficacy of Ro 41-0960

ParameterDosageAnimal ModelEffectReference
ED₅₀ 0.5 mg/kgBaboon (Liver)Inhibition of [¹⁸F]Ro 41-0960 uptake[3]
ED₅₀ <0.01 mg/kgBaboon (Kidney)Inhibition of [¹⁸F]Ro 41-0960 uptake[3]
Effective Dose 30 mg/kg (i.p.)Reserpinized RatPotentiation of L-DOPA/Carbidopa effects[9]
Effective Dose 150 mg/kg (s.c.)Eker RatShrinkage of uterine fibroids[6][9]
Selectivity Profile

Ro 41-0960 exhibits high selectivity for COMT over other enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[5] While it is a selective COMT inhibitor, some off-target effects have been noted at higher concentrations, including modulation of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[10][11]

Signaling Pathways and Mechanism of Action

Ro 41-0960's mechanism of action is centered on its ability to inhibit COMT, which has significant downstream effects on catecholamine metabolic pathways.

COMT_Inhibition_Pathway cluster_catecholamines Catecholamines cluster_metabolism Metabolism cluster_metabolites Metabolites Dopamine Dopamine COMT COMT Dopamine->COMT MAO MAO Dopamine->MAO Norepinephrine Norepinephrine Norepinephrine->COMT Epinephrine Epinephrine Epinephrine->COMT Methylated_Metabolites 3-Methoxytyramine Normetanephrine Metanephrine COMT->Methylated_Metabolites HVA HVA COMT->HVA DOPAC DOPAC MAO->DOPAC DOPAC->COMT Ro410960 Ro 41-0960 Ro410960->COMT Inhibits

Caption: Inhibition of catecholamine metabolism by Ro 41-0960.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of Ro 41-0960.

1. Materials:

  • Purified or recombinant COMT enzyme

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • A catechol substrate (e.g., L-DOPA, dopamine)

  • Ro 41-0960 stock solution (in DMSO)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Detection system (e.g., HPLC with electrochemical detection, radiometric assay)

2. Procedure:

  • Prepare serial dilutions of Ro 41-0960 in the assay buffer.

  • In a microplate, add the COMT enzyme, SAM, and the diluted Ro 41-0960 or vehicle (DMSO).

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the catechol substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding acid or placing on ice).

  • Quantify the formation of the methylated product using the chosen detection method.

  • Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

COMT_Assay_Workflow Start Prepare Reagents Incubation Incubate Enzyme, SAM, and Ro 41-0960 Start->Incubation Reaction Add Substrate & Incubate Incubation->Reaction Stop Stop Reaction Reaction->Stop Detection Quantify Product Stop->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro COMT inhibition assay.

In Vivo Assessment in a Rat Model of Parkinson's Disease

This protocol is based on studies evaluating the ability of Ro 41-0960 to potentiate the effects of L-DOPA.[9]

1. Animals:

  • Male Sprague-Dawley rats.

  • Induce a Parkinsonian-like state using reserpine (B192253) (e.g., 5 mg/kg, s.c., 18 hours prior to testing).

2. Drug Administration:

  • Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.

  • After a set time (e.g., 30 minutes), administer L-DOPA/carbidopa (e.g., 25/6.25 mg/kg, i.p.).

3. Behavioral Assessment:

  • Measure locomotor activity using an open-field arena or activity monitors.

  • Assess akinesia or catalepsy using standardized behavioral tests (e.g., bar test).

4. Neurochemical Analysis:

  • At the end of the experiment, euthanize the animals and dissect the striatum.

  • Measure levels of dopamine, its metabolites (DOPAC, HVA), and 3-O-methyldopa (3-OMD) using HPLC with electrochemical detection.

5. Data Analysis:

  • Compare behavioral scores and neurochemical levels between the vehicle-treated and Ro 41-0960-treated groups.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate catecholamine levels has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its therapeutic applications and its use as a research tool in neuropharmacology and related fields. Researchers are encouraged to consult the cited literature for more specific details and to adapt these methodologies to their specific research questions.

References

Ro 41-0960: A Comprehensive Selectivity Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, a nitrocatechol derivative, is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic degradation of catecholamines and catechol estrogens.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of Ro 41-0960, presenting quantitative data on its on-target and off-target activities, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows. While demonstrating high potency for COMT, Ro 41-0960 also exhibits measurable interactions with other proteins, notably the Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and transthyretin (TTR), which are critical considerations in its experimental application and potential therapeutic development.[4]

Quantitative Selectivity Profile

The selectivity of Ro 41-0960 has been characterized against its primary target, COMT, as well as several off-target enzymes and proteins. The following tables summarize the available quantitative data to provide a clear comparative overview of its activity.

Table 1: On-Target Activity - COMT Inhibition
ParameterValueSpecies/SystemReference(s)
IC505 - 42 nMHuman Mammary Tissue Cytosol[1][5]
IC50~50 nMNot specified[3]
IC5046.1 nMNot specified[4]
IC5012 ± 9 nMRecombinant Human COMT[4]
EC5023 ± 5 nMCHO cells expressing NET[6]
Ki2.9 nmolDog pancreas[6]
ED50<0.01 mg/kgBaboon Kidney (in vivo)[6]
ED500.5 mg/kgBaboon Liver (in vivo)[6]
Table 2: Off-Target Activity
TargetParameterValueCommentsReference(s)
SERCA2aEC5022.98 µMActivation (increases Ca2+ affinity); specific to SERCA2a-PLB complex. Can be inhibitory at ≥25 µM.[4][7]
Transthyretin (TTR)Kd115 nMIsothermal Titration Calorimetry (ITC); binds with negative cooperativity to two sites.[4]
Transthyretin (TTR)Kd22000 nMIsothermal Titration Calorimetry (ITC); binds with negative cooperativity to two sites.[4]
Transthyretin (TTR)Kd184.5 ± 26.5 nMCalorimetric Titration.[8]
Table 3: Selectivity Against Other Enzymes
EnzymeActivityCommentsReference(s)
Monoamine Oxidase A (MAO-A)No significant activitySpecific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor.[1][3]
Monoamine Oxidase B (MAO-B)No significant activitySpecific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor.[1][3]
Phenolsulphotransferases (PST)No significant activitySpecific IC50 values are not readily available in the public domain, but it is characterized as a "selective" COMT inhibitor.[1][3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by Ro 41-0960 and the logical relationship of its on-target versus off-target activities.

cluster_0 Catecholamine Metabolism Dopamine Dopamine COMT COMT Dopamine->COMT L_DOPA L-DOPA L_DOPA->Dopamine L_DOPA->COMT Metabolites 3-O-Methyldopa & Homovanillic Acid COMT->Metabolites Methylation Ro410960 Ro 41-0960 Ro410960->COMT Inhibition

Fig. 1: Inhibition of Catecholamine Metabolism by Ro 41-0960.

cluster_1 Cellular Calcium Homeostasis SR Sarcoplasmic Reticulum (SR) SERCA2a SERCA2a Cytosol_Ca Cytosolic Ca2+ Cytosol_Ca->SR Ca2+ uptake Ro410960 Ro 41-0960 Ro410960->SERCA2a Activation (low µM) Inhibition (high µM)

Fig. 2: Modulation of SERCA2a-mediated Calcium Uptake by Ro 41-0960.

Ro410960 Ro 41-0960 OnTarget On-Target Activity (COMT Inhibition) Ro410960->OnTarget OffTarget Off-Target Activity (SERCA2a, TTR) Ro410960->OffTarget Potency_On Low Nanomolar (IC50: 5-42 nM) OnTarget->Potency_On Potency_Off Micromolar (EC50/Kd: >0.015 µM) OffTarget->Potency_Off

Fig. 3: Logical Relationship of Ro 41-0960 On-Target vs. Off-Target Potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Ro 41-0960 are provided below.

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product.

  • Objective: To determine the IC50 value of Ro 41-0960 for COMT inhibition.

  • Materials:

    • Recombinant human COMT

    • S-adenosyl-L-methionine (SAM)

    • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)

    • Ro 41-0960

    • Tris-HCl buffer (pH 7.4)

    • MgCl2

    • Dithiothreitol (DTT)

    • Stop solution (e.g., Perchloric acid)

    • HPLC system with electrochemical detection

  • Procedure:

    • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

    • Inhibitor Addition: Add varying concentrations of Ro 41-0960 (or a vehicle control) to the reaction tubes.

    • Enzyme Addition: Add the COMT enzyme solution and pre-incubate for a defined period at 37°C to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the catechol substrate and SAM.

    • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.

    • Reaction Termination: Stop the reaction by adding ice-cold stop solution.

    • Sample Preparation: Centrifuge the samples to pellet precipitated protein and collect the supernatant.

    • HPLC Analysis: Inject the supernatant into an HPLC system to separate and quantify the methylated product.

    • Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Start Prepare Reaction Mix (Buffer, Substrate) AddInhibitor Add Ro 41-0960 (or Vehicle) Start->AddInhibitor AddEnzyme Add COMT Enzyme & Pre-incubate AddInhibitor->AddEnzyme StartReaction Initiate with SAM AddEnzyme->StartReaction Incubate Incubate at 37°C StartReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Analyze Analyze by HPLC StopReaction->Analyze End Calculate IC50 Analyze->End

Fig. 4: Workflow for a Typical COMT Inhibition Assay.
SERCA2a Ca2+-ATPase Activity Assay (NADH-Coupled)

This protocol describes a common method to measure the ATPase activity of SERCA2a.[1]

  • Objective: To determine the effect of Ro 41-0960 on SERCA2a activity.

  • Materials:

    • Cardiac sarcoplasmic reticulum (SR) microsomes (containing SERCA2a)

    • Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

    • NADH

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • ATP

    • Calcium chloride (for desired free Ca2+ concentrations)

    • Ro 41-0960

    • Spectrophotometer (340 nm)

  • Procedure:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.

    • Microsome Addition: Add the cardiac SR microsomes to the reaction mixture.

    • Compound Addition: Add the test compound (Ro 41-0960) at various concentrations.

    • Calcium Addition: Add CaCl2 to achieve a range of free calcium concentrations.

    • Reaction Initiation: Initiate the reaction by adding ATP.

    • Data Acquisition: Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by SERCA2a.

    • Data Analysis: Calculate the ATPase activity for each condition and plot the activity against the compound concentration to determine the EC50 or IC50.

Start Prepare Reaction Mix (Buffer, Enzymes, NADH, PEP) AddMicrosomes Add Cardiac SR Microsomes Start->AddMicrosomes AddCompound Add Ro 41-0960 AddMicrosomes->AddCompound AddCa Add CaCl2 AddCompound->AddCa Initiate Initiate with ATP AddCa->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor End Calculate ATPase Activity (EC50/IC50) Monitor->End

Fig. 5: Workflow for the SERCA2a NADH-Coupled ATPase Assay.
Transthyretin (TTR) Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) based competition assay to measure the binding of compounds to TTR.[1]

  • Objective: To determine the binding affinity (Kd or IC50) of Ro 41-0960 to TTR.

  • Materials:

    • Recombinant human TTR

    • Fluorescently labeled TTR ligand (probe), e.g., fluorescein-labeled thyroxine (T4)

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

    • Ro 41-0960

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Preparation: Prepare a solution of TTR and the fluorescent probe in the assay buffer.

    • Compound Addition: Add the test compound (Ro 41-0960) at various concentrations to the TTR-probe solution in a microplate. Include a control with no competitor.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Measurement: Measure the fluorescence polarization of each well. The binding of the test compound to TTR will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

    • Data Analysis: Calculate the percentage of displacement for each concentration of the test compound and determine the Kd or IC50 value.

Start Mix TTR and Fluorescent Probe AddCompound Add Ro 41-0960 (Competitor) Start->AddCompound Incubate Incubate to Equilibrium AddCompound->Incubate Measure Measure Fluorescence Polarization Incubate->Measure End Calculate Displacement and Kd/IC50 Measure->End

Fig. 6: Workflow for the TTR Fluorescence Polarization Binding Assay.

Conclusion

Ro 41-0960 is a highly potent and selective inhibitor of COMT, with activity in the low nanomolar range.[5] This makes it a valuable tool for research in neuropharmacology and drug discovery. However, researchers must be aware of its off-target activities, particularly the modulation of SERCA2a and binding to TTR, which occur at micromolar concentrations.[4] This suggests a significant window of selectivity for COMT. The provided data and protocols offer a comprehensive resource for the informed use of Ro 41-0960 in experimental settings and for the interpretation of resulting data. When designing experiments, it is crucial to consider the potential for these off-target effects, especially at higher concentrations, and in biological systems where SERCA2a and TTR are functionally significant.

References

In Vitro Characterization of Ro 41-0960: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ro 41-0960, a potent and selective inhibitor of Catechol-O-methyltransferase (COMT). The information presented herein is intended to support research and development activities by providing detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action

Ro 41-0960 is a synthetic, broad-spectrum nitrocatechol compound that acts as a potent and selective inhibitor of COMT.[1] This enzyme plays a crucial role in the metabolic degradation of catecholamines, such as dopamine (B1211576) and norepinephrine, and catechol estrogens.[2] By binding to the catalytic site of COMT, Ro 41-0960 prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[3] This inhibition leads to an accumulation of these substrates, thereby modulating their downstream signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of Ro 41-0960's in vitro activity, including its potency against its primary target, COMT, and its interactions with known off-target proteins.

Table 1: In Vitro Inhibitory and Activating Potency of Ro 41-0960
ParameterTarget/SystemValueSpecies/Assay Condition
IC₅₀ COMT5 - 42 nMHuman Mammary Tissue Cytosol[2]
COMT12 ± 9 nMRecombinant Human COMT[4]
COMT46.1 nMNot Specified[4]
COMT~50 nMNot specified[2]
EC₅₀ Increased Norepinephrine Retention23 ± 5 nMCHO cells expressing NET[4]
Prevention of L-DOPA induced dopaminergic neuron loss0.1 µMPrimary rat rostral mesencephalic tegmentum cultures[4]
Increased Ca²⁺ affinity (SERCA2a Activation)22.98 µMCardiac sarcoplasmic reticulum (SERCA2a + PLB)[4][5]
Kᵢ COMT2.9 nmolDog pancreas[4]
Kₔ Transthyretin (TTR) Binding15 nM (Kₔ₁)Isothermal Titration Calorimetry (ITC)[4]
Transthyretin (TTR) Binding2000 nM (Kₔ₂)Isothermal Titration Calorimetry (ITC)[4]
Table 2: Selectivity Profile of Ro 41-0960
Off-Target EnzymeActivityReference
Monoamine Oxidase A (MAO-A)No significant activity[2]
Monoamine Oxidase B (MAO-B)No significant activity[2]
Phenolsulphotransferases (PST)No significant activity[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Ro 41-0960 and provide standardized workflows for relevant in vitro experiments.

Catecholamine Metabolism Pathway

cluster_0 Dopamine Metabolism cluster_1 Inhibition by Ro 41-0960 L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DDC DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO 3-MT 3-Methoxytyramine (3-MT) Dopamine->3-MT COMT HVA Homovanillic acid (HVA) DOPAC->HVA COMT Ro 41-0960 Ro 41-0960 COMT COMT Ro 41-0960->COMT Inhibits

Caption: Inhibition of COMT by Ro 41-0960 blocks the conversion of dopamine and DOPAC to their methylated metabolites.

Catechol Estrogen Metabolism and DNA Damage Pathway

cluster_0 Catechol Estrogen Metabolism cluster_1 Inhibition by Ro 41-0960 Estradiol Estradiol 4-OHE2 4-Hydroxyestradiol (4-OHE2) Estradiol->4-OHE2 CYP450 Methoxyestrogens Methoxyestrogens (Inactive) 4-OHE2->Methoxyestrogens COMT Quinone Metabolites Quinone Metabolites (Reactive) 4-OHE2->Quinone Metabolites Oxidation DNA_Damage DNA Damage Quinone Metabolites->DNA_Damage Ro 41-0960 Ro 41-0960 COMT COMT Ro 41-0960->COMT Inhibits cluster_workflow COMT Inhibition Assay Workflow start Start reagents Prepare Reagents: - COMT Enzyme - Catechol Substrate - SAM - Ro 41-0960 (serial dilutions) start->reagents reaction Set up Reaction: - Add reagents to microplate - Pre-incubate with inhibitor reagents->reaction initiate Initiate Reaction: Add SAM reaction->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Product Formation (Radiometric, HPLC, or Fluorescence) stop->detect analyze Data Analysis: Calculate % Inhibition and IC₅₀ detect->analyze end End analyze->end

References

Ro 41-0960 and its Binding Affinity to Catechol-O-Methyltransferase (COMT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Ro 41-0960 to Catechol-O-Methyltransferase (COMT), a critical enzyme in the metabolic pathway of catecholamines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support research and drug development efforts targeting COMT.

Quantitative Inhibition Data

Ro 41-0960 is a potent and selective inhibitor of COMT.[1] Its inhibitory activity has been quantified across various experimental systems, primarily through the determination of IC50 and EC50 values. While a definitive dissociation constant (Ki) from direct enzyme kinetic studies is not widely available in public literature, the inhibition mechanism is characterized as "tight-binding," indicating a strong and potentially slow-dissociating interaction with the enzyme.[1]

The following table summarizes the key inhibitory potency data for Ro 41-0960 against COMT.

ParameterValueCell/Tissue TypeSubstrate
IC50 5 - 42 nMHuman mammary tissue cytosols2- and 4-hydroxyestradiol
EC50 23 ± 5 nMChinese Hamster Ovary (CHO) cellsNorepinephrine

Note: The considerable range in IC50 values observed in human mammary tissues highlights significant interindividual variations in COMT activity and sensitivity to inhibitors.[1]

Experimental Protocols

The determination of the binding affinity and inhibitory potency of Ro 41-0960 against COMT involves various in vitro assays. Below are detailed methodologies for two commonly employed experimental protocols.

Radiometric COMT Inhibition Assay

This assay measures the inhibition of COMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine ([³H]-SAM)

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • Ro 41-0960

  • Reaction buffer (e.g., Tris-HCl)

  • MgCl₂

  • Stop solution (e.g., perchloric acid)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, MgCl₂, and the catechol substrate at a concentration close to its Km value.

  • Inhibitor Addition: Add varying concentrations of Ro 41-0960 to the reaction mixture. A control with no inhibitor is essential.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a brief period (e.g., 5-10 minutes) to facilitate inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the COMT enzyme preparation, followed by the addition of [³H]-SAM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Separation: Separate the radiolabeled methylated product from the unreacted [³H]-SAM using solvent extraction or chromatography.

  • Quantification: Quantify the radioactivity of the product using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Ro 41-0960 and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

HPLC-Based COMT Inhibition Assay

This method quantifies the formation of the methylated product using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[2]

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM) (non-radiolabeled)

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)[2]

  • Ro 41-0960

  • Tris-HCl buffer

  • MgCl₂

  • Dithiothreitol (DTT)

  • Perchloric acid (for reaction termination)[2]

  • HPLC system with an electrochemical or fluorescence detector and a C18 column[2]

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, and DTT.[2]

  • Inhibitor Addition: Add varying concentrations of Ro 41-0960 (or a vehicle control) to the reaction tubes.[2]

  • Enzyme Addition and Pre-incubation: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[2]

  • Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[2]

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.[2]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant for analysis.[2]

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate and quantify the methylated product of the substrate.[2]

  • Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Ro 41-0960 and fitting the data to a sigmoidal dose-response curve.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by COMT inhibition and a typical experimental workflow for identifying COMT inhibitors.

COMT_Dopamine_Metabolism Dopamine Dopamine COMT COMT Dopamine->COMT Methylation Methoxytyramine 3-Methoxytyramine (Inactive) COMT->Methoxytyramine Ro410960 Ro 41-0960 Ro410960->COMT Inhibition

Dopamine Metabolism Inhibition by Ro 41-0960.

COMT_Estrogen_Metabolism Estradiol Estradiol CatecholEstrogens Catechol Estrogens (e.g., 2-OHE2, 4-OHE2) Estradiol->CatecholEstrogens Hydroxylation (CYP450) COMT COMT CatecholEstrogens->COMT Methylation MethoxyEstrogens Methoxy Estrogens (Inactive) COMT->MethoxyEstrogens Ro410960 Ro 41-0960 Ro410960->COMT Inhibition Estradiol_Regulation Estradiol Estradiol_Regulation->COMT Down-regulates expression

Estrogen Metabolism and COMT Regulation.

Virtual_Screening_Workflow cluster_0 Virtual Screening for COMT Inhibitors CompoundLibrary Compound Library (e.g., ZINC Database) PharmacophoreModeling Pharmacophore Modeling (Ligand-based) CompoundLibrary->PharmacophoreModeling VirtualScreening Virtual Screening PharmacophoreModeling->VirtualScreening MolecularDocking Molecular Docking (Structure-based) VirtualScreening->MolecularDocking HitSelection Hit Selection & ADMET Prediction MolecularDocking->HitSelection ExperimentalValidation Experimental Validation (In vitro assays) HitSelection->ExperimentalValidation

Virtual Screening Workflow for COMT Inhibitors.

References

The Pharmacological Profile of Ro 41-0960: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, with the chemical name (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4][5] As a broad-spectrum nitrocatechol, it demonstrates activity in peripheral tissues.[1][5] Its primary mechanism of action involves the reversible inhibition of COMT, a crucial enzyme in the metabolic degradation of catecholamines and catechol estrogens.[6][7] This inhibition leads to the modulation of dopamine (B1211576) and estrogen levels, making Ro 41-0960 a valuable tool in neuroscience research and a compound of interest for therapeutic applications in conditions such as Parkinson's disease and uterine fibroids.[4][6] This technical guide provides a comprehensive overview of the pharmacological profile of Ro 41-0960, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualization of key signaling pathways.

Core Mechanism of Action: COMT Inhibition

Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[6][7] This action blocks the metabolic inactivation of catecholamines like dopamine and L-DOPA, as well as catechol estrogens.[6] The inhibition of COMT by Ro 41-0960 leads to an accumulation of these substrates and a reduction in their O-methylated metabolites, which underlies its therapeutic potential.[6]

Quantitative Pharmacological Data

The potency and efficacy of Ro 41-0960 have been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT

ParameterValueSpecies/SystemReference
IC505-42 nMHuman mammary tissue cytosol[6][7][8][9]
IC5012 ± 9 nMRecombinant Human COMT[9]
IC5046.1 nMNot specified[6][7][9]
Ki2.9 nmolDog pancreas[6]

Table 2: In Vitro Efficacy of Ro 41-0960

ParameterValueModel SystemEffectReference
EC500.1 µMPrimary rat rostral mesencephalic tegmentum culturesPrevention of L-DOPA induced dopaminergic neuron loss[1][4][10]
EC5023 nMCHO cells expressing NETIncreased norepinephrine (B1679862) retention[6][7]
EC5022.98 µMCardiac sarcoplasmic reticulum (SERCA2a + PLB)Increased Ca²⁺ affinity[1][11][12]

Table 3: In Vivo Efficacy of Ro 41-0960

ParameterValueSpecies/ModelEffectReference
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[6][13]
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[6][13]

Table 4: Off-Target Binding Affinity of Ro 41-0960

TargetParameterValueMethodReference
Transthyretin (TTR)Kd184.5 ± 26.5 nMIsothermal Titration Calorimetry (ITC)[14]
Transthyretin (TTR)Kd15 nM (Kd1), 2000 nM (Kd2)Isothermal Titration Calorimetry (ITC)[9]

Key Signaling Pathways and Experimental Workflows

The primary signaling pathways affected by Ro 41-0960 are the metabolic pathways of catecholamines and estrogens.

Dopamine Metabolism Pathway

Inhibition of COMT by Ro 41-0960 is particularly relevant in the context of Parkinson's disease. By preventing the O-methylation of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[6] This leads to increased striatal levels of dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), while reducing 3-OMD levels.[1][4][10][15]

cluster_pathway Dopamine Metabolism Pathway L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine AADC Three_OMD 3-O-Methyldopa (3-OMD) L_DOPA->Three_OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA Homovanillic Acid (HVA) DOPAC->HVA COMT COMT COMT Ro_41_0960 Ro 41-0960 Ro_41_0960->COMT AADC AADC MAO MAO

Inhibition of Dopamine Metabolism by Ro 41-0960.
Estrogen Metabolism and Cancer Signaling

Ro 41-0960 also impacts estrogen metabolism by inhibiting the O-methylation of catechol estrogens (e.g., 4-hydroxyestradiol (B23129) or 4-OHE2).[1] This can lead to an accumulation of catechol estrogens, which can be oxidized to quinones. These reactive molecules can cause DNA damage, a contributing factor to carcinogenesis.[16] In some cancer models, this accumulation leads to increased oxidative stress, activation of p53 and PARP1, and ultimately apoptosis, while downregulating cell proliferation markers like PCNA and Cyclin-D1.[3][16][17]

cluster_pathway Proposed Signaling Pathway of Ro 41-0960 in Estrogen-Dependent Cancers Estradiol Estradiol Catechol_Estrogens Catechol Estrogens Estradiol->Catechol_Estrogens Metabolism Quinones Quinones Catechol_Estrogens->Quinones Oxidation Methylated_Estrogens Methylated Estrogens Catechol_Estrogens->Methylated_Estrogens COMT (Detoxification) DNA_Damage DNA Damage Quinones->DNA_Damage p53 p53 Activation DNA_Damage->p53 PARP1 PARP1 Activation p53->PARP1 Apoptosis Apoptosis PARP1->Apoptosis Cell_Proliferation Cell Proliferation Apoptosis->Cell_Proliferation Inhibition PCNA_CyclinD1 PCNA/Cyclin-D1 Cell_Proliferation->PCNA_CyclinD1 Downregulation COMT COMT Ro_41_0960 Ro 41-0960 Ro_41_0960->COMT

Proposed signaling of Ro 41-0960 in cancer.
General Experimental Workflow for In Vivo Efficacy Assessment

A common experimental design to assess the in vivo efficacy of COMT inhibitors like Ro 41-0960 involves using rodent models of Parkinson's disease, such as the reserpine-induced akinesia model.[15][18]

cluster_workflow General In Vivo Experimental Workflow Animal_Model Animal Model (e.g., Reserpinized Rat) Treatment_Groups Treatment Groups: - Vehicle - L-DOPA/Carbidopa - Ro 41-0960 + L-DOPA/Carbidopa Animal_Model->Treatment_Groups Behavioral_Assessment Behavioral Assessment (e.g., Locomotor Activity) Treatment_Groups->Behavioral_Assessment Biochemical_Analysis Biochemical Analysis (Striatal Neurotransmitter Levels) Treatment_Groups->Biochemical_Analysis Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Assessment->Data_Analysis Biochemical_Analysis->Data_Analysis

Workflow for in vivo efficacy assessment.

Detailed Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol is designed to determine the IC50 value of Ro 41-0960 against COMT.[8]

  • Materials: Recombinant COMT enzyme, Ro 41-0960, a suitable catechol substrate (e.g., epinephrine), S-adenosyl-L-methionine (SAM), assay buffer, 96-well plate, plate reader.

  • Procedure:

    • Prepare serial dilutions of Ro 41-0960 in the assay buffer.

    • In a 96-well plate, add the assay buffer, a specific concentration of the inhibitor (or vehicle control), and the COMT enzyme solution.

    • Pre-incubate the plate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the catechol substrate and SAM.

    • Incubate the reaction for a defined period at 37°C.

    • Terminate the reaction.

    • Measure the product formation using a suitable detection method (e.g., HPLC or a fluorescence-based assay).

    • Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Apoptosis Assay

This protocol is for quantifying apoptosis in cancer cells treated with Ro 41-0960 using flow cytometry.[16]

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, Ro 41-0960, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of Ro 41-0960 for a specified time.

    • Harvest both floating and adherent cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Reserpine-Induced Akinesia Model in Rats

This protocol assesses the ability of Ro 41-0960 to potentiate the effects of L-DOPA.[4][10][15][18]

  • Animals: Adult male rats.

  • Procedure:

    • Induce akinesia by administering reserpine.

    • Divide the animals into treatment groups: vehicle, L-DOPA/carbidopa, and Ro 41-0960 in combination with L-DOPA/carbidopa.

    • Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) followed by L-DOPA/carbidopa.[4][10][15]

    • Measure locomotor activity at specified time points using an automated activity monitoring system.

    • At the end of the experiment, collect brain tissue (striatum) for neurochemical analysis of dopamine, DOPAC, and 3-OMD levels by HPLC.

Pharmacokinetics and Brain Penetration

While Ro 41-0960 is classified as a broad-spectrum COMT inhibitor, positron emission tomography (PET) studies in baboons using [18F]-labeled Ro 41-0960 have shown negligible uptake in the brain.[19] The brain-to-plasma ratio of the radiotracer was very low, suggesting that the majority of the signal detected in the brain was from the compound within cerebral blood vessels rather than the brain tissue itself.[19] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys and liver.[13][19] These findings suggest that the central pharmacological effects of Ro 41-0960 may be limited due to poor brain penetration.[19]

Therapeutic Potential and Research Applications

  • Parkinson's Disease: By potentiating the effects of L-DOPA, Ro 41-0960 has been investigated as a potential adjunct therapy for Parkinson's disease.[3][4][6]

  • Uterine Fibroids: In the Eker rat model of uterine fibroids, Ro 41-0960 treatment resulted in a significant reduction in fibroid volume, potentially through the modulation of estrogen metabolism and induction of apoptosis.[4][17]

  • Cancer Research: The ability of Ro 41-0960 to modulate catechol estrogen metabolism and induce apoptosis in cancer cells makes it a valuable tool for studying estrogen-related cancers.[1][16]

  • Neuroscience Research: As a selective COMT inhibitor, Ro 41-0960 is widely used in research to investigate the role of COMT in various physiological and pathological processes, particularly in dopaminergic signaling pathways.[3]

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate the metabolic pathways of catecholamines and catechol estrogens has been demonstrated in numerous in vitro and in vivo studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. The visualization of the affected signaling pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by Ro 41-0960. While its clinical development has been limited, Ro 41-0960 remains an invaluable research tool for elucidating the role of COMT in health and disease.

References

Ro 41-0960: A Technical Guide for the Study of Catecholamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic degradation of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[1][2][3] Its high specificity for COMT makes it an invaluable tool in neuroscience research and a compound of interest for therapeutic development, particularly in conditions associated with dysregulated catecholamine signaling like Parkinson's disease.[2][3] This technical guide provides a comprehensive overview of Ro 41-0960, including its mechanism of action, quantitative data on its inhibitory potency, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: COMT Inhibition

Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT.[2][4] This action competitively inhibits the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[2][4] The inhibition of COMT by Ro 41-0960 leads to an accumulation of catecholamines and their precursors, such as L-DOPA, while reducing the formation of their O-methylated metabolites like homovanillic acid (HVA) and 3-O-methyldopa (3-OMD).[2][4][5] This modulation of catecholamine metabolism is the foundation of its utility in research and its potential therapeutic applications.[2][5]

Data Presentation: Quantitative Inhibitory Potency

The efficacy of Ro 41-0960 as a COMT inhibitor has been characterized across various in vitro and in vivo systems. The following tables summarize key quantitative data, offering a comparative perspective with other known COMT inhibitors.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT

ParameterValueSpecies/SystemReference
IC500.6 nMHuman COMT[3]
IC505 - 42 nMHuman Mammary Tissue Cytosol[1][2][3][4]
IC50~40 nMRat Liver COMT[6]
IC5046.1 nMRecombinant COMT[2][4]
Average IC5012 ± 9 nMRecombinant COMT[3]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss)[5][7][8]
EC5023 ± 5 nMCHO cells expressing NET (for [3H]-NE retention)[2][3]
Ki2.9 nmolDog pancreas[2]

Table 2: In Vivo Efficacy of Ro 41-0960

ParameterValueSpecies/SystemEffectReference
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[2]
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[2]

Table 3: Comparative Inhibitory Potency (IC50) of COMT Inhibitors

InhibitorTarget EnzymeIC50 (nM)Tissue/Assay ConditionReference
Ro 41-0960 COMT5 - 42Human Mammary Tissue Cytosol[1]
EntacaponeCOMT10 - 160Rat Duodenum and Liver[1]
TolcaponeCOMT2 - 3Rat Brain[1]
TolcaponeCOMT773Human Liver[1]
OpicaponeCOMT224Not specified[1]

Selectivity Profile

A key advantage of Ro 41-0960 is its high selectivity for COMT. Studies have demonstrated that it does not exhibit significant activity against other major enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), or phenolsulphotransferases (PST).[1]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the application of Ro 41-0960.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine_rel Dopamine (Released) Dopamine->Dopamine_rel Release Dopamine_metab Dopamine Dopamine_rel->Dopamine_metab Dopamine_receptor Dopamine Receptor Dopamine_rel->Dopamine_receptor Binding HVA HVA Dopamine_metab->HVA via COMT Downstream_Signaling Downstream_Signaling Dopamine_receptor->Downstream_Signaling COMT COMT Ro410960 Ro 41-0960 Ro410960->COMT Inhibits

Caption: Inhibition of Dopamine Metabolism by Ro 41-0960.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of Ro 41-0960 in inhibiting COMT activity.[1][9]

Objective: To quantify the inhibitory effect of Ro 41-0960 on COMT enzymatic activity.

Materials:

  • Source of COMT enzyme (e.g., rat liver cytosol, recombinant human COMT)[9]

  • Ro 41-0960

  • S-adenosyl-L-methionine (SAM) as the methyl donor[4][9]

  • A catechol substrate (e.g., L-DOPA, dopamine)[9]

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)[9]

  • 96-well plates

  • Incubator (37°C)

  • Reagents and instrumentation for detecting the methylated product (e.g., HPLC with electrochemical detection)[9]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ro 41-0960 in a suitable solvent (e.g., DMSO).[1]

    • Perform serial dilutions of the Ro 41-0960 stock solution to create a range of test concentrations.[1]

    • Prepare working solutions of the COMT enzyme, catechol substrate, and SAM in the assay buffer.[1]

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.[1]

    • Add a specific concentration of Ro 41-0960 or vehicle control (e.g., DMSO).[1]

    • Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[1]

    • Initiate the enzymatic reaction by adding the catechol substrate and SAM.[1]

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).[9]

    • Terminate the reaction, for example, by adding an acid solution (e.g., perchloric acid).[9]

  • Detection and Analysis:

    • Quantify the amount of the methylated product formed using a suitable analytical method like HPLC-ED.[10]

    • Calculate the percentage of COMT inhibition for each Ro 41-0960 concentration relative to the vehicle control.[1]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

A Prepare Reagents (Ro 41-0960, COMT, Substrate, SAM) B Add Buffer, Inhibitor/Vehicle, and COMT Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate and SAM C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Methylated Product (e.g., HPLC) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: General Workflow for an In Vitro COMT Inhibition Assay.

In Vivo Assessment in a Reserpine-Induced Akinesia Model

This protocol describes a common in vivo method to evaluate the efficacy of Ro 41-0960 in a rat model of Parkinson's disease.[10]

Objective: To assess the ability of Ro 41-0960 to potentiate the effects of L-DOPA in reversing reserpine-induced motor deficits.

Animal Model: Reserpinized rats, which exhibit akinesia (impaired movement) due to depleted catecholamine stores.[10]

Materials:

  • Male rats (e.g., Wistar)

  • Reserpine (B192253)

  • Ro 41-0960

  • L-DOPA

  • Carbidopa (a peripheral DOPA decarboxylase inhibitor)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)[10]

  • Apparatus for measuring locomotor activity

Procedure:

  • Induction of Akinesia:

    • Administer reserpine (e.g., 5 mg/kg, subcutaneous) to the rats.[10]

    • Allow 18-24 hours for the full akinetic phenotype to develop.[10]

  • Drug Administration:

    • Prepare drug solutions: Suspend Ro 41-0960 in the vehicle and dissolve L-DOPA and Carbidopa in saline.[10]

    • Administer Ro 41-0960 (e.g., 30 mg/kg, intraperitoneally) or vehicle.[10]

    • After a set time (e.g., 30 minutes), administer L-DOPA/Carbidopa.

  • Behavioral Assessment:

    • At various time points after L-DOPA/Carbidopa administration, measure the locomotor activity of the rats.

  • Neurochemical Analysis (Optional):

    • At the end of the behavioral assessment, euthanize the animals and collect brain tissue (e.g., striatum).

    • Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA, 3-OMD) using HPLC-ED.[10]

  • Data Analysis:

    • Compare the locomotor activity scores and neurochemical levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA).[10]

A Induce Akinesia with Reserpine B Administer Ro 41-0960 or Vehicle A->B C Administer L-DOPA/Carbidopa B->C D Assess Locomotor Activity C->D E Euthanize and Collect Brain Tissue (Optional) D->E G Statistical Analysis of Behavioral and Neurochemical Data D->G F Neurochemical Analysis (HPLC-ED) (Optional) E->F F->G

Caption: Workflow for an In Vivo Reserpine-Induced Akinesia Study.

Conclusion

Ro 41-0960 is a well-characterized, potent, and selective inhibitor of COMT. Its ability to modulate catecholamine metabolism has established it as a critical research tool for investigating the roles of these neurotransmitters in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ro 41-0960 in their studies. The visualization of the affected pathways and experimental workflows provides a clear conceptual framework for understanding the mechanism and application of this important pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Ro 41-0960

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vivo application of Ro 41-0960, a potent and selective inhibitor of catechol-O-methyltransferase (COMT).[1][2] These protocols and notes are intended for research purposes only and are compiled from preclinical studies.

Mechanism of Action

Ro 41-0960 functions as a specific, synthetic inhibitor of COMT by binding to its catalytic site.[1] This action prevents the methylation of catecholamines, such as dopamine (B1211576), and catechol estrogens.[1][3] Consequently, Ro 41-0960 modulates the metabolic pathways of these crucial compounds, leading to an accumulation of the primary substrates and a reduction in their O-methylated metabolites.[4] This mechanism is central to its therapeutic potential in conditions like Parkinson's disease and its effects on estrogen metabolism.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for Ro 41-0960 from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy and Dosage in Rodent Models

Animal ModelApplicationDosageAdministration RouteKey FindingsReference(s)
Eker RatUterine Fibroids150 mg/kg (twice daily)Subcutaneous (s.c.)Significant shrinkage or slowed growth of uterine fibroids.[5][6]
Reserpinized RatParkinson's Disease Model30 mg/kg (single dose)Intraperitoneal (i.p.)Potentiated the locomotor activity response to L-DOPA/Carbidopa.[5][7]
Reserpinized RatNeurochemical Analysis30 mg/kgIntraperitoneal (i.p.)Increased striatal dopamine and DOPAC levels; reduced 3-OMD levels.[1][7]
Pregnant RatPreterm Birth Prevention75 or 150 mg/kg (every 12h)Subcutaneous (s.c.)N/A[5]
Pregnant RatCervical Ripening33 mg/kg (every 12h for 2 days)Oral (p.o.)N/A[5]

Table 2: In Vitro Inhibitory Potency

ParameterValueSystemReference(s)
IC₅₀5-42 nMHuman mammary tissue cytosol[3][4]
IC₅₀46.1 nMRecombinant COMT[3][4]
EC₅₀0.1 µMPrimary rat rostral mesencephalic tegmentum cultures (neuroprotection)[1]
EC₅₀23 nMCHO cells (norepinephrine retention)[3][4]
Kᵢ2.9 nMDog pancreas[4]

Experimental Protocols

Preparation of Ro 41-0960 for In Vivo Administration

Due to its poor water solubility, careful preparation of Ro 41-0960 is critical for in vivo experiments.[8]

Stock Solution (Concentrated):

  • Dissolve Ro 41-0960 in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8]

  • A common stock concentration for cellular assays is 10 mM in ethanol.[8]

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[8]

Dosing Solution for Injection (Co-solvent Method):

  • Dissolve Ro 41-0960 in a minimal amount of DMSO or ethanol.[8]

  • Slowly dilute the stock solution with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration.[8]

  • Crucial: Ensure the final concentration of the organic solvent is non-toxic to the animals.[8]

  • To aid dissolution, the solution can be gently warmed to 37°C.[8]

  • If precipitation occurs, consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin or preparing a more dilute final solution.[8]

Dosing Suspension for Oral or Subcutaneous Administration:

  • Ro 41-0960 can be suspended in 1% methyl-cellulose for subcutaneous or oral administration.[5]

  • For some subcutaneous injections, it has been suspended in saline, sometimes with a few drops of Tween 20.[5][9]

Protocol 1: Evaluation in a Parkinson's Disease Rat Model

This protocol is designed to assess the ability of Ro 41-0960 to potentiate the effects of L-DOPA in a reserpinized rat model of Parkinsonism.[5][7]

Materials:

  • Male Wistar rats

  • Reserpine (B192253)

  • Ro 41-0960

  • L-DOPA/Carbidopa combination (e.g., 50:50 mg/kg)

  • Vehicle for Ro 41-0960 (e.g., saline with a minimal amount of co-solvent)

  • Vehicle for L-DOPA/Carbidopa

  • Locomotor activity chambers

Procedure:

  • Induction of Akinesia: Administer reserpine to the rats to induce a state of akinesia and catalepsy.

  • Drug Administration:

    • Administer Ro 41-0960 at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.[5][7]

    • One hour after Ro 41-0960 administration, administer the L-DOPA/Carbidopa combination (e.g., 50:50 mg/kg, i.p.).[1][7]

  • Behavioral Assessment:

    • One hour after L-DOPA/Carbidopa administration, place the rats in locomotor activity chambers.[7]

    • Measure locomotor activity for a defined period to assess the reversal of reserpine-induced akinesia.

  • Neurochemical Analysis (Optional):

    • Dissect the striatum for analysis of dopamine, DOPAC, and 3-OMD levels via techniques like HPLC to confirm the biochemical effects of COMT inhibition.[1][7]

Protocol 2: Assessment of Uterine Fibroid Growth in the Eker Rat Model

This protocol is based on studies investigating the effect of Ro 41-0960 on uterine leiomyoma (fibroids) in the Eker rat model, which spontaneously develops these tumors.[5][6][9]

Materials:

  • Female Eker rats with established uterine leiomyomas

  • Ro 41-0960

  • Vehicle (e.g., saline with a few drops of Tween 20)[9]

  • Imaging equipment for measuring tumor volume (e.g., ultrasound)

  • Calipers

Procedure:

  • Baseline Measurement: Measure the initial volume of the uterine fibroids at day zero (pretreatment).[6]

  • Drug Administration:

    • Prepare a suspension of Ro 41-0960 in the chosen vehicle.

    • Administer 150 mg/kg of Ro 41-0960 subcutaneously twice a day.[5][9]

  • Treatment Duration: Continue the treatment for a period of 2 to 4 weeks.[5][9]

  • Tumor Volume Assessment:

    • Measure the tumor volume at regular intervals (e.g., at 2 and 4 weeks post-treatment).[6][9]

    • Calculate the tumor volume as a percentage of the corresponding day-zero volume.[6]

  • Toxicity and Safety Assessment (Optional):

    • Monitor animals for any signs of toxicity.

    • At the end of the study, collect blood for liver function tests (AST, ALT, total bilirubin).[9]

    • Collect urine to measure markers of bone decalcification, such as deoxypyridinoline (B1589748) (DPD).[9]

    • Perform histological evaluation of major organs (e.g., liver, uterus) to check for tissue damage.[9]

Visualizations

Signaling Pathway and Experimental Workflows

COMT_Inhibition_Pathway cluster_metabolism Catecholamine Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DDC OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT COMT COMT (Catechol-O-methyltransferase) Ro410960 Ro 41-0960 Ro410960->COMT Inhibits

Caption: Inhibition of the COMT enzyme by Ro 41-0960 blocks the methylation of L-DOPA and DOPAC.

Experimental_Workflow_Vivo cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis p1 Weigh Ro 41-0960 p2 Dissolve in Organic Solvent (e.g., DMSO) p1->p2 p3 Dilute with Vehicle (e.g., Saline, PBS) p2->p3 a2 Administer Dosing Solution (i.p., s.c., p.o.) p3->a2 a1 Select Animal Model (e.g., Rat, Mouse) a1->a2 a3 Monitor Animal Health & Behavioral Changes a2->a3 an1 Behavioral Assessment (e.g., Locomotion) a3->an1 an2 Biochemical Analysis (e.g., HPLC of Brain Tissue) a3->an2 an3 Histological Analysis (Organ Toxicity) a3->an3

Caption: General experimental workflow for in vivo studies using Ro 41-0960.

References

Application Notes and Protocols for the Use of Ro 41-0960 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ro 41-0960, a potent and selective inhibitor of Catechol-O-Methyltransferase (COMT), in a variety of in vitro cell culture systems.

Introduction and Mechanism of Action

Ro 41-0960 is a synthetic, selective inhibitor of the enzyme Catechol-O-Methyltransferase (COMT).[1][2][3] COMT is a key enzyme in the metabolic degradation of catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), as well as catechol estrogens.[4] Ro 41-0960 exerts its inhibitory effect by binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[5][6] This inhibition leads to an accumulation of catecholamines and catechol estrogens, which in turn modulates their downstream signaling pathways.[6][7]

The primary applications of Ro 41-0960 in a research setting include the investigation of dopaminergic signaling, the modulation of estrogen-mediated effects, and the study of neurodegenerative diseases like Parkinson's.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Ro 41-0960 from various in vitro studies.

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT

ParameterValueCell/SystemReference
IC505-42 nMHuman mammary tissues[6]
IC5046.1 nMRecombinant COMT[6]
Ki2.9 nmolDog pancreas[5]
EC5023 nMCHO cells (for increased norepinephrine retention)[6]

Table 2: Effective Concentrations of Ro 41-0960 in Cell-Based Assays

ParameterValueModel SystemEffectReference
EC500.1 µMPrimary rat rostral mesencephalic tegmentum culturesPrevention of L-DOPA induced dopaminergic neuron loss[1]
Effective Concentration10 µMMCF-7 cellsInhibition of COMT activity[8][9]
Effective Concentration1-20 µMGeneral cell cultureRecommended starting range for COMT inhibition[7]
EC5022.98 µMCardiac sarcoplasmic reticulum (SERCA2a + PLB)Increased Ca²⁺ affinity (off-target effect)[1][10]

Signaling Pathways and Experimental Workflows

Mechanism of COMT Inhibition

Ro 41-0960 competitively binds to the active site of the COMT enzyme, blocking the methylation of catechol substrates.

cluster_0 COMT Catalytic Cycle cluster_1 Inhibition by Ro 41-0960 SAM S-Adenosyl-L-methionine (Methyl Donor) COMT COMT Enzyme SAM->COMT binds Catechol Catechol Substrate (e.g., Dopamine, Catechol Estrogen) Catechol->COMT binds Product O-methylated Product COMT->Product Methylation SAH S-Adenosyl-L-homocysteine COMT->SAH Ro410960 Ro 41-0960 BlockedCOMT COMT Enzyme (Blocked) Ro410960->BlockedCOMT Inhibits

Caption: Mechanism of COMT inhibition by Ro 41-0960.

Dopamine Metabolism Pathway

By inhibiting COMT, Ro 41-0960 prevents the degradation of L-DOPA and dopamine, increasing their bioavailability. This is particularly relevant in the study of Parkinson's disease.[5]

LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC OMD 3-O-methyldopa (3-OMD) LDOPA->OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA Homovanillic acid (HVA) DOPAC->HVA COMT COMT COMT AADC AADC MAO MAO Ro410960 Ro 41-0960 Ro410960->COMT

Caption: Dopamine metabolism pathway and the inhibitory action of Ro 41-0960.

Estrogen Metabolism and DNA Damage

In cancer research, Ro 41-0960 is used to study the effects of catechol estrogens. By inhibiting their methylation by COMT, Ro 41-0960 can lead to an accumulation of reactive catechol estrogens, which can cause DNA damage.[1]

Estradiol Estradiol (E2) CatecholEstrogen Catechol Estrogens (e.g., 4-OHE2) Estradiol->CatecholEstrogen Metabolism MethoxyEstrogen Methoxy Estrogens (Less Reactive) CatecholEstrogen->MethoxyEstrogen COMT (Detoxification) DNADamage DNA Damage CatecholEstrogen->DNADamage Oxidation COMT COMT Ro410960 Ro 41-0960 Ro410960->COMT

Caption: Estrogen metabolism pathway and the effect of Ro 41-0960.

General Experimental Workflow

A typical workflow for in vitro studies involving Ro 41-0960 is outlined below.

cluster_assays Examples of Downstream Assays A Cell Culture (e.g., MCF-7, SH-SY5Y) B Treatment with Ro 41-0960 and/or other compounds A->B C Downstream Assays B->C D Data Analysis and Interpretation C->D Assay1 COMT Activity Assay Assay2 Cell Viability (MTT) Assay3 DNA Damage (Comet Assay) Assay4 Apoptosis (Annexin V)

Caption: General experimental workflow for in vitro studies using Ro 41-0960.

Experimental Protocols

Preparation of Ro 41-0960 Stock Solution
  • Solvent Selection: Ro 41-0960 is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final solvent concentration in the cell culture medium.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in a complete cell culture medium.

    • Note: Ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]

Protocol: Measuring COMT Activity in Cell Lysates

This protocol allows for the determination of the inhibitory effect of Ro 41-0960 on endogenous COMT activity in your cell line of interest.[4]

Materials:

  • Cultured cells (e.g., MCF-7, SH-SY5Y)

  • Ro 41-0960

  • Lysis buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4, with 0.5 mM dithiothreitol)

  • Protein quantification assay (e.g., BCA assay)

  • Radiometric COMT assay components (catechol substrate, [³H]-SAM)

  • 96-well microplate

  • Incubator at 37°C

Procedure:

  • Cell Culture and Lysis:

    • Culture cells of interest to confluency.[4]

    • Harvest the cells and wash with cold PBS.

    • Prepare a cytosolic fraction by sonication or detergent-based lysis, followed by centrifugation to remove debris and membranes.[4]

    • Determine the protein concentration of the cell lysate.[4]

  • COMT Inhibition Assay:

    • In a 96-well plate, add serially diluted Ro 41-0960 or vehicle control.

    • Add a standardized amount of cell lysate (protein) to each well.

    • Pre-incubate for 15 minutes at 37°C.[4]

    • Initiate the reaction by adding a mixture of the catechol substrate and [³H]-SAM.[4]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[4]

    • Terminate the reaction and quantify the formation of the radiolabeled methylated product using liquid scintillation counting.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol: Assessing Catechol Estrogen-Induced DNA Damage (Comet Assay)

This protocol is designed to measure DNA damage in cells treated with catechol estrogens in the presence or absence of Ro 41-0960.[7][11]

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • Catechol estrogen (e.g., 4-hydroxyestradiol, 4-OHE2)

  • Ro 41-0960

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the catechol estrogen in the presence or absence of Ro 41-0960. Include appropriate vehicle controls.[7]

    • Incubate for the desired treatment duration (e.g., 24 hours).[7]

  • Comet Assay:

    • Harvest the cells (trypsinize) and resuspend them in PBS at the recommended concentration.[7]

    • Embed the cells in low-melting-point agarose (B213101) and apply to a microscope slide.[7]

    • Lyse the cells by immersing the slides in the provided lysis solution.[7]

    • Perform alkaline electrophoresis according to the kit's instructions to unwind and separate damaged DNA.[7]

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).[7]

  • Imaging and Analysis:

    • Visualize the "comets" using a fluorescence microscope.

    • Quantify the extent of DNA damage using appropriate imaging software by measuring parameters such as tail length or tail moment. An increase in these parameters indicates greater DNA damage.

Protocol: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Ro 41-0960 or its potentiation of other compounds' cytotoxicity.[11]

Materials:

  • Cell line of interest

  • 96-well plates

  • Ro 41-0960 and/or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[11]

    • Treat the cells with various concentrations of Ro 41-0960 and a vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).[11]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[12]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Troubleshooting and Considerations

  • Suboptimal Concentration: If no effect is observed, the concentration of Ro 41-0960 may be too low. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your specific cell type.[7]

  • Cell Permeability: Ro 41-0960 may have poor cell membrane permeability in some cell types. If an intracellular effect is not observed, consider increasing the incubation time to allow for greater compound uptake.[7]

  • Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations. For example, Ro 41-0960 has been shown to modulate the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) at concentrations of 50-100 µM.[7]

  • Cytotoxicity: Determine the cytotoxic threshold of Ro 41-0960 in your cell line using a viability assay. Use concentrations well below this threshold for mechanistic studies to avoid confounding results from cell death.[7]

References

Application Notes and Protocols for Ro 41-0960 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent, selective, and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3][4][5] COMT plays a critical role in the metabolism of catecholamines, such as dopamine (B1211576), and catechol estrogens.[2][6] By inhibiting COMT, Ro 41-0960 modulates the levels of these signaling molecules, making it a valuable tool for in vivo research in various therapeutic areas, including Parkinson's disease, uterine fibroids, and preterm labor.[2][6] This document provides a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of Ro 41-0960 in animal studies, based on published preclinical research.

Data Presentation: Quantitative Dosage Information

The following table summarizes the dosages and administration of Ro 41-0960 in different animal models from various studies. This allows for easy comparison of dosing regimens across different experimental contexts.

Animal ModelIndication/StudyDosageAdministration RouteFrequencyTreatment DurationKey FindingsReference(s)
Rat
Eker RatUterine Fibroids150 mg/kgSubcutaneous (s.c.)Twice daily2 and 4 weeksSignificant shrinkage or slowed growth of uterine fibroids.[6][7][8][6][7][8]
Reserpinized RatParkinson's Disease Model30 mg/kgIntraperitoneal (i.p.)Single doseN/APotentiated the locomotor activity response to Levodopa/Carbidopa (B1219).[6][6]
RatParkinson's Disease Model30 mg/kgIntraperitoneal (i.p.)Single doseN/AIncreased striatal dopamine and DOPAC levels.
Pregnant RatPreterm Birth Prevention75 or 150 mg/kgSubcutaneous (s.c.)Every 12 hoursNot specifiedInvestigated for prevention of preterm birth.[6][6]
Pregnant RatCervical Ripening33 mg/kgOral (p.o.)Every 12 hours2 consecutive daysInvestigated for effects on cervical ripening.[6][6]
RatPET Imaging0.6 mg/kgIntravenous (i.v.)Single doseN/AUsed for in vivo imaging of COMT.[9][9]
Baboon
BaboonPET Imaging1.5 mg/kg (unlabeled)Not specifiedSingle doseN/ANegligible uptake in the brain was observed.[10][10]
Mouse
MousePET ImagingTracer doseIntravenous (i.v.)Single dose30 minutes[18F]Ro41-0960 could be displaced by unlabeled Ro41-0960 in the kidneys.[10][10]

Experimental Protocols

Protocol 1: Uterine Fibroid Shrinkage in the Eker Rat Model

This protocol is designed to evaluate the efficacy of Ro 41-0960 in reducing the size of uterine fibroids.[5][11]

  • Animal Model: Female Eker rats, which spontaneously develop uterine leiomyomas, are used in this model.[5][11]

  • Preparation of Ro 41-0960:

    • Suspend Ro 41-0960 in saline.[6][11]

    • A few drops of Tween 20 can be used as a suspending agent.[6][11]

    • Prepare the suspension fresh just before each injection.[6]

  • Administration:

    • Administer 150 mg/kg of Ro 41-0960 subcutaneously (s.c.) twice a day.[6][7][11]

  • Treatment Duration: 2 to 4 weeks.[6][7][11]

  • Assessments:

    • Measure tumor volume at baseline and at regular intervals (e.g., 2 and 4 weeks) post-treatment.[7][11]

    • Perform histological evaluation of various organs using H&E staining at the end of the study.[11]

    • Conduct liver function tests (AST, ALT, total bilirubin) to assess potential toxicity.[7][11]

    • Urinary levels of the bone decalcification marker deoxypyridinoline (B1589748) (DPD) can be evaluated to assess effects on bone metabolism.[11]

Protocol 2: Potentiation of L-DOPA Effects in a Parkinson's Disease Rat Model

This protocol is used to assess the ability of Ro 41-0960 to enhance the therapeutic effects of L-DOPA.[6]

  • Animal Model: Reserpinized rats are a common model for inducing Parkinsonian symptoms.

  • Preparation of Ro 41-0960:

    • Due to its poor water solubility, dissolve Ro 41-0960 in a minimal amount of an organic solvent like DMSO or ethanol (B145695) first.[9]

    • Then, dilute this stock solution with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).[9]

  • Administration:

    • Administer Ro 41-0960 at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.[6]

    • One hour after Ro 41-0960 administration, administer a combination of L-DOPA and carbidopa (e.g., 50 mg/kg each).[1][6]

  • Assessments:

    • Monitor and quantify locomotor activity to assess the potentiation of the L-DOPA response.[6]

    • Measure striatal levels of dopamine, DOPAC, and 3-O-methyldopa (3-OMD) to confirm COMT inhibition.[1]

Visualizations

Signaling Pathway of Ro 41-0960

The primary mechanism of action of Ro 41-0960 is the inhibition of the COMT enzyme. This has significant downstream effects on catecholamine and catechol estrogen metabolism.

Ro41_0960_Signaling_Pathway cluster_catecholamines Catecholamine Metabolism cluster_estrogens Catechol Estrogen Metabolism L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DDC 3-OMD 3-OMD L-DOPA->3-OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT Estradiol Estradiol Catechol Estrogens\n(e.g., 2-OHE2, 4-OHE2) Catechol Estrogens (e.g., 2-OHE2, 4-OHE2) Estradiol->Catechol Estrogens\n(e.g., 2-OHE2, 4-OHE2) CYP450 Methoxyestrogens\n(e.g., 2-MeOE2) Methoxyestrogens (e.g., 2-MeOE2) Catechol Estrogens\n(e.g., 2-OHE2, 4-OHE2)->Methoxyestrogens\n(e.g., 2-MeOE2) COMT Ro 41-0960 Ro 41-0960 COMT COMT Ro 41-0960->COMT Inhibits

Caption: Mechanism of Ro 41-0960 via COMT inhibition.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo experiment with Ro 41-0960.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model group_assignment Randomize into Groups (Vehicle vs. Ro 41-0960) animal_model->group_assignment drug_prep Prepare Ro 41-0960 Formulation group_assignment->drug_prep administration Administer Ro 41-0960 (Specify dose, route, frequency) drug_prep->administration monitoring Monitor Animals (Health, Behavior) administration->monitoring data_collection Data Collection (e.g., Tumor size, Locomotor activity) monitoring->data_collection endpoint Endpoint Analysis (e.g., Tissue collection, Biomarker analysis) data_collection->endpoint analysis Statistical Analysis endpoint->analysis end End analysis->end

Caption: General workflow for Ro 41-0960 animal studies.

References

Application Notes and Protocols for Ro 41-0960 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Ro 41-0960, a potent and selective catechol-O-methyltransferase (COMT) inhibitor, in rodent models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.

Mechanism of Action

Ro 41-0960 is a synthetic, reversible inhibitor of COMT, an enzyme crucial for the metabolism of catecholamines (e.g., dopamine (B1211576), norepinephrine) and catechol estrogens.[1][2][3] By binding to the catalytic site of COMT, Ro 41-0960 prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to its catechol substrates.[1][4] This inhibition leads to an accumulation of these substrates and a reduction in their O-methylated metabolites, thereby modulating downstream signaling pathways.[1]

Data Presentation: Quantitative Effects of Ro 41-0960 in Rodent Models

The following tables summarize the quantitative data from various in vivo studies in rats and mice, highlighting the effects of Ro 41-0960 across different experimental models and administration routes.

Table 1: Effects of Ro 41-0960 on Uterine Fibroids in Eker Rats

Administration RouteDosageFrequencyTreatment DurationKey FindingsReference
Subcutaneous (s.c.)150 mg/kgTwice daily2 and 4 weeksAt 4 weeks, fibroid volume was 105 ± 12% of pretreatment size, significantly lower than the control group's 300 ± 18%.[5][6][5][7]
Subcutaneous (s.c.)150 mg/kgTwice daily4 weeksIncreased TUNEL positivity in fibroid lesions (40 ± 3% vs. 2.8 ± 2% in controls), indicating increased apoptosis.[7][7]
Subcutaneous (s.c.)150 mg/kgTwice dailyNot SpecifiedSignificantly increased the urinary 2-hydroxy E2/16-hydroxy E2 ratio (P< 0.05).[5][7][5][7]

Table 2: Effects of Ro 41-0960 in Parkinson's Disease Rodent Models

Animal ModelAdministration RouteDosageKey FindingsReference
Reserpinized RatIntraperitoneal (i.p.)30 mg/kgPotentiated the locomotor activity response to Levodopa/Carbidopa (B1219).[8][8][9]
RatIntraperitoneal (i.p.)30 mg/kgIncreased striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels, while reducing 3-O-methyldopa (3-OMD) levels.[9][10][9][10]
Reserpinized MiceIntraperitoneal (i.p.)30 mg/kgPotentiated the reversal of reserpine-induced catalepsy and hypothermia by L-DOPA and carbidopa.[9][11][9][11]

Table 3: Effects of Ro 41-0960 in Other Rodent Models

Animal ModelAdministration RouteDosageFrequencyKey FindingsReference
Pregnant Rats (Preterm Birth Model)Subcutaneous (s.c.)75 or 150 mg/kgEvery 12 hoursReduced preterm birth and impeded cervical resistance to stretch.[8][8]
Pregnant Rats (Cervical Ripening Model)Oral33 mg/kgEvery 12 hoursImpeded cervical ripening.[8][8]

Experimental Protocols

Below are detailed methodologies for the preparation and administration of Ro 41-0960 in rodent models based on published studies.

Protocol 1: Subcutaneous Administration for Uterine Fibroid Studies in Eker Rats [8][12]

  • Animal Model: Female Eker rats, which spontaneously develop uterine fibroids.[8][12]

  • Objective: To assess the effect of Ro 41-0960 on the growth of uterine leiomyomas.

  • Materials:

    • Ro 41-0960

    • Sterile saline

    • Tween 20[12]

    • Sterile syringes and needles

  • Preparation of Ro 41-0960 Suspension:

    • Weigh the required amount of Ro 41-0960.

    • Suspend the compound in sterile saline.[8]

    • Add a few drops of Tween 20 to aid in the suspension.[8][12]

    • Vortex the mixture thoroughly immediately before each injection to ensure a uniform suspension.[8] The suspension should be prepared fresh.[8]

  • Administration:

    • Administer 150 mg/kg of the Ro 41-0960 suspension subcutaneously.[8][12]

    • Injections are typically given twice a day.[8][12]

    • Gently restrain the rat and lift the skin on the back, between the shoulder blades, to form a "tent".

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel before injecting the suspension.

  • Duration: Treatment duration can range from 2 to 4 weeks.[5][12]

  • Assessments: Tumor volume should be measured at baseline and at specified intervals post-treatment.[12] Histological evaluation of organs and liver function tests can be performed to assess safety.[12]

Protocol 2: Intraperitoneal Administration for Parkinson's Disease Studies in Rats [8]

  • Animal Model: Reserpinized rats are often used to model Parkinsonian symptoms.[8]

  • Objective: To evaluate the potentiation of L-DOPA effects by Ro 41-0960.[8]

  • Materials:

    • Ro 41-0960

    • 0.5% solution of carboxymethylcellulose in water[13]

    • L-DOPA/Carbidopa solution

    • Sterile syringes and needles

  • Preparation of Ro 41-0960 Suspension:

    • Weigh the calculated amount of Ro 41-0960.

    • Suspend the compound in a 0.5% solution of carboxymethylcellulose in water.[13]

    • Vortex the mixture thoroughly to ensure a uniform suspension.

  • Administration:

    • Administer Ro 41-0960 at a dose of 30 mg/kg via intraperitoneal injection.[8]

    • Gently restrain the rodent, exposing the abdomen.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate to ensure the needle has not entered the bladder or intestines before injecting the suspension.

    • One hour after Ro 41-0960 administration, administer a combination of L-DOPA and carbidopa (e.g., 50:50 mg/kg, i.p.).[10]

  • Assessments: Monitor for potentiation of locomotor activity in response to the L-DOPA/Carbidopa treatment.[8] Striatal levels of dopamine, DOPAC, and 3-OMD can also be measured.[9][10]

Visualizations

Signaling Pathway: Catecholamine Metabolism and COMT Inhibition

COMT_Inhibition_Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DDC COMT COMT LDOPA->COMT Dopamine->COMT MAO MAO Dopamine->MAO OMD 3-O-Methyldopa (3-OMD) COMT->OMD Methylation HVA HVA COMT->HVA Methylation Ro410960 Ro 41-0960 Ro410960->COMT Inhibition DOPAC DOPAC DOPAC->COMT MAO->DOPAC

Caption: Inhibition of Catechol-O-Methyltransferase (COMT) by Ro 41-0960 blocks the methylation of L-DOPA and dopamine, altering their metabolic pathways.

Experimental Workflow: In Vivo Administration and Analysis

experimental_workflow start Start: Select Rodent Model (e.g., Eker Rat, Reserpinized Mouse) prep Prepare Ro 41-0960 Formulation (e.g., Suspension in Saline + Tween 20) start->prep admin Administer Ro 41-0960 (e.g., Subcutaneous or Intraperitoneal) prep->admin treat Treatment Period (Acute or Chronic Dosing) admin->treat assess Outcome Assessment treat->assess behavior Behavioral Analysis (e.g., Locomotor Activity) assess->behavior biochem Biochemical Analysis (e.g., Dopamine Levels) assess->biochem hist Histological/Tumor Analysis (e.g., Fibroid Volume, TUNEL) assess->hist data Data Analysis and Interpretation behavior->data biochem->data hist->data

Caption: A generalized workflow for in vivo studies involving the administration of Ro 41-0960 in rodent models.

References

Ro 41-0960: Application Notes and Protocols for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of catecholamines.[1][2] In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, the inhibition of COMT is a critical therapeutic strategy.[3][4] Levodopa (L-DOPA), the precursor to dopamine (B1211576), is the gold standard for treatment.[3][5] However, L-DOPA is extensively metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD).[1][4] Elevated 3-OMD can compete with L-DOPA for transport across the blood-brain barrier, thereby reducing its therapeutic efficacy.[4]

Ro 41-0960 addresses this by inhibiting COMT, which reduces the peripheral conversion of L-DOPA to 3-OMD and increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[1][4] Furthermore, within the brain, Ro 41-0960 can inhibit the breakdown of dopamine itself.[4][6] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Ro 41-0960 in Parkinson's disease research.

Mechanism of Action

Ro 41-0960 exerts its pharmacological effects by binding to the catalytic site of COMT. This action prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates like L-DOPA and dopamine.[1][7] This inhibition leads to an accumulation of the primary substrates and a reduction in their O-methylated metabolites, such as 3-OMD and homovanillic acid (HVA).[1][6]

Data Presentation

In Vitro Inhibitory Potency of Ro 41-0960
ParameterValueSpecies/SystemReference
IC500.6 nMHuman COMT[8]
IC505 - 42 nMHuman mammary tissue cytosol[1][2]
Average IC5012 ± 9 nMRecombinant COMT[8]
IC5046.1 nMRecombinant Human S-COMT[7][9]
IC50~50 nMNot specified[2]
EC5023 ± 5 nMCHO cells expressing NET (for [3H]-NE retention)[1][8]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neuron loss)[6]
Ki2.9 nmolDog pancreas[1]
In Vivo Efficacy of Ro 41-0960
ParameterValueSpecies/SystemEffectReference
ED50<0.01 mg/kgBaboon Kidney (in vivo)Inhibition of [18F]Ro41-0960 uptake[1]
ED500.5 mg/kgBaboon Liver (in vivo)Inhibition of [18F]Ro41-0960 uptake[1]
Comparison with Other COMT Inhibitors
InhibitorTarget EnzymeIC50 (nM)Tissue/Assay Condition
Ro 41-0960 COMT 5 - 42 Human Mammary Tissue Cytosol [2]
EntacaponeCOMT10 - 160Rat Duodenum and Liver[2]
TolcaponeCOMT2 - 3Rat Brain[2]
OpicaponeCOMT224Not specified[2]

Signaling Pathways and Workflows

cluster_pathway Dopamine Metabolism Pathway and Ro 41-0960 Inhibition LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA Homovanillic Acid (HVA) DOPAC->HVA COMT Ro410960 Ro 41-0960 COMT COMT Ro410960->COMT Inhibits AADC AADC MAO MAO

Dopamine metabolism pathway showing COMT inhibition by Ro 41-0960.

cluster_workflow Experimental Workflow for In Vivo Assessment in a Reserpine-Induced PD Model cluster_phase1 cluster_phase2 cluster_phase3 phase1 Phase 1: Model Induction phase2 Phase 2: Treatment phase3 Phase 3: Data Collection & Analysis animal_selection Select Animal (e.g., Wistar Rat) induction Induce Parkinsonian Phenotype (e.g., Reserpine Injection) treatment_groups Divide into Treatment Groups: - Vehicle Control - L-DOPA/Carbidopa - Ro 41-0960 - L-DOPA/Carbidopa + Ro 41-0960 behavioral_assessment Behavioral Assessment (e.g., Locomotor Activity) tissue_collection Euthanasia & Tissue Collection (e.g., Harvest Striatum) neurochemical_analysis Neurochemical Analysis (e.g., HPLC for DA, DOPAC, HVA)

References

Application of Ro 41-0960 in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a synthetic, potent, and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4] As a member of the nitrocatechol class of inhibitors, it serves as an invaluable tool in neuroscience research.[1][5] COMT is a critical enzyme in the metabolic degradation pathway of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine.[3][4][6] By inhibiting COMT, Ro 41-0960 allows for the precise investigation of the roles of these neurotransmitters in various physiological and pathological processes. Its primary application lies in studies related to Parkinson's disease, dopaminergic signaling, and cognitive function.[4][7] This document provides detailed application notes, quantitative data, and experimental protocols for the use of Ro 41-0960 in a neuroscience research setting.

Mechanism of Action

Ro 41-0960 exerts its pharmacological effects by competitively binding to the catalytic site of COMT.[3][8] This action prevents the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[2][9] The inhibition of this O-methylation process leads to a decrease in the formation of methylated metabolites, such as homovanillic acid (HVA) from dopamine, and an accumulation of the primary catecholamines in the synaptic cleft and extracellular space.[2][3] This elevation of catecholamine levels enhances downstream signaling at their respective receptors.[3]

Signaling Pathways Affected

The principal signaling pathway modulated by Ro 41-0960 is the catecholamine metabolic pathway . By blocking COMT, it directly increases the bioavailability of dopamine and L-DOPA. This is particularly relevant in the context of Parkinson's disease research, where increasing dopamine levels is a primary therapeutic goal. By preventing the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD), Ro 41-0960 increases the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the brain.[9][10]

Additionally, Ro 41-0960 affects estrogen metabolism by preventing the methylation of catechol estrogens.[9][11] This can have implications for studying the role of neurosteroids and the interplay between hormonal and neurotransmitter systems in the brain.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH DA_pre Dopamine LDOPA->DA_pre DDC DA_syn Dopamine DA_pre->DA_syn Release DA_receptor Dopamine Receptor DA_syn->DA_receptor Binding COMT COMT DA_syn->COMT Metabolism Metabolites Inactive Metabolites (e.g., HVA) Signaling Downstream Signaling DA_receptor->Signaling COMT->Metabolites Ro410960 Ro 41-0960 Ro410960->COMT Inhibition

Caption: Inhibition of Dopamine Metabolism by Ro 41-0960.

Data Presentation

The inhibitory potency and effective concentration of Ro 41-0960 have been determined in numerous experimental systems. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of Ro 41-0960 against COMT

IC₅₀ Value (nM) Enzyme Source / Tissue Species Reference(s)
0.6 Recombinant COMT Human [3]
5 - 42 Mammary Tissue Cytosol Human [2][12][13]
12 ± 9 Recombinant COMT Human [3][12]
46.1 Recombinant COMT Not Specified [2][12]
2 - 3 Brain Rat [12][13]

| 773 | Liver | Human |[13] |

Table 2: Effective Concentrations (EC₅₀) of Ro 41-0960 in In Vitro Functional Assays

EC₅₀ Value (µM) Assay Model System Reference(s)
0.023 Norepinephrine Retention CHO cells expressing NET [2][3]
0.1 Neuroprotection (prevention of L-DOPA induced neuron loss) Primary Rat Rostral Mesencephalic Tegmentum Cultures [1]

| 22.98 | Increased Ca²⁺ Affinity (Off-target effect) | Cardiac Sarcoplasmic Reticulum (SERCA2a + PLB) |[1][12] |

Table 3: In Vivo Dosage and Effects of Ro 41-0960 in Rodent Models

Dose Route Animal Model Key Effects Reference(s)
30 mg/kg i.p. Reserpinized Rats Potentiated L-DOPA/carbidopa (B1219) reversal of akinesia. [1][10][14]
30 mg/kg i.p. Rats Increased striatal Dopamine and DOPAC; Reduced 3-OMD and HVA. [1][10]

| 100 nM | Infusion | Rats (in vivo microdialysis) | Blocked dopamine degradation in the hippocampus. |[15][16] |

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay (Radiometric)

This protocol is designed to determine the IC₅₀ value of Ro 41-0960 by measuring the inhibition of the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate.[8]

Materials:

  • Recombinant human COMT

  • Assay Buffer (e.g., Phosphate buffer, pH 7.4)

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Ro 41-0960 stock solution (in DMSO)

  • Stop Solution (e.g., 2N HCl)

  • Scintillation cocktail

  • 96-well microplate and scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Ro 41-0960 in the assay buffer to achieve a range of desired final concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup: To each well of a 96-well plate, add the serially diluted Ro 41-0960 or vehicle control.

  • Enzyme Addition: Add the recombinant human COMT solution to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the catechol substrate and [³H]-SAM to each well.

  • Incubation: Incubate the reaction plate for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of methylated product formed.

  • Data Analysis: Calculate the percentage of inhibition for each Ro 41-0960 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

prep 1. Prepare Reagents (Serial dilutions of Ro 41-0960, Enzyme, Substrate, [³H]-SAM) setup 2. Assay Setup (Add inhibitor/vehicle to 96-well plate) prep->setup enzyme 3. Add COMT Enzyme setup->enzyme preincubate 4. Pre-incubate (15 min at 37°C) enzyme->preincubate start 5. Initiate Reaction (Add Substrate + [³H]-SAM) preincubate->start incubate 6. Incubate (30 min at 37°C) start->incubate stop 7. Terminate Reaction (Add Stop Solution) incubate->stop detect 8. Detection (Add scintillant & count) stop->detect analyze 9. Data Analysis (Calculate IC₅₀) detect->analyze

Caption: General workflow for an in vitro COMT inhibition assay.
Protocol 2: In Vivo Evaluation in a Rat Model of Parkinsonism

This protocol assesses the ability of Ro 41-0960 to potentiate the effects of L-DOPA, a standard treatment for Parkinson's disease.[10][14]

Materials:

  • Adult male rats (e.g., Sprague-Dawley)

  • Reserpine (B192253) (to induce akinesia)

  • L-DOPA/Carbidopa solution

  • Ro 41-0960 suspension (e.g., in 1% methyl-cellulose)

  • Behavioral assessment apparatus (e.g., open field)

Procedure:

  • Induction of Akinesia: Administer reserpine to the rats (e.g., 1-2 mg/kg, s.c.) 18-24 hours prior to the experiment to deplete catecholamine stores and induce a parkinsonian state (akinesia).

  • Inhibitor Administration: Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle control to the reserpinized rats.[14]

  • L-DOPA Treatment: One hour after the inhibitor administration, treat the rats with a combination of L-DOPA and carbidopa (e.g., 50 mg/kg and 12.5 mg/kg, respectively, i.p.).[14]

  • Behavioral Assessment: At regular intervals following L-DOPA administration (e.g., every 30 minutes for 2-3 hours), assess the reversal of akinesia. This can be quantified by measuring locomotor activity, catalepsy scores, or other relevant behavioral parameters.

  • Biochemical Analysis (Optional): At the end of the behavioral assessment, animals can be euthanized, and brain tissue (specifically the striatum) collected to measure levels of dopamine, L-DOPA, and their metabolites (DOPAC, HVA, 3-OMD) via HPLC to correlate biochemical changes with behavioral outcomes.

Protocol 3: Use in Dopamine Uptake Assays

In studies focusing on the dopamine transporter (DAT), Ro 41-0960 is often included in the assay buffer to prevent the degradation of the substrate, [³H]-dopamine, by COMT.[17][18] This ensures that the measured uptake is a true reflection of transporter activity.

Brief Protocol Outline:

  • Prepare synaptosomes or cultured cells expressing DAT.

  • Prepare an uptake buffer containing standard salts, glucose, and inhibitors for other monoamine transporters (e.g., desipramine (B1205290) for NET).

  • Crucially, add Ro 41-0960 to the uptake buffer at a concentration sufficient to fully inhibit COMT (e.g., 10 nM - 5 µM).[19]

  • Pre-incubate the cells/synaptosomes with the buffer.

  • Initiate the uptake by adding [³H]-dopamine and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid washing with ice-cold buffer.

  • Lyse the cells/synaptosomes and measure the accumulated radioactivity.

Key Considerations and Limitations

  • Brain Penetration: While some early reports and functional data (e.g., reduction of striatal HVA) suggest Ro 41-0960 acts centrally, PET imaging studies in baboons and mice have shown negligible uptake into the brain tissue itself.[1][10][20] Researchers should be aware that observed central effects may be influenced by peripheral inhibition of COMT, which increases L-DOPA availability to the brain, or that only a very small fraction of the compound may be crossing the blood-brain barrier.

  • Off-Target Activity: Ro 41-0960 has been shown to interact with other proteins, notably activating the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) and binding to transthyretin (TTR).[12] While the concentrations required for these effects are generally higher than for COMT inhibition, these potential off-target activities should be considered when interpreting data, especially at higher doses.

  • Solubility: Ro 41-0960 is soluble in DMSO but may require suspension in vehicles like methyl-cellulose for in vivo administration.[4][14]

Conclusion

Ro 41-0960 is a highly potent and selective COMT inhibitor that remains a cornerstone research tool in neuroscience. Its ability to modulate the catecholamine metabolic pathway allows for detailed investigation into dopaminergic neurotransmission, with significant applications in models of Parkinson's disease and cognitive function. By understanding its quantitative profile, adhering to established protocols, and being mindful of its pharmacokinetic limitations, researchers can effectively leverage Ro 41-0960 to advance the understanding of the brain's complex catecholamine systems.

References

Application Notes and Protocols: Ro 41-0960 as a Tool for Dopamine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent, selective, and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3][4][5][6] COMT is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine (B1211576).[1][2][3] By inhibiting COMT, Ro 41-0960 prevents the degradation of dopamine, leading to a modulation of dopaminergic systems.[2] This property makes Ro 41-0960 a valuable pharmacological tool for researchers investigating dopamine metabolism, dopaminergic signaling, and the therapeutic potential of COMT inhibition in conditions associated with dysregulated dopamine function, such as Parkinson's disease.[2][3] These application notes provide a comprehensive overview of Ro 41-0960, including its mechanism of action, quantitative pharmacological data, and detailed protocols for its use in dopamine research.

Mechanism of Action

Ro 41-0960 exerts its primary effect by selectively and reversibly inhibiting the COMT enzyme.[2][3] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates like dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This methylation results in the formation of 3-methoxytyramine (3-MT) and homovanillic acid (HVA), respectively.[2] By binding to the catalytic site of COMT, Ro 41-0960 blocks this enzymatic activity, thereby preventing the degradation of dopamine and increasing its bioavailability.[1][2][4][7]

Data Presentation

Quantitative Pharmacological Data for Ro 41-0960
ParameterValueSpecies/SystemReference
In Vitro
IC5046.1 nMRecombinant Human COMT[2]
IC50 Range5 - 42 nMHuman Mammary Tissue Cytosol[2][3]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss)[1][8]
EC5023 ± 5 nMCHO cells expressing NET[2][3]
Ki2.9 nmolDog pancreas[3]
In Vivo
ED500.5 mg/kgBaboon Liver (Inhibition of [18F]Ro41-0960 uptake)[3][9]
ED50<0.01 mg/kgBaboon Kidney (Inhibition of [18F]Ro41-0960 uptake)[3][9]
In Vivo Effects of Ro 41-0960 on Striatal Dopamine and Metabolites in Rats
TreatmentStriatal 3-OMD LevelsStriatal Dopamine (DA) LevelsStriatal DOPAC LevelsStriatal HVA LevelsReference
Ro 41-0960 (30 mg/kg, i.p.)ReducedIncreasedIncreasedReduced[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Dopamine Metabolism Pathway L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC DOPAC DOPAC Dopamine->DOPAC MAO 3-MT 3-MT Dopamine->3-MT COMT HVA HVA DOPAC->HVA COMT 3-MT->HVA MAO COMT COMT Ro 41-0960 Ro 41-0960 Ro 41-0960->COMT Inhibition MAO MAO AADC AADC

Caption: Dopamine metabolism pathway and the inhibitory action of Ro 41-0960.

cluster_1 In Vitro COMT Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents 1 Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution 2 Enzyme Incubation Enzyme Incubation Serial Dilution->Enzyme Incubation 3 Reaction Initiation Reaction Initiation Enzyme Incubation->Reaction Initiation 4 Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination 5 Measurement Measurement Reaction Termination->Measurement 6 Data Analysis Data Analysis Measurement->Data Analysis 7 End End Data Analysis->End 8

Caption: General experimental workflow for an in vitro COMT inhibition assay.

cluster_2 In Vivo Microdialysis Workflow Animal Preparation Animal Preparation Probe Implantation Probe Implantation Animal Preparation->Probe Implantation Baseline Collection Baseline Collection Probe Implantation->Baseline Collection Drug Administration Drug Administration Baseline Collection->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection HPLC-ECD Analysis HPLC-ECD Analysis Sample Collection->HPLC-ECD Analysis Data Interpretation Data Interpretation HPLC-ECD Analysis->Data Interpretation

Caption: Workflow for in vivo microdialysis to study the effects of Ro 41-0960.

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay using Recombinant Human COMT

This protocol describes a radiometric assay to determine the IC50 value of Ro 41-0960.[7]

Materials:

  • Ro 41-0960

  • Recombinant human COMT

  • Catechol substrate (e.g., dopamine)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)

  • DMSO

  • 2N HCl

  • 96-well microplate

  • Scintillation counter

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ro 41-0960 in DMSO.

    • Perform serial dilutions of the Ro 41-0960 stock solution in assay buffer to achieve a range of final concentrations.

    • Prepare working solutions of recombinant human COMT, catechol substrate, and [³H]-SAM in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the serially diluted Ro 41-0960 or vehicle control.

    • Add 20 µL of the COMT enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding a 20 µL mixture of the catechol substrate and [³H]-SAM.

    • Incubate the plate for 30 minutes at 37°C.

    • Terminate the reaction by adding 10 µL of 2N HCl.

  • Data Analysis:

    • Measure the amount of radiolabeled methylated product using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the Ro 41-0960 concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This protocol is used to measure the function of the dopamine transporter (DAT) in synaptosomes, utilizing Ro 41-0960 to prevent dopamine degradation.[11][12][13][14]

Materials:

  • Mouse striatum

  • Homogenization buffer (0.32 M sucrose (B13894) in 4 mM HEPES, pH 7.4)[11]

  • Uptake buffer (e.g., Krebs-HEPES buffer containing 1 mM L-ascorbic acid and 5 mM D-glucose, pH 7.4)[11]

  • Ro 41-0960 (10 µM final concentration)[12]

  • [³H]Dopamine

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the striatum from the mouse brain.

    • Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in uptake buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate the synaptosomal suspension with Ro 41-0960 (10 µM) for a specified time at 37°C to inhibit COMT activity.[12]

    • Initiate the uptake reaction by adding [³H]Dopamine.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.[12]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a DAT inhibitor like cocaine or in parallel incubations at 4°C).

    • Data can be used to determine the kinetic parameters of dopamine uptake (Km and Vmax).

Protocol 3: In Vivo Microdialysis in the Rat Striatum

This protocol measures extracellular levels of dopamine and its metabolites in freely moving rats following administration of Ro 41-0960.[2]

Materials:

  • Adult male rats

  • Stereotaxic frame

  • Microdialysis probes

  • Ro 41-0960

  • Anesthetics

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the striatum.

    • Allow the animal to recover from surgery.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.).[1]

    • Continue collecting dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, HVA, and 3-MT content using HPLC-ECD.

  • Data Analysis:

    • Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

    • Analyze the time course of changes in dopamine and its metabolites.

Conclusion

Ro 41-0960 is a well-characterized and potent inhibitor of COMT, making it an indispensable tool for dopamine research.[3] Its ability to prevent the degradation of dopamine allows for a more accurate investigation of dopamine dynamics in various experimental settings.[11] The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to effectively utilize Ro 41-0960 in their studies of the dopaminergic system.

References

Application Notes and Protocols: The Role of Ro 41-0960 in L-DOPA Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ro 41-0960, a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), and its application in the study of L-DOPA pharmacology. Detailed protocols for key experiments are provided to facilitate research in this area.

Introduction

Ro 41-0960 is a synthetic, nitrocatechol derivative that acts as a potent, selective, and reversible inhibitor of COMT.[1] This enzyme plays a crucial role in the metabolic degradation of catecholamines, including the neurotransmitter dopamine (B1211576) and its precursor, L-DOPA.[2][3] By inhibiting COMT, Ro 41-0960 modulates the dopaminergic system, making it a valuable tool for studying dopamine metabolism and a potential therapeutic agent for conditions associated with dopaminergic dysregulation, such as Parkinson's disease.[2] In the context of L-DOPA therapy, Ro 41-0960 is of particular interest as it prevents the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain.[1]

Mechanism of Action

Ro 41-0960 exerts its pharmacological effects by competitively binding to the catalytic site of COMT.[1][3] This action blocks the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates.[1][4] The inhibition of COMT by Ro 41-0960 leads to an accumulation of catechol substrates like L-DOPA and dopamine, and a reduction in their O-methylated metabolites, such as 3-OMD and homovanillic acid (HVA).[1][4][5]

Data Presentation

Quantitative Inhibitory Potency of Ro 41-0960

The inhibitory activity of Ro 41-0960 against COMT has been quantified in various in vitro and in vivo systems.

ParameterValueSpecies/SystemReference
IC50 5 - 42 nMHuman mammary tissue cytosol[1][4][6]
~50 nMNot specified[6]
46.1 nMRecombinant COMT[4]
EC50 23 ± 5 nMCHO cells expressing Norepinephrine (B1679862) Transporter (NET)[1][7]
0.1 µMPrimary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neuron loss)[5][8]
Ki 2.9 nmolDog pancreas[1]
ED50 0.5 mg/kgBaboon Liver (in vivo, inhibition of [18F]Ro41-0960 uptake)[1][9]
<0.01 mg/kgBaboon Kidney (in vivo, inhibition of [18F]Ro41-0960 uptake)[1][9]
Comparative Inhibitory Potency of COMT Inhibitors
InhibitorTarget EnzymeIC50 (nM)Tissue/Assay ConditionReference
Ro 41-0960 COMT5 - 42Human Mammary Tissue Cytosol[6]
EntacaponeCOMT10 - 160Rat Duodenum and Liver[6]
TolcaponeCOMT2 - 3Rat Brain[6]
773Human Liver[6]
OpicaponeCOMT224Not specified[6]

Signaling Pathways and Experimental Workflows

L-DOPA Metabolism and COMT Inhibition by Ro 41-0960

LDOPA_Metabolism cluster_periphery Periphery cluster_brain Brain LDOPA_p L-DOPA OMD 3-O-Methyldopa LDOPA_p->OMD Methylation LDOPA_b L-DOPA LDOPA_p->LDOPA_b Crosses BBB COMT_p COMT Ro410960_p Ro 41-0960 Ro410960_p->COMT_p Inhibition Dopamine Dopamine DOPAC DOPAC HVA Homovanillic acid (HVA) DDC DOPA Decarboxylase MAO MAO COMT_b COMT

General Experimental Workflow for In Vitro COMT Inhibition Assay

COMT_Inhibition_Workflow prep Prepare Reagents: - Ro 41-0960 dilutions - COMT enzyme - Catechol substrate (e.g., DHBA) - SAM (methyl donor) pre_incubate Pre-incubate COMT Enzyme with Ro 41-0960 prep->pre_incubate initiate Initiate Reaction (Add Substrate and SAM) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Product Formation (e.g., HPLC) terminate->analyze calculate Calculate IC50 Value analyze->calculate

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay (HPLC-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ro 41-0960 for COMT.

Materials:

  • Recombinant human COMT[4]

  • Ro 41-0960[4]

  • S-adenosyl-L-methionine (SAM)[4]

  • 3,4-dihydroxybenzoic acid (DHBA) as a catechol substrate[1]

  • Tris-HCl buffer (pH 7.4)[1]

  • MgCl2[1]

  • Dithiothreitol (DTT)[1]

  • Perchloric acid (for reaction termination)[1]

  • HPLC system with electrochemical detection[2]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ro 41-0960 in a suitable solvent (e.g., DMSO) and create serial dilutions.[6]

    • Prepare working solutions of recombinant human COMT, DHBA, and SAM in Tris-HCl buffer containing MgCl2 and DTT.[1]

  • Reaction Mixture Preparation:

    • In microcentrifuge tubes, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.[1]

    • Add the appropriate concentration of Ro 41-0960 or vehicle control to each tube.[6]

  • Enzyme Pre-incubation:

    • Add the COMT enzyme solution to each tube and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.[3][6]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the DHBA substrate and SAM.[1]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[1][3]

  • Reaction Termination:

    • Stop the reaction by adding ice-cold perchloric acid.[1]

  • Analysis:

    • Analyze the formation of the methylated product from DHBA using an HPLC system with electrochemical detection.[1]

  • Data Analysis:

    • Determine the percentage of inhibition for each concentration of Ro 41-0960 compared to the vehicle control.[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a sigmoidal dose-response curve.[3]

Protocol 2: In Vivo Assessment of Ro 41-0960 on L-DOPA-Induced Changes in Neurotransmitters and Metabolites in Rats

Objective: To evaluate the effect of Ro 41-0960 on L-DOPA-induced changes in striatal dopamine, DOPAC, and 3-OMD levels.

Materials:

  • Male Sprague-Dawley rats[10]

  • Ro 41-0960[5]

  • L-DOPA[5]

  • Carbidopa (a peripheral DOPA decarboxylase inhibitor)[5]

  • Vehicle solution[10]

  • Equipment for intraperitoneal (i.p.) injections

  • Tissue homogenization and analysis equipment (e.g., HPLC with electrochemical detection)[2]

Procedure:

  • Animal Acclimatization:

    • House the rats under standard laboratory conditions with free access to food and water for at least one week before the experiment.

  • Drug Administration:

    • Divide the animals into experimental groups (e.g., Vehicle, L-DOPA/Carbidopa alone, Ro 41-0960 + L-DOPA/Carbidopa).

    • Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to the administration of L-DOPA/Carbidopa.[5][8][10]

    • Administer L-DOPA (e.g., 50 mg/kg, i.p.) and Carbidopa (e.g., 50 mg/kg, i.p.).[8]

  • Tissue Collection:

    • One hour after the L-DOPA/Carbidopa injection, euthanize the rats.[10]

    • Rapidly dissect the brains and collect the striatum.

  • Sample Preparation and Analysis:

    • Homogenize the striatal tissue samples.

    • Analyze the levels of dopamine, DOPAC, and 3-OMD using HPLC with electrochemical detection.

  • Data Analysis:

    • Compare the levels of dopamine, DOPAC, and 3-OMD between the different treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences.

Expected Outcome: Administration of Ro 41-0960 is expected to increase striatal levels of dopamine and DOPAC while reducing the levels of 3-OMD in rats treated with L-DOPA.[5][8]

Protocol 3: In Vitro Assessment of Neuroprotection against L-DOPA Toxicity

Objective: To determine the protective effect of Ro 41-0960 against L-DOPA-induced dopaminergic neuron loss.

Materials:

  • Primary rat rostral mesencephalic tegmentum cultures[5]

  • Ro 41-0960[11]

  • L-DOPA[11]

  • Cell culture reagents

  • Antibodies for tyrosine hydroxylase (TH) immunocytochemistry

  • Microscopy equipment for cell counting

Procedure:

  • Cell Culture Preparation:

    • Prepare primary mesencephalic cultures from rat embryos.

  • Treatment:

    • Treat the cultures with varying concentrations of L-DOPA in the presence or absence of Ro 41-0960 (e.g., 1 µM).[11]

    • Include control groups with no treatment and Ro 41-0960 alone.

  • Incubation:

    • Incubate the cultures for 24 hours.[11]

  • Immunocytochemistry:

    • Fix the cells and perform immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.

  • Analysis:

    • Count the number of TH-immunoreactive (THir) cells in each treatment group.

    • Calculate the toxic dose 50 (TD50) for L-DOPA in the presence and absence of Ro 41-0960.

  • Data Analysis:

    • Compare the survival of THir neurons across the different treatment groups to determine the neuroprotective effect of Ro 41-0960.

Expected Outcome: Ro 41-0960 is expected to attenuate L-DOPA-induced loss of dopaminergic neurons in a dose-dependent manner, thereby increasing the TD50 of L-DOPA.[11]

Concluding Remarks

Ro 41-0960 is a powerful pharmacological tool for investigating the role of COMT in L-DOPA pharmacology and dopamine metabolism.[2] Its potent and selective inhibition of COMT offers a clear mechanism for increasing the bioavailability of L-DOPA and modulating dopaminergic neurotransmission. The detailed protocols provided herein offer a framework for researchers to explore the nuanced effects of Ro 41-0960 and other COMT inhibitors. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for dopamine-related neurological disorders.

References

Application Notes and Protocols for Ro 41-0960 in Modulating Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent and selective, synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[3][4] By inhibiting COMT, Ro 41-0960 prevents the methylation of these neurotransmitters, leading to a modulation of their levels in both the central nervous system and peripheral tissues.[1][4] This makes Ro 41-0960 a valuable pharmacological tool for studying the roles of catecholamines in various physiological and pathological processes, and a potential therapeutic agent for conditions associated with catecholamine dysregulation, such as Parkinson's disease.[3][4][5]

These application notes provide a comprehensive overview of Ro 41-0960, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings to modulate neurotransmitter levels.

Mechanism of Action

Ro 41-0960 exerts its primary effect by selectively and reversibly inhibiting the COMT enzyme.[4] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates.[4][6] This O-methylation is a critical step in the inactivation of catecholamines.[6] Ro 41-0960 acts as a competitive inhibitor, binding to the active site of COMT and preventing the binding of both the catechol substrate and the methyl donor SAM.[3][6] This inhibition blocks the metabolic degradation of catecholamines, leading to an increase in their bioavailability at the synaptic cleft and subsequent enhancement of downstream signaling.[3][4]

In the context of dopamine metabolism, inhibition of COMT by Ro 41-0960 prevents the conversion of dopamine to 3-methoxytyramine (3-MT) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to homovanillic acid (HVA).[4] This leads to an accumulation of dopamine and DOPAC.[4][7]

Quantitative Data

The following tables summarize the key quantitative parameters of Ro 41-0960 from various in vitro and in vivo studies.

In Vitro Inhibitory Potency of Ro 41-0960
ParameterValueCell/SystemReference
IC500.6 nMHuman COMT[3]
IC505 - 42 nMHuman Mammary Tissue Cytosol[2][3][8]
Average IC5012 ± 9 nMRecombinant COMT[3]
IC50~50 nMNot specified[2]
IC5046.1 nMRecombinant COMT[8]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (prevention of L-DOPA induced neuron loss)[1][9]
EC5023 ± 5 nMCHO cells expressing NET (for [3H]-NE retention)[3]
EC5023 nMCHO cells (for increased norepinephrine retention)[8]
Comparison of Inhibitory Potency (IC50) with Other COMT Inhibitors
InhibitorTarget EnzymeIC50 (nM)Tissue/Assay ConditionReference
Ro 41-0960 COMT5 - 42Human Mammary Tissue Cytosol[2]
EntacaponeCOMT10 - 160Rat Duodenum and Liver[2]
TolcaponeCOMT2 - 3Rat Brain[2]
OpicaponeCOMT224Not specified[2]
In Vivo Effects of Ro 41-0960 on Striatal Neurotransmitter Levels in Rats
TreatmentDoseEffect on 3-O-methyldopa (3-OMD)Effect on Dopamine (DA)Effect on 3,4-dihydroxyphenylacetic acid (DOPAC)Reference
Ro 41-096030 mg/kg, i.p.ReducedIncreasedIncreased[1][7][9]

Signaling Pathways and Experimental Workflows

Catecholamine Metabolism and COMT Inhibition by Ro 41-0960

The diagram below illustrates the metabolic pathway of dopamine and the point of intervention by Ro 41-0960.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine_pre L_DOPA->Dopamine_pre DDC Dopamine_synapse Dopamine_synapse Dopamine_pre->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding 3-MT 3-MT Dopamine_synapse->3-MT COMT DOPAC DOPAC Dopamine_synapse->DOPAC MAO Downstream_signaling Downstream Signaling Dopamine_receptor->Downstream_signaling Signal Transduction HVA HVA 3-MT->HVA MAO HVA_alt HVA_alt DOPAC->HVA_alt COMT Ro410960 Ro 41-0960 COMT_inhibition COMT_inhibition->3-MT Inhibits COMT_inhibition->HVA_alt Inhibits

Caption: Dopamine metabolism pathway and the inhibitory action of Ro 41-0960.

General Workflow for In Vitro COMT Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of Ro 41-0960 on COMT in an in vitro setting.

A Prepare serial dilutions of Ro 41-0960 and controls C Add Ro 41-0960 dilutions to plate A->C B Add COMT enzyme to assay plate B->C D Pre-incubate at 37°C C->D E Initiate reaction with catechol substrate and [³H]-SAM D->E F Incubate at 37°C E->F G Terminate reaction F->G H Measure radioactivity G->H I Calculate IC50 value H->I

Caption: Workflow for Determining COMT Inhibitory Activity.

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay using Recombinant Human COMT

This radiometric assay is designed to determine the IC50 value of Ro 41-0960.[6] It measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate.[6]

Materials:

  • Ro 41-0960

  • Recombinant human COMT

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay buffer (e.g., phosphate (B84403) buffer with MgCl2)

  • DMSO

  • 2N HCl

  • Scintillation cocktail

  • 96-well microplate

  • Incubator (37°C)

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ro 41-0960 in DMSO.

    • Perform serial dilutions of the Ro 41-0960 stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).[6] Include a vehicle control (assay buffer with the same percentage of DMSO as the highest inhibitor concentration).[6]

    • Prepare a working solution of recombinant human COMT in assay buffer.[6]

    • Prepare a working solution of [³H]-SAM in assay buffer.[6]

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the serially diluted Ro 41-0960 or vehicle.[6]

    • Add 20 µL of the COMT enzyme solution to each well.[6]

    • Pre-incubate the plate for 15 minutes at 37°C.[6]

    • Initiate the reaction by adding a 20 µL mixture containing the catechol substrate and [³H]-SAM.[6]

    • Incubate the plate for 30 minutes at 37°C.[6]

    • Terminate the reaction by adding 10 µL of 2N HCl.[6]

    • Add 100 µL of scintillation cocktail to each well.[6]

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.[2]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[2]

Protocol 2: In Vivo Microdialysis in the Rat Striatum

This protocol is designed to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following the administration of Ro 41-0960.[4]

Materials:

  • Ro 41-0960

  • Vehicle for Ro 41-0960 (e.g., 0.5% carboxymethylcellulose in water)[10]

  • Male Sprague-Dawley rats

  • Anesthetic

  • Stereotaxic frame

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)[4]

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.[4]

    • Implant a microdialysis guide cannula targeting the striatum.

    • Allow the rat to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.

    • Administer Ro 41-0960 (e.g., 30 mg/kg, i.p.) or vehicle.[1][7]

    • Continue collecting dialysate samples for a defined period (e.g., 3-4 hours) post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, HVA, and 3-OMD content using HPLC-ECD.[4]

  • Data Analysis:

    • Express the concentrations of neurotransmitters and their metabolites as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels between the Ro 41-0960-treated group and the vehicle-treated group.

Protocol 3: Assessment of L-DOPA Potentiation in a Rat Model of Akinesia

This protocol assesses the ability of Ro 41-0960 to potentiate the effects of L-DOPA in reversing reserpine-induced akinesia.[7][9]

Materials:

Procedure:

  • Induction of Akinesia:

    • Administer reserpine to the rats to induce a state of akinesia.

  • Drug Administration:

    • Divide the reserpinized rats into treatment groups:

      • Vehicle control

      • L-DOPA/Carbidopa alone (e.g., 50:50 mg/kg, i.p.)[7]

      • Ro 41-0960 (e.g., 30 mg/kg, i.p.) followed by L-DOPA/Carbidopa[7]

    • Administer Ro 41-0960 or vehicle 1 hour before the administration of L-DOPA/Carbidopa.[7]

  • Behavioral Assessment:

    • Place the rats in locomotor activity chambers and record their activity for a defined period (e.g., 2-6 hours).[4]

  • Data Analysis:

    • Quantify locomotor activity (e.g., distance traveled, rearing frequency).[4]

    • Compare the locomotor activity of the group receiving Ro 41-0960 plus L-DOPA/Carbidopa to the control groups.[4] An increase in locomotor activity in the co-administration group indicates potentiation of the L-DOPA effect.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

Ro 41-0960 in assays for COMT activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of Ro 41-0960 in assays determining Catechol-O-methyltransferase (COMT) activity is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the potent and selective COMT inhibitor, Ro 41-0960, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in experimental settings.

Mechanism of Action

Ro 41-0960 is a synthetic, nitrocatechol-based compound that acts as a potent and selective inhibitor of Catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), as well as catechol estrogens.[2] The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate.[1][2] Ro 41-0960 functions as a competitive inhibitor by binding to the active site of COMT, thereby blocking the binding of both the catechol substrate and the methyl donor SAM.[2] This inhibition leads to a decrease in the formation of O-methylated metabolites and an accumulation of the primary substrates.[3] Due to its high specificity for COMT, Ro 41-0960 is a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease.[2][4]

Data Presentation

The inhibitory potency of Ro 41-0960 against COMT has been quantified in various experimental systems. The following tables summarize key quantitative data for Ro 41-0960 and compare its activity with other common COMT inhibitors.

Table 1: Inhibitory Potency of Ro 41-0960 against COMT

ParameterValueSpecies/SystemReference
IC505 - 42 nMHuman mammary tissue cytosol[3][5]
IC50~50 nMNot specified[5]
IC5046.1 nMRecombinant COMT[6]
IC5012 ± 9 nMRecombinant COMT (FP assay)[7]
EC5023 ± 5 nMCHO cells expressing NET[3][8]
Ki2.9 nmolDog pancreas[3]

Table 2: Comparative Inhibitory Potency of COMT Inhibitors

InhibitorTarget EnzymeIC50 (nM)Tissue/Assay Condition
Ro 41-0960 COMT 5 - 42 Human Mammary Tissue Cytosol [5]
Entacapone (B1671355)COMT10 - 160Rat Duodenum and Liver[5]
TolcaponeCOMT2 - 3Rat Brain[5]
TolcaponeCOMT773Human Liver[5]
OpicaponeCOMT224Not specified[5]
NitecaponeS-COMT300Rat liver[9]

Selectivity Profile:

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

cluster_0 Catecholamine Metabolism Catecholamines Catecholamines (e.g., Dopamine) COMT COMT Catecholamines->COMT Substrate Metabolites O-methylated Metabolites COMT->Metabolites O-methylation Ro410960 Ro 41-0960 Ro410960->COMT Inhibition

Caption: Inhibition of Catecholamine Metabolism by Ro 41-0960.

A Prepare Reagents (COMT, Substrate, SAM, Ro 41-0960) B Add reagents to 96-well plate A->B C Pre-incubate COMT and Ro 41-0960 B->C D Initiate reaction with Substrate and SAM C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Detect and Quantify Product F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for Determining COMT Inhibitory Activity.

Experimental Protocols

Detailed methodologies for key experiments involving Ro 41-0960 are provided below.

Protocol 1: In Vitro COMT Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the IC50 value of Ro 41-0960 using recombinant human COMT.[2] The assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a catechol substrate.[2]

Materials:

  • Recombinant human COMT enzyme

  • Catechol substrate (e.g., epinephrine, L-DOPA)

  • [³H]-S-Adenosyl-L-methionine ([³H]-SAM)

  • Ro 41-0960

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 2N HCl (Stop solution)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ro 41-0960 in DMSO.

    • Perform serial dilutions of the Ro 41-0960 stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).[2]

    • Prepare working solutions of recombinant human COMT, catechol substrate, and [³H]-SAM in assay buffer.[2]

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the serially diluted Ro 41-0960 or vehicle (assay buffer with the same percentage of DMSO as the highest inhibitor concentration).[2]

    • Add 20 µL of the COMT enzyme solution to each well.[2]

    • Pre-incubate the plate for 15 minutes at 37°C.[2]

    • Initiate the reaction by adding a 20 µL mixture containing the catechol substrate and [³H]-SAM.[2]

    • Incubate the plate for 30 minutes at 37°C.[2]

    • Terminate the reaction by adding 10 µL of 2N HCl.[2]

    • Add 100 µL of scintillation cocktail to each well.[2]

    • Measure the radioactivity in each well using a scintillation counter.[2]

  • Data Analysis:

    • Determine the percentage of inhibition for each concentration of Ro 41-0960 compared to the vehicle control.[2]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Protocol 2: In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol outlines a method to determine COMT activity by measuring the formation of a methylated product from a catechol substrate using high-performance liquid chromatography (HPLC).[3]

Materials:

  • Recombinant human COMT

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)

  • S-Adenosyl-L-methionine (SAM)

  • Ro 41-0960

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • Dithiothreitol (DTT)

  • Perchloric acid (for reaction termination)

  • HPLC system with an electrochemical detector

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.[3]

  • Inhibitor Addition:

    • Add varying concentrations of Ro 41-0960 (or vehicle control) to the reaction tubes.[3]

  • Enzyme Addition:

    • Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.[3]

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate (DHBA) and SAM.[3]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[3]

  • Reaction Termination:

    • Stop the reaction by adding ice-cold perchloric acid.[3]

  • Sample Preparation:

    • Centrifuge the samples to pellet the precipitated protein.[3]

    • Collect the supernatant for analysis.[3]

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector.[3]

    • Separate and quantify the methylated product of DHBA.[3]

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control.[3]

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Ro 41-0960 and fitting the data to a sigmoidal dose-response curve.[3]

Protocol 3: COMT Inhibition Assay in Cell Lysates

This protocol can be adapted to measure the activity of Ro 41-0960 in a more complex biological matrix, such as cell lysates.[2]

Procedure:

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., MCF-7, SH-SY5Y) to confluency.[2]

    • Harvest the cells and prepare a cytosolic fraction by sonication or detergent-based lysis, followed by centrifugation to remove cellular debris and membranes.[2]

  • COMT Activity Assay:

    • The cytosolic fraction can then be used as the enzyme source in either the radiometric or HPLC-based assay described above. The protein concentration of the lysate should be determined to normalize the enzyme activity.

Application in Other Assays

Ro 41-0960 is also a crucial reagent in other experimental contexts where the prevention of catecholamine degradation is necessary for accurate measurements.

Dopamine Transporter (DAT) Function Assays: In in vitro and ex vivo DAT function assays, dopamine is susceptible to degradation by COMT present in cell lysates or synaptosomal preparations.[10] The inclusion of Ro 41-0960 in the assay buffer inhibits COMT activity, ensuring the stability of the dopamine concentration and leading to more reliable and reproducible measurements of DAT-mediated dopamine uptake.[10] For instance, in synaptosomal preparations from mouse striatum, a COMT inhibitor like Ro 41-0960 is added to the uptake buffer to prevent the degradation of dopamine.[11]

This comprehensive guide provides the necessary information for the effective application of Ro 41-0960 in COMT activity assays. The provided data and protocols serve as a valuable resource for researchers in neuropharmacology, cancer biology, and drug discovery.

References

Troubleshooting & Optimization

Ro 41-0960 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ro 41-0960.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Ro 41-0960 stock solutions?

A1: Ro 41-0960 is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2][3] For cell culture experiments, DMSO is commonly used.[1] It is crucial to use a fresh, unopened bottle of high-purity DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility and stability of the compound.[1][4]

Q2: What are the recommended storage conditions and shelf-life for Ro 41-0960 solutions and powder?

A2: Proper storage is critical to maintain the integrity and activity of Ro 41-0960. For long-term storage, the solid powder form should be stored at -20°C, where it is stable for up to three years.[1][5] Prepared stock solutions in a suitable solvent should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] The compound is also light-sensitive and should be protected from light.[1][6]

Data Presentation: Ro 41-0960 Stability

FormulationStorage TemperatureShelf-Life
In Solvent-80°C6 months[1][4]
In Solvent-20°C1 month[1][4]
Powder-20°C3 years[1][5]

Q3: How do I dissolve Ro 41-0960 for in vivo studies requiring aqueous-based administration?

A3: Due to its poor water solubility, direct dissolution in aqueous buffers is challenging.[3] Two common approaches are recommended:

  • Co-solvent Method: First, dissolve Ro 41-0960 in a minimal amount of an organic solvent such as DMSO or ethanol.[3] Then, slowly dilute this stock solution with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is critical to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.[3]

  • Use of Solubilizing Agents: Formulations with agents like 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin can significantly enhance the aqueous solubility of Ro 41-0960.[3]

Data Presentation: Ro 41-0960 Solubility

SolventSolubility
DMSO≥15 mg/mL, ≥20 mg/mL[2][7]
EthanolSoluble[7]
Dimethylformamide (DMF)20 mg/mL[2]
H₂O<0.7 mg/mL (slightly soluble)[8]
Phosphate-Buffered Saline (PBS, pH 7.2)0.2 mg/mL[2][7]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin1.0 - 2.8 mg/mL

Troubleshooting Guides

Issue 1: Precipitation of Ro 41-0960 in stock solution upon thawing.

  • Potential Cause: The solution may be supersaturated, or an improper thawing procedure was followed.[1]

  • Recommended Solution:

    • Gently warm the solution to 37°C and vortex to redissolve the compound.[1]

    • Thaw the vial quickly in a 37°C water bath.[1]

    • Ensure the DMSO used for the stock solution was anhydrous, as water can reduce solubility.[1]

Issue 2: Inconsistent experimental results or low/no observable effect in bioassays.

  • Potential Cause:

    • Compound Degradation: Improper storage, multiple freeze-thaw cycles, or exposure to light can lead to the degradation of Ro 41-0960.[1]

    • Incorrect Concentration: Errors in dilution calculations can lead to a lower than expected final concentration.[1]

    • Incomplete Dissolution: The compound may not be fully dissolved in the initial stock solution or may have precipitated out upon dilution in aqueous media.[9]

  • Recommended Solution:

    • Prepare fresh stock solutions from the powder form.

    • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]

    • Verify all dilution calculations.[1]

    • Ensure the stock solution is clear and free of precipitate before making further dilutions. If necessary, gently warm and vortex the stock solution.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of Ro 41-0960 in DMSO

  • Weighing: Accurately weigh the required amount of Ro 41-0960 powder (Molecular Weight: 277.20 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 2.772 mg.[1]

  • Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.[1]

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to one month or -80°C for up to six months.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh Ro 41-0960 Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot Rapidly store->thaw Retrieve for Experiment dilute Dilute in Assay Buffer thaw->dilute add_to_assay Add to Experiment dilute->add_to_assay

Caption: General workflow for preparing and using Ro 41-0960 solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Inconsistent Experimental Results degradation Compound Degradation start->degradation solubility Solubility Issues start->solubility concentration Incorrect Concentration start->concentration fresh_stock Prepare Fresh Stock & Aliquot degradation->fresh_stock verify_dissolution Ensure Complete Dissolution (Warm/Vortex) solubility->verify_dissolution recalculate Verify Dilution Calculations concentration->recalculate

Caption: Troubleshooting logic for inconsistent experimental results with Ro 41-0960.

comt_pathway catecholamines Catecholamines (e.g., Dopamine) comt COMT Enzyme catecholamines->comt Metabolized by metabolites Inactive Metabolites comt->metabolites Produces ro410960 Ro 41-0960 ro410960->comt Inhibits

References

Technical Support Center: Optimizing Ro 41-0960 for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 41-0960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Ro 41-0960 in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ro 41-0960?

A1: Ro 41-0960 is a potent and selective inhibitor of catechol-O-methyltransferase (COMT).[1][2][3][4][5] COMT is a key enzyme responsible for the metabolic degradation of catecholamines, such as dopamine, and catechol estrogens.[1][4] By inhibiting COMT, Ro 41-0960 increases the levels of these catechol compounds, thereby influencing their downstream signaling pathways.[1][3]

Q2: What is a typical starting concentration range for Ro 41-0960 in cell-based assays?

A2: A common starting concentration for Ro 41-0960 in cell-based assays is in the low micromolar range.[1] For effective COMT inhibition in cell culture, concentrations between 1 µM and 20 µM are often used.[1] However, it is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.[1]

Q3: How should I dissolve and store Ro 41-0960?

A3: Ro 41-0960 is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][6] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1] When stored as a powder at -20°C, Ro 41-0960 is stable for up to 3 years.[6] Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[6]

Q4: What are the known off-target effects of Ro 41-0960?

A4: While Ro 41-0960 is a selective COMT inhibitor, some off-target effects have been reported, particularly at higher concentrations.[1][7] For instance, it has been shown to modulate the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][7][8] At concentrations of 50-100 µM, it can produce changes in Ca2+ dynamics similar to those induced by Ca2+ channel blockers.[1][7][8]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of Ro 41-0960 Suboptimal Concentration: The concentration used may be too low to effectively inhibit COMT in your specific cell type.[1]Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.[1]
Poor Membrane Permeability: Studies suggest that Ro 41-0960 may have poor cell membrane permeability, leading to a marginal effect on intracellular targets in some cell types.[1][7][8]Increase the incubation time to allow for greater compound uptake. Alternatively, consider using a different COMT inhibitor with better cell permeability.[1]
Low COMT expression: The cell line you are using may have very low endogenous COMT activity, making the effects of inhibition difficult to detect.[1]Confirm COMT expression in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a cell line with higher known COMT expression or overexpressing COMT.[1]
Unexpected Cytotoxicity High Concentration: The concentration of Ro 41-0960 may be too high, leading to off-target effects and cytotoxicity.[1]Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells.[1]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Ro 41-0960 may be toxic to the cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic level for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments.[1]
Inconsistent or Irreproducible Results Compound Degradation: Improper storage or multiple freeze-thaw cycles of the Ro 41-0960 stock solution can lead to its degradation.[1]Aliquot the stock solution upon preparation and store it at -20°C or -80°C. Use a fresh aliquot for each experiment.[1]
Solubility Issues: Ro 41-0960 has limited solubility in aqueous solutions and may precipitate out of solution.[7]Ensure the compound is fully dissolved in the solvent before diluting it in your experimental media. Visually inspect for any precipitate.[7]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of Ro 41-0960 against COMT

ParameterValueCell/SystemReference
IC505-42 nMHuman mammary tissues[5]
IC5046.1 nMRecombinant COMT[5][9]
EC5023 nMCHO cells (for increased norepinephrine (B1679862) retention)[5][9]
Ki2.9 nMDog pancreas[9]

Table 2: Recommended Concentration Ranges for Cellular Assays

Cell Line ExampleConcentration RangeObserved EffectReference
MCF-710 µMInhibition of COMT activity[10][11]
Renal Cancer Cells (Caki-1, ACHN)20 µMReversal of 4-OHE2-mediated effects[12]
Primary rat rostral mesencephalic tegmentum cultures0.1 µM (EC50)Prevention of L-DOPA induced dopaminergic neuron loss[4]

Table 3: Solubility of Ro 41-0960

SolventSolubilityReference
DMSO≥15 mg/mL[13]
EthanolSoluble[13]
WaterSlightly soluble (0.17 mg/mL)[13]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin2.8 mg/mL[13]

Experimental Protocols

Protocol 1: Determination of COMT Activity in Cell Lysates

This protocol is adapted from methods for measuring COMT activity in vitro.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer (50 mM sodium phosphate (B84403) buffer, pH 7.4, 2 mM MgCl₂)

  • Substrate (e.g., 0.1 mM norepinephrine or dopamine)

  • S-adenosyl-L-methionine (SAM)

  • Ro 41-0960

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Enzymatic Reaction:

    • In a microplate, combine the cell lysate (containing a standardized amount of protein), reaction buffer, and the desired concentration of Ro 41-0960 or vehicle control.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the substrate and SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding acid).

  • Analysis: Analyze the formation of the methylated product using an appropriate method, such as HPLC or a colorimetric assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxicity of Ro 41-0960.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ro 41-0960

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of Ro 41-0960 concentrations (including a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway_COMT_Inhibition Dopamine Dopamine HVA Homovanillic Acid (HVA) (Inactive Metabolite) Dopamine->HVA CatecholEstrogens Catechol Estrogens (e.g., 4-OHE2) Methoxyestrogens Methoxyestrogens (Less Active) CatecholEstrogens->Methoxyestrogens Methylation COMT COMT Enzyme Ro410960 Ro 41-0960 Ro410960->COMT Inhibits

Caption: Signaling pathway of COMT inhibition by Ro 41-0960.

Experimental_Workflow_Ro410960 cluster_assays Examples of Downstream Assays start Start: Hypothesis Formulation stock_prep Prepare Ro 41-0960 Stock Solution (e.g., 10 mM in DMSO) start->stock_prep cell_culture Cell Culture (Select appropriate cell line) stock_prep->cell_culture treatment Treat cells with Ro 41-0960 (and/or other compounds) cell_culture->treatment downstream_assays Downstream Assays treatment->downstream_assays comt_assay COMT Activity Assay viability_assay Cell Viability/Proliferation Assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) dna_damage_assay DNA Damage Assay (e.g., Comet Assay) gene_expression Gene/Protein Expression Analysis (qPCR/Western Blot) data_analysis Data Analysis and Interpretation end Conclusion data_analysis->end comt_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis dna_damage_assay->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for using Ro 41-0960.

Troubleshooting_Logic start Experiment with Ro 41-0960 q1 Expected Effect Observed? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No q2 Unexpected Cytotoxicity? yes1->q2 troubleshoot1 Troubleshoot: No Effect no1->troubleshoot1 success Experiment Successful check_conc Check Concentration (Dose-response) troubleshoot1->check_conc check_perm Consider Permeability (Increase incubation time) troubleshoot1->check_perm check_comt Verify COMT Expression troubleshoot1->check_comt yes2 Yes q2->yes2 Yes no2 No q2->no2 No troubleshoot2 Troubleshoot: Cytotoxicity yes2->troubleshoot2 no2->success check_high_conc Check for High Concentration (Perform cytotoxicity assay) troubleshoot2->check_high_conc check_solvent Check Solvent Toxicity (Include vehicle control) troubleshoot2->check_solvent

Caption: Troubleshooting logic for Ro 41-0960 experiments.

References

Ro 41-0960 off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the off-target effects of Ro 41-0960.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Ro 41-0960?

Ro 41-0960 is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine, and catechol estrogens.[1] By binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of these substrates.[1][2]

Q2: What are the known significant off-target effects of Ro 41-0960?

Q3: How does Ro 41-0960 affect SERCA2a activity?

Ro 41-0960 has a complex, concentration-dependent effect on SERCA2a.[6] At intermediate calcium concentrations, it can increase the apparent Ca²⁺ affinity of SERCA2a, effectively activating the pump.[6] This is thought to be mediated by reversing the inhibitory effect of phospholamban (PLB), a regulatory protein of SERCA2a.[6] Conversely, at higher concentrations (≥25 µM), Ro 41-0960 can inhibit SERCA2a activity.[6]

Q4: Are there any other reported off-target interactions for Ro 41-0960?

Studies have shown that Ro 41-0960 has high selectivity for COMT with no significant activity against other key enzymes in catecholamine metabolism, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and phenolsulphotransferases (PST).[7] Additionally, Ro 41-0960 has been shown to bind to transthyretin (TTR), a transport protein for thyroxine and retinol.[4][8]

Q5: My experimental results are inconsistent when using Ro 41-0960 in different cell types. Why might this be?

The effects of Ro 41-0960 can be cell-type dependent due to variations in the expression levels of its targets and off-targets.[3] For instance, the effect on SERCA2a will be most prominent in cells expressing this isoform, such as cardiomyocytes.[3] Furthermore, its poor membrane permeability may lead to different effective intracellular concentrations in various cell lines.[3]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Related to Calcium Homeostasis

  • Symptom: Observation of altered calcium transients, such as changes in amplitude or duration, that are not consistent with COMT inhibition.[3]

  • Possible Cause: Off-target modulation of SERCA2a or non-specific effects on ion channels.[3]

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration for COMT inhibition while minimizing off-target effects. Effects on SERCA2a are observed in the micromolar range.[3]

    • Use a Structurally Unrelated COMT Inhibitor: To confirm that the observed effect is due to COMT inhibition, use another COMT inhibitor with a different chemical structure (e.g., Tolcapone or Entacapone).[6] If the phenotype is reproduced, it is more likely to be an on-target effect.[6]

    • Utilize a Cell Line Lacking SERCA2a: If possible, repeat the experiment in a cell line that does not express SERCA2a or its regulator, phospholamban.[6]

Issue 2: Difficulty in Distinguishing Between On-Target COMT Inhibition and Off-Target Effects

  • Symptom: Ambiguous results where the observed phenotype could be attributed to either the inhibition of COMT or the modulation of an off-target protein like SERCA2a.

  • Possible Cause: The downstream signaling pathways of COMT and the off-target protein may converge, making it difficult to isolate the effects of each.

  • Troubleshooting Steps:

    • Rescue Experiment: After treatment with Ro 41-0960, try to rescue the on-target effect by adding back the product of the COMT enzyme (e.g., a methylated catecholamine). If the phenotype is reversed, it is likely an on-target effect.

    • Direct Off-Target Measurement: If possible, directly measure the activity of the suspected off-target protein (e.g., SERCA2a ATPase activity) in the presence of Ro 41-0960 in your experimental system.

    • Literature Review: Consult the literature to understand the known downstream signaling of both COMT and potential off-targets in your specific cell type or model system.

Quantitative Data Summary

Table 1: On-Target Activity of Ro 41-0960 (COMT Inhibition)

ParameterValueSpecies/SystemReference
IC505 - 42 nMHuman mammary tissue cytosol[2][5][7]
IC50~50 nMNot specified[7]
Ki2.9 nmolDog pancreas[2]
ED500.5 mg/kgBaboon Liver (in vivo)[2]
ED50<0.01 mg/kgBaboon Kidney (in vivo)[2]

Table 2: Off-Target Interactions of Ro 41-0960

Off-TargetEffectValueSpecies/SystemReference
SERCA2aActivation (increases Ca²⁺ affinity)EC50: 22.98 µMCardiac sarcoplasmic reticulum[1][4]
SERCA2aInhibition≥25 µMNot specified[6]
Transthyretin (TTR)BindingKd1: 15 µM, Kd2: 2000 µMIsothermal Titration Calorimetry (ITC)[4]
Monoamine Oxidase A (MAO-A)No significant activity>50 µM (comparative)Not specified[7]
Monoamine Oxidase B (MAO-B)No significant activity>50 µM (comparative)Not specified[7]
Phenolsulphotransferases (PST)No significant activity>50 µM (comparative)Not specified[7]

Experimental Protocols

1. In Vitro COMT Inhibition Assay

  • Principle: This assay determines the concentration of Ro 41-0960 required to inhibit 50% of COMT activity (IC50). The activity of COMT is measured by quantifying the rate of methylation of a catechol substrate.

  • Materials:

    • Recombinant human S-COMT

    • S-adenosyl-L-methionine (SAM)

    • Magnesium Chloride (MgCl₂)

    • Dithiothreitol (DTT)

    • Tris-HCl buffer (pH 7.4)

    • COMT substrate (e.g., 3,4-dihydroxybenzoic acid)

    • Ro 41-0960

    • Stop solution (e.g., 0.1% formic acid in acetonitrile)

    • 96-well microplate

    • Plate reader (spectrophotometer)

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and the COMT substrate.

    • Add varying concentrations of Ro 41-0960 to the wells of the 96-well plate.

    • Add the COMT enzyme to each well and pre-incubate.

    • Initiate the reaction by adding SAM.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding the stop solution.

    • Quantify the formation of the methylated product using a spectrophotometer.

    • Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]

2. SERCA2a Ca²⁺-ATPase Activity Assay

  • Principle: This assay measures the effect of Ro 41-0960 on the ATP hydrolysis activity of SERCA2a, which is coupled to the oxidation of NADH, monitored as a decrease in absorbance at 340 nm.[3]

  • Materials:

    • Cardiac sarcoplasmic reticulum (SR) microsomes (source of SERCA2a)

    • Assay buffer (e.g., MOPS, KCl, MgCl₂, EGTA)

    • NADH

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • ATP

    • Calcium chloride (to set free Ca²⁺ concentrations)

    • Ro 41-0960

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.[4]

    • Add the cardiac SR microsomes to the reaction mixture.[4]

    • Add Ro 41-0960 at various concentrations.[4]

    • Add CaCl₂ to achieve the desired free Ca²⁺ concentration.[4]

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of ATP hydrolysis and compare the activity at different concentrations of Ro 41-0960 to a control.

Visualizations

COMT_Inhibition_Pathway cluster_catecholamine Catecholamine Metabolism L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine COMT COMT L-DOPA->COMT Substrate Dopamine->COMT Substrate 3-O-Methyldopa 3-O-Methyldopa 3-Methoxytyramine 3-Methoxytyramine COMT->3-O-Methyldopa Product COMT->3-Methoxytyramine Product Ro 41-0960 Ro 41-0960 Ro 41-0960->COMT Inhibition

Caption: Inhibition of Catecholamine Metabolism by Ro 41-0960.

experimental_workflow cluster_workflow Experimental Workflow for Off-Target Effect Investigation Start Start Observe_Unexpected_Phenotype Observe Unexpected Phenotype Start->Observe_Unexpected_Phenotype Hypothesize_Off_Target Hypothesize Off-Target Effect (e.g., SERCA2a) Observe_Unexpected_Phenotype->Hypothesize_Off_Target Dose_Response Perform Dose-Response Curve Hypothesize_Off_Target->Dose_Response Compare_Potency Compare EC50/IC50 for On-Target vs. Off-Target Dose_Response->Compare_Potency Use_Alternative_Inhibitor Test with Structurally Different COMT Inhibitor Compare_Potency->Use_Alternative_Inhibitor Phenotype_Persists Phenotype Persists? Use_Alternative_Inhibitor->Phenotype_Persists Use_Knockout_Cells Use Cell Line Lacking Suspected Off-Target Phenotype_Persists->Use_Knockout_Cells Yes Conclusion Conclusion Phenotype_Persists->Conclusion No (On-Target) Phenotype_Abolished Phenotype Abolished? Use_Knockout_Cells->Phenotype_Abolished Phenotype_Abolished->Conclusion Yes (Off-Target Confirmed) Phenotype_Abolished->Conclusion No (Other Off-Target)

Caption: Troubleshooting Workflow for Ro 41-0960 Off-Target Effects.

References

Preventing degradation of Ro 41-0960 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 41-0960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Ro 41-0960 to prevent its degradation in solution and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Ro 41-0960 stock solutions?

A1: Ro 41-0960 is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For most cell culture experiments, DMSO is the recommended solvent. It is critical to use a fresh, unopened bottle of high-purity DMSO, as it is hygroscopic. Absorbed water can negatively impact the solubility and stability of Ro 41-0960.[1]

Q2: What are the recommended storage conditions and shelf-life for Ro 41-0960 stock solutions?

A2: To maintain the integrity of your Ro 41-0960 stock solutions, it is imperative to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] The recommended storage temperatures and corresponding shelf-lives are summarized in the table below.[1][3]

Q3: How long is the powdered form of Ro 41-0960 stable?

A3: When stored as a solid powder at -20°C and protected from light, Ro 41-0960 is stable for up to three years.[1][3]

Q4: Is Ro 41-0960 sensitive to light?

A4: Yes, Ro 41-0960 is light-sensitive.[2] Both the solid form and solutions should be protected from light to prevent photodegradation. Use amber vials or wrap containers in foil.

Q5: How does pH affect the stability of Ro 41-0960 in aqueous solutions?

A5: Ro 41-0960 has a predicted pKa of approximately 5.5, meaning it will be predominantly in its ionized form at physiological pH.[2][4] The catechol moiety of Ro 41-0960 is susceptible to oxidation, a process that is accelerated at neutral to alkaline pH. Therefore, for short-term storage of aqueous dilutions, a slightly acidic buffer might be preferable. However, for in vivo or cell-based assays, physiological pH is required, and fresh dilutions should be prepared immediately before use. It is not recommended to store aqueous solutions for more than one day.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon thawing - The solution may be supersaturated.- Improper thawing procedure.- Gently warm the solution to 37°C and vortex to redissolve.- Thaw the vial quickly in a 37°C water bath.[1]
Inconsistent experimental results - Degradation of Ro 41-0960 due to improper storage or multiple freeze-thaw cycles.- Use of hygroscopic (wet) DMSO.- Degradation in aqueous buffers during prolonged incubation.- Prepare fresh stock solutions from powder.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Use fresh, high-purity DMSO for preparing stock solutions.- Prepare aqueous working solutions immediately before each experiment and use them promptly.
Low or no observable effect in bioassays - Incorrect final concentration.- Inactivation of the compound due to degradation.- Verify all dilution calculations.- Ensure the stock solution has been stored correctly and is within its shelf-life.- Prepare fresh dilutions for each experiment.- Handle the compound and its solutions with protection from light.

Quantitative Data Summary

Table 1: Solubility of Ro 41-0960

SolventSolubilityReference(s)
DMSO≥20 mg/mL[3]
EthanolSoluble[6]
DMF20 mg/mL[7]
Water<0.7 mg/mL (slightly soluble)[6]
PBS (pH 7.2)0.2 mg/mL[7]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin1.0 mg/mL[6]

Table 2: Stability of Ro 41-0960

FormulationStorage TemperatureShelf-LifeReference(s)
In Solvent (e.g., DMSO)-80°C6 months[1][3]
In Solvent (e.g., DMSO)-20°C1 month[1][3]
Powder-20°C3 years[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of Ro 41-0960 powder (Molecular Weight: 277.20 g/mol ) in a sterile, light-protected microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 2.772 mg.[1]

  • Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.[1]

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Aqueous Working Solutions

  • Thawing Stock Solution: Quickly thaw a single-use aliquot of the Ro 41-0960 DMSO stock solution in a 37°C water bath.

  • Dilution: Dilute the stock solution to the desired final concentration in your experimental aqueous buffer (e.g., cell culture medium, PBS). It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low and consistent across all conditions, as it can have biological effects.

  • Immediate Use: Use the prepared aqueous working solution immediately. Do not store aqueous solutions of Ro 41-0960.[5]

Visualizations

Potential Degradation Pathways of Ro 41-0960 cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Ro410960 Ro 41-0960 (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone Quinone o-Quinone Derivative Ro410960->Quinone O2, metal ions, pH > 7 Photoproducts Inactive Photoproducts Ro410960->Photoproducts UV/Visible Light HydrolysisProducts Hydrolyzed Products Ro410960->HydrolysisProducts Strong Acid/Base Polymerized Polymerized Products Quinone->Polymerized

Caption: Potential degradation pathways of Ro 41-0960.

Troubleshooting Workflow for Ro 41-0960 Degradation start Inconsistent or Negative Experimental Results check_storage Verify Storage Conditions (-20°C/-80°C, protected from light) start->check_storage check_handling Review Solution Preparation (Fresh DMSO, aliquoting, immediate use of aqueous solutions) check_storage->check_handling Storage OK prepare_new Prepare Fresh Stock Solution from Powder check_storage->prepare_new Improper Storage check_handling->prepare_new Improper Handling rerun_experiment Rerun Experiment check_handling->rerun_experiment Handling OK prepare_new->rerun_experiment problem_solved Problem Solved rerun_experiment->problem_solved Successful other_factors Consider Other Experimental Variables rerun_experiment->other_factors Unsuccessful

Caption: Troubleshooting workflow for suspected Ro 41-0960 degradation.

Experimental Workflow for Ro 41-0960 in Cell-Based Assays start Start weigh_powder Weigh Ro 41-0960 Powder start->weigh_powder prepare_stock Prepare 10 mM Stock in DMSO weigh_powder->prepare_stock store_stock Aliquot and Store Stock (-20°C or -80°C) prepare_stock->store_stock thaw_aliquot Thaw Single-Use Aliquot store_stock->thaw_aliquot prepare_working Prepare Aqueous Working Solution (in culture medium) thaw_aliquot->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Analysis incubate->analyze end End analyze->end

Caption: Recommended workflow for using Ro 41-0960 in cell-based assays.

References

Troubleshooting inconsistent results with Ro 41-0960

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 41-0960. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ro 41-0960 and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ro 41-0960?

Ro 41-0960 is a potent and selective inhibitor of Catechol-O-Methyltransferase (COMT).[1][2][3][4] COMT is a critical enzyme involved in the metabolic degradation of catecholamines (like dopamine (B1211576), norepinephrine (B1679862), and epinephrine) and catechol estrogens.[1][2][3][5] By binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of these substrates, leading to an increase in their local concentrations and prolonging their biological activity.[1][2][3][6]

Q2: What are the recommended storage and handling conditions for Ro 41-0960?

For long-term storage, solid Ro 41-0960 should be stored at -20°C for up to three years.[6][7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6][7] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][6] The compound is also light-sensitive and should be protected from light.[6][8]

Q3: What are the known off-target effects of Ro 41-0960?

While Ro 41-0960 is a selective COMT inhibitor, some studies have reported off-target effects, particularly at higher concentrations.[3][5] The primary documented off-target effect is the modulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[3][9][10] At concentrations of 50-100 µM, Ro 41-0960 has been observed to produce changes in Ca2+ dynamics similar to those induced by calcium channel blockers.[3][5][9]

Troubleshooting Guide

Q4: I am observing inconsistent inhibitory effects on COMT activity. What could be the cause?

Inconsistent COMT inhibition can stem from several factors:

  • Compound Stability: Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[3] It is best practice to prepare fresh dilutions for each experiment.[3]

  • Solubility Issues: Ro 41-0960 has limited solubility in aqueous solutions.[3][11] Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in aqueous media.[3][6] Incomplete dissolution can lead to lower effective concentrations.[3]

  • Inter-individual Variations: COMT activity can vary significantly between different tissue samples and cell lines.[3] This can lead to different IC50 values. It is recommended to perform a dose-response curve for each new experimental system.[3]

  • pH of the Medium: The pKa of Ro 41-0960 is 5.5, meaning it is predominantly charged at physiological pH.[3][12] Variations in the pH of your experimental buffer could potentially affect its activity.[3]

Q5: My results in cell-based assays are not consistent with in vitro enzyme assays. Why might this be?

Discrepancies between enzymatic and cell-based assays can be attributed to:

  • Poor Membrane Permeability: Ro 41-0960 has been reported to have poor cell membrane permeability.[3][5][12][13] This can result in a lower intracellular concentration of the inhibitor compared to the concentration added to the culture medium, leading to reduced efficacy in whole-cell experiments.[3]

  • Off-Target Effects: At higher concentrations, off-target effects on proteins like SERCA2a can lead to cellular responses that are not mediated by COMT inhibition.[3][9] This is particularly relevant if the downstream readout of your assay is sensitive to changes in calcium signaling.[3]

  • Cellular Metabolism of Ro 41-0960: Although not extensively documented, it is possible that the cell line you are using metabolizes Ro 41-0960, reducing its effective concentration over time.[3]

  • Low COMT Expression: The cell line you are using may have very low endogenous COMT activity, making the effects of inhibition difficult to detect.[5] It is advisable to confirm COMT expression in your cell line using techniques like Western blot or qPCR.[5]

Q6: I am seeing unexpected changes in calcium signaling in my experiments. Is this related to Ro 41-0960?

Yes, this is a known off-target effect. At micromolar concentrations, Ro 41-0960 can modulate the activity of SERCA2a, a key regulator of calcium homeostasis in the sarcoplasmic reticulum.[9][10] At higher concentrations (50-100 µM), it can produce changes in Ca2+ dynamics similar to those induced by calcium channel blockers, suggesting an effect on plasma membrane ion channels.[3][9][13]

Quantitative Data

Table 1: Inhibitory Potency of Ro 41-0960 against COMT

ParameterValueCell/System
IC505-42 nMHuman mammary tissues
IC5046.1 nMRecombinant COMT
EC5023 nMCHO cells (for increased norepinephrine retention)
Ki2.9 nmolDog pancreas

Table 2: Effective Concentrations of Ro 41-0960 in Various Assays

ParameterValueModel SystemReference
EC500.1 µMPrevention of L-DOPA induced dopaminergic neuron loss in primary rat rostral mesencephalic tegmentum cultures[1]
EC5022.98 µMIncreased Ca²⁺ affinity in cardiac sarcoplasmic reticulum (SERCA2a + PLB)[1]
ED500.5 mg/kgBaboon Liver (in vivo)[14]
ED50<0.01 mg/kgBaboon Kidney (in vivo)[14]

Table 3: Recommended Storage Conditions for Ro 41-0960

FormulationStorage TemperatureShelf-Life
In Solvent-80°C6 months
In Solvent-20°C1 month
Powder-20°C3 years

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay

This protocol describes a method to determine the IC50 value of Ro 41-0960 using recombinant human COMT.

Materials:

  • Recombinant human S-COMT or MB-COMT

  • S-adenosyl-L-methionine (SAM)

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • COMT substrate (e.g., 3,4-dihydroxybenzoic acid)

  • Ro 41-0960 dissolved in DMSO

  • Stop solution (e.g., 0.4 M Sodium Borate, pH 10.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of Ro 41-0960 in the assay buffer.

  • In a microplate, add the assay buffer, MgCl2, DTT, and the desired concentration of Ro 41-0960 or vehicle control.

  • Add the COMT enzyme solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the COMT substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Measure the formation of the O-methylated product spectrophotometrically at an absorbance of 344 nm.

  • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Assay for Dopamine Metabolism

This protocol outlines a method to assess the effect of Ro 41-0960 on dopamine metabolism in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and reagents

  • Ro 41-0960 stock solution (in DMSO)

  • L-DOPA

  • Reagents for cell lysis and protein quantification

  • ELISA kit or HPLC system for dopamine and metabolite (e.g., HVA) detection

Procedure:

  • Culture the neuronal cells to the desired confluency.

  • Treat the cells with various concentrations of Ro 41-0960 or vehicle control for a predetermined time.

  • Add L-DOPA to the cell culture medium.

  • Incubate for a specific period to allow for dopamine production and metabolism.

  • Collect the cell culture supernatant and/or cell lysates.

  • Measure the concentrations of dopamine and its metabolite, homovanillic acid (HVA), using a suitable method like ELISA or HPLC.

  • Analyze the data to determine the effect of Ro 41-0960 on dopamine metabolism.

Visualizations

COMT_Inhibition_Pathway Mechanism of COMT Inhibition by Ro 41-0960 cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine_released Dopamine Dopamine->Dopamine_released Release COMT COMT Dopamine_released->COMT Dopamine_receptor Dopamine Receptor Dopamine_released->Dopamine_receptor Binding Inactive_Metabolites Inactive_Metabolites COMT->Inactive_Metabolites Methylation Ro410960 Ro 41-0960 Ro410960->COMT Inhibition Downstream_Signaling Downstream_Signaling Dopamine_receptor->Downstream_Signaling experimental_workflow General Experimental Workflow for Ro 41-0960 prep Prepare Ro 41-0960 Stock Solution (DMSO) treatment Treat with Ro 41-0960 (Dose-Response) prep->treatment cell_culture Cell Culture/ Tissue Preparation cell_culture->treatment incubation Incubation treatment->incubation analysis Downstream Analysis (e.g., Western Blot, qPCR, ELISA) incubation->analysis data Data Analysis analysis->data troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_storage Check Storage & Handling of Ro 41-0960 start->check_storage check_solubility Verify Complete Solubilization start->check_solubility dose_response Perform Dose-Response Curve start->dose_response check_permeability Consider Cell Permeability Issues dose_response->check_permeability check_off_target Evaluate Potential Off-Target Effects dose_response->check_off_target

References

Ro 41-0960 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 41-0960.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ro 41-0960?

Ro 41-0960 is a potent and selective synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3][4] It exerts its effect by binding to the catalytic site of COMT, preventing the methylation of catecholamine and catechol estrogen substrates.[1][2][3] This inhibition leads to an increase in the bioavailability and duration of action of molecules like dopamine (B1211576) and L-DOPA.[3][5][6]

Q2: What are the recommended storage and handling conditions for Ro 41-0960?

For long-term storage, solid Ro 41-0960 should be kept at -20°C for up to three years, protected from light.[7] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for up to one month.[6][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7]

Q3: What are the known off-target effects of Ro 41-0960?

While Ro 41-0960 is a selective COMT inhibitor, it has been reported to have off-target effects, particularly at higher concentrations.[6] The primary off-target effect is the modulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[6][8][9] At micromolar concentrations, it can alter calcium reuptake into the sarcoplasmic reticulum.[8]

Q4: In which solvents is Ro 41-0960 soluble?

Ro 41-0960 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[7][10] It has limited solubility in aqueous solutions.[5][6][11] For cell culture experiments, DMSO is a commonly used solvent.[7]

Troubleshooting Guides

Issue 1: Inconsistent inhibitory effects on COMT activity.

  • Possible Cause:

    • Compound Stability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[6]

    • Solubility Issues: Ro 41-0960 may not be fully dissolved in the aqueous experimental media, leading to a lower effective concentration.[6]

    • Inter-individual Variations: COMT activity can differ significantly between cell lines or tissue samples.[6][12]

  • Recommended Solutions:

    • Prepare fresh dilutions for each experiment from a properly stored stock solution.[6]

    • Ensure the compound is completely dissolved in a suitable organic solvent like DMSO before diluting it in aqueous media.[6]

    • Perform a dose-response curve for each new experimental system to determine the optimal concentration.[13]

Issue 2: No observable effect in cell-based assays.

  • Possible Cause:

    • Suboptimal Concentration: The concentration used may be too low to effectively inhibit COMT in your specific cell type.[13]

    • Poor Membrane Permeability: Ro 41-0960 has been reported to have poor cell membrane permeability, which could limit its intracellular effects.[6][8][13]

    • Low COMT Expression: The cell line being used may have low endogenous COMT expression.[13]

  • Recommended Solutions:

    • Conduct a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).[13]

    • Increase the incubation time to allow for greater compound uptake.[13]

    • Confirm COMT expression in your cell line using methods like Western blot or qPCR. If expression is low, consider using a cell line with higher known COMT expression.[13]

Issue 3: Unexpected cytotoxicity.

  • Possible Cause:

    • High Concentration: The concentration of Ro 41-0960 may be too high, leading to off-target effects and cytotoxicity.[13] At concentrations of 50-100 µM, changes in Ca2+ dynamics similar to those induced by Ca2+ channel blockers have been observed.[6]

  • Recommended Solutions:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cells.[13]

    • Use the minimal effective concentration for COMT inhibition to minimize off-target effects.[8]

Issue 4: Precipitation of the compound in the stock solution upon thawing.

  • Possible Cause:

    • Supersaturated Solution: The solution may be supersaturated.

    • Improper Thawing: Incorrect thawing procedure can cause the compound to precipitate.[7]

  • Recommended Solutions:

    • Gently warm the solution to 37°C and vortex to redissolve the compound.[7][11]

    • Thaw the vial quickly in a 37°C water bath.[7]

Quantitative Data

Table 1: Inhibitory Potency of Ro 41-0960

ParameterValueCell/SystemReference
IC505-42 nMHuman mammary tissues[2][3][12][14]
IC5046.1 nMRecombinant COMT[2][3]
EC5023 nMCHO cells (for increased norepinephrine (B1679862) retention)[2][3]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced dopaminergic neuron loss)[1]
Ki2.9 nmolDog pancreas[3]

Table 2: In Vivo Efficacy of Ro 41-0960

ParameterValueSpecies/SystemEffectReference
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[3]
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[3]

Signaling Pathways and Experimental Workflows

Caption: Inhibition of COMT by Ro 41-0960 blocks the methylation of catecholamines and catechol estrogens.

Apoptosis_Pathway Ro410960 Ro 41-0960 COMT COMT Inhibition Ro410960->COMT Catechol_Estrogens Increased Catechol Estrogens COMT->Catechol_Estrogens Oxidative_Stress Increased Oxidative Stress Catechol_Estrogens->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage p53 p53 Activation DNA_Damage->p53 PARP1 PARP1 Activation DNA_Damage->PARP1 Apoptosis Apoptosis p53->Apoptosis PCNA_CyclinD1 PCNA/Cyclin D1 Downregulation p53->PCNA_CyclinD1 Inhibition PARP1->Apoptosis Cell_Proliferation Cell Proliferation Apoptosis->Cell_Proliferation Inhibition PCNA_CyclinD1->Cell_Proliferation Inhibition

Caption: Proposed signaling pathway of Ro 41-0960 in estrogen-dependent cancers.[15]

Experimental_Workflow Start Hypothesis Formulation Cell_Culture Cell Culture (e.g., MCF-7, SH-SY5Y) Start->Cell_Culture Treatment Treatment with Ro 41-0960 and/or Catechol Estrogens Cell_Culture->Treatment Downstream_Assays Downstream Assays Treatment->Downstream_Assays Viability Cell Viability/Proliferation Assay (e.g., MTT) Downstream_Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Downstream_Assays->Apoptosis Western_Blot Western Blot Downstream_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies with Ro 41-0960.[2][7]

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of Ro 41-0960 on COMT activity in a cell-free system.[6]

Materials:

  • Assay Buffer: 0.2M N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid, pH 7.6 at 37°C

  • Substrate: 0.5 mM 3,4-Dihydroxyacetophenone (DHAP), prepared fresh

  • Co-factor: 5 mM S-Adenosyl-L-Methionine (SAM), prepared fresh and kept on ice

  • Activator: 6 mM Magnesium Chloride (MgCl2)

  • Reducing Agent: 20 mM Dithiothreitol (DTT)

  • COMT Enzyme Solution: Approximately 1000 units/ml of COMT in cold Assay Buffer

  • Inhibitor: Ro 41-0960 stock solution in DMSO, serially diluted in Assay Buffer

  • Stop Solution: 0.4 M Sodium Borate, pH 10.0 at 37°C

Procedure:

  • In a microplate, add the following in order: Assay Buffer, MgCl2, DTT, and the desired concentration of Ro 41-0960 or vehicle control.

  • Add the COMT enzyme solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (DHAP) and co-factor (SAM).

  • Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Stop the reaction by adding the Stop Solution.

  • Detection: The product of the reaction can be quantified using various methods, such as HPLC or spectrophotometry, depending on the substrate used.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Ro 41-0960 on cancer cell lines.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • 96-well plates

  • Complete culture medium

  • Ro 41-0960

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Ro 41-0960 and a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis in cells treated with Ro 41-0960 using flow cytometry.[15]

Materials:

  • Cells of interest

  • 6-well plates

  • Ro 41-0960

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Ro 41-0960 for the specified time.

  • Harvest both floating and adherent cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Western Blot Analysis

This protocol is for analyzing the expression of proteins involved in apoptosis and cell proliferation.[15][16]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p53, PARP1, PCNA, Cyclin D1, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

References

Technical Support Center: Ro 41-0960 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Ro 41-0960.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of Ro 41-0960?

Ro 41-0960 is known to have poor aqueous solubility, which can significantly impact its bioavailability. The table below summarizes the available solubility data.

Solvent/SystemSolubility
Water<0.7 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.2~0.2 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Ethanol (B145695)Soluble

Q2: What is the expected oral bioavailability of Ro 41-0960?

While specific quantitative data on the oral bioavailability of Ro 41-0960 is limited in publicly available literature, its poor aqueous solubility strongly suggests that its oral bioavailability is low. Studies on similar poorly soluble compounds indicate that bioavailability can be a significant challenge.

Q3: Does Ro 41-0960 cross the blood-brain barrier (BBB)?

Studies using radiolabeled Ro 41-0960 in non-human primates have shown negligible uptake in the brain, indicating that it does not readily cross the blood-brain barrier.[1] This is a critical consideration for CNS-targeted research.

Q4: What are the primary challenges when working with Ro 41-0960 in experiments?

The main challenges researchers face are related to its low aqueous solubility, which can lead to:

  • Difficulty in preparing stock solutions and dilutions for in vitro and in vivo studies.

  • Inconsistent and low absorption after oral administration in animal models.

  • Potential for compound precipitation in aqueous buffers.

Troubleshooting Guides: Improving Ro 41-0960 Bioavailability

For researchers encountering issues with the bioavailability of Ro 41-0960, several formulation strategies can be employed. These approaches aim to enhance the solubility and dissolution rate of the compound, thereby improving its absorption.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2][3][4][5][6]

Troubleshooting Steps & Experimental Protocol:

  • Problem: Low aqueous solubility of Ro 41-0960 for in vitro or in vivo studies.

  • Proposed Solution: Prepare an inclusion complex of Ro 41-0960 with HP-β-CD.

  • Protocol: Preparation of Ro 41-0960-HP-β-CD Inclusion Complex (Kneading Method)

    • Materials: Ro 41-0960, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water, Mortar and pestle, Vacuum oven.

    • Procedure:

      • Determine the desired molar ratio of Ro 41-0960 to HP-β-CD (e.g., 1:1 or 1:2).

      • Accurately weigh the required amounts of Ro 41-0960 and HP-β-CD.

      • Place the HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste.

      • Add the Ro 41-0960 to the paste and knead thoroughly for 30-45 minutes.

      • During kneading, add small amounts of the ethanol-water solution as needed to maintain a consistent paste-like texture.

      • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

      • Grind the dried complex into a fine powder and store it in a desiccator.

  • Verification:

    • Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

    • Determine the aqueous solubility of the complex and compare it to that of the free compound.

Strategy 2: Formulation as a Solid Dispersion

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the solid state.[7][8][9][10] This can enhance the dissolution rate by reducing particle size and improving wettability.

Troubleshooting Steps & Experimental Protocol:

  • Problem: Poor dissolution rate of Ro 41-0960 leading to low absorption.

  • Proposed Solution: Prepare a solid dispersion of Ro 41-0960 using a hydrophilic carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).

  • Protocol: Preparation of Ro 41-0960 Solid Dispersion (Solvent Evaporation Method)

    • Materials: Ro 41-0960, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Water bath, Vacuum oven.

    • Procedure:

      • Choose a suitable drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

      • Dissolve both Ro 41-0960 and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.

      • Attach the flask to a rotary evaporator.

      • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

      • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

      • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

      • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.

  • Verification:

    • Assess the amorphous nature of the drug in the dispersion using DSC and XRD.

    • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with the pure drug.

Strategy 3: Particle Size Reduction via Micronization or Nanonization

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[11][12]

Troubleshooting Steps & Experimental Protocol:

  • Problem: Slow dissolution of Ro 41-0960 due to large particle size.

  • Proposed Solution: Reduce the particle size of Ro 41-0960 to the micron or sub-micron range.

  • Protocol: Nanosuspension Preparation by Wet Media Milling

    • Materials: Ro 41-0960, Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl Methylcellulose), Purified water, Milling media (e.g., yttria-stabilized zirconium oxide beads), High-energy media mill.

    • Procedure:

      • Prepare a suspension of Ro 41-0960 in an aqueous solution of the stabilizer.

      • Add the suspension and milling media to the milling chamber of a high-energy media mill.

      • Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size.

      • Monitor the particle size distribution during milling using a laser diffraction particle size analyzer.

      • Once the target particle size is reached, separate the nanosuspension from the milling media.

      • The resulting nanosuspension can be used directly or lyophilized to produce a solid nanoparticle powder.

  • Verification:

    • Characterize the particle size and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).

    • Evaluate the dissolution rate of the nanosuspension or nanoparticle powder.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesKey Experimental Readout
Cyclodextrin (B1172386) Complexation Encapsulation of the drug molecule in a cyclodextrin cavity to increase aqueous solubility.Simple preparation methods, well-established technique, can improve stability.Limited to drugs that can fit into the cyclodextrin cavity, potential for competitive displacement.Increased aqueous solubility, altered thermal and spectroscopic profiles.
Solid Dispersion Dispersion of the drug in an amorphous form within a hydrophilic carrier matrix.Significant increase in dissolution rate, can be applied to a wide range of drugs.Potential for drug recrystallization during storage, which can reduce bioavailability.Amorphous state confirmation (DSC, XRD), enhanced in vitro dissolution rate.
Nanonization Reduction of drug particle size to the nanometer range, increasing surface area.Dramatically increases dissolution velocity, can improve saturation solubility.Requires specialized equipment, potential for particle aggregation.Particle size analysis (DLS), increased dissolution rate.

Visualizations

G cluster_pathway Ro 41-0960 Mechanism of Action Catecholamines Catecholamines (e.g., Dopamine, L-DOPA) COMT COMT (Catechol-O-methyltransferase) Catecholamines->COMT Substrate Methylated_Metabolites Inactive Methylated Metabolites COMT->Methylated_Metabolites Metabolism Ro410960 Ro 41-0960 Ro410960->COMT Inhibition

Caption: Signaling pathway illustrating the inhibitory action of Ro 41-0960 on COMT.

G cluster_workflow Experimental Workflow: Bioavailability Enhancement start Poorly Soluble Ro 41-0960 formulation Formulation Strategy start->formulation cyclo Cyclodextrin Complexation formulation->cyclo solid Solid Dispersion formulation->solid nano Nanonization formulation->nano characterization Physicochemical Characterization (DSC, XRD, FTIR, SEM, DLS) cyclo->characterization solid->characterization nano->characterization dissolution In Vitro Dissolution Studies characterization->dissolution invivo In Vivo Pharmacokinetic Studies dissolution->invivo end Improved Bioavailability invivo->end

Caption: General experimental workflow for developing and evaluating a formulation to improve the bioavailability of Ro 41-0960.

References

Common pitfalls in Ro 41-0960 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 41-0960.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target and mechanism of action of Ro 41-0960? Ro 41-0960 is a potent, selective, and synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] Its primary mechanism of action is to bind to the catalytic site of COMT, which prevents the enzyme from transferring a methyl group from S-adenosyl-L-methionine (SAM) to its catechol substrates.[3][4] This inhibition leads to an accumulation of catecholamines (like dopamine) and catechol estrogens, prolonging their biological activity.[2][4]

Q2: What are the primary research applications for Ro 41-0960? Ro 41-0960 is primarily used in preclinical research for conditions where modulating catecholamine levels is beneficial. Key applications include:

  • Parkinson's Disease Research: It is often used to increase the bioavailability of L-DOPA, a dopamine (B1211576) precursor, suggesting a potential therapeutic role.[2][3] In primary rat cell cultures, it has been shown to prevent L-DOPA-induced dopaminergic neuron loss.[1][5]

  • Cancer Research: It is used to study the role of catechol estrogens in cancer. By inhibiting COMT, Ro 41-0960 can increase DNA damage caused by certain estrogen metabolites in cancer cell lines like MCF-7.[1] It has also been shown to reduce fibroid volume in rat models of uterine fibroids.[5]

  • Neuroscience: It serves as a tool to investigate the role of COMT in the metabolism of neurotransmitters like dopamine and norepinephrine.[2]

Q3: What are the known significant off-target effects of Ro 41-0960? The most significant documented off-target effect of Ro 41-0960 is the modulation of the sarco/endoplasmic reticulum Ca2+-ATPase, specifically the cardiac isoform SERCA2a.[6][7][8] This interaction is complex and concentration-dependent, potentially leading to altered calcium signaling in susceptible cell types like cardiomyocytes.[6][8][9] Researchers should be cautious when working with cell types where calcium homeostasis is critical.[8]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

Q: I observed precipitation after adding my Ro 41-0960 DMSO stock to my aqueous cell culture medium or buffer. What should I do?

This is a common issue due to the compound's low aqueous solubility.

  • Problem: Ro 41-0960 has limited solubility in water (<0.7 mg/mL) and physiological buffers like PBS (approx. 0.2 mg/mL at pH 7.2).[2][5] High final concentrations or insufficient mixing can cause it to precipitate out of solution.

  • Solution Workflow:

    • Check Final Concentration: Ensure the final concentration of Ro 41-0960 in your aqueous medium is well below its solubility limit.

    • Verify Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <0.5%) as it can have its own effects on cells.

    • Improve Solubilization: When diluting the stock solution, add it to your medium drop-wise while vortexing or stirring the medium to facilitate rapid dispersal. Pre-warming the medium to 37°C may also help.

    • Consider Solubilizing Agents: For specific applications, solubilizing agents like 2-hydroxypropyl-β-cyclodextrin have been used to increase aqueous solubility.

Issue 2: Inconsistent or No Observable Effect in Bioassays

Q: I am not observing the expected biological effect (e.g., change in dopamine metabolite levels) after treating my cells with Ro 41-0960. Why might this be?

This can stem from issues with the compound's integrity, experimental setup, or biological context.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting: Ro 41-0960 stock solutions are stable for approximately one month at -20°C and six months at -80°C.[10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10] If degradation is suspected, use a freshly prepared stock solution from powder stored at -20°C.[10]

  • Possible Cause 2: Insufficient Cellular Uptake.

    • Troubleshooting: Ro 41-0960 has been reported to have poor membrane permeability.[6][9] The effective intracellular concentration may be lower than the concentration in the medium. Consider increasing the incubation time or, if the experimental design allows, using cell permeabilization techniques for in vitro assays with microsomal preparations.[6]

  • Possible Cause 3: Low Target Expression.

    • Troubleshooting: Confirm that your cell line or model system expresses COMT at sufficient levels to produce an observable effect. Check protein expression levels via Western Blot or mRNA levels via qPCR.

  • Possible Cause 4: Blood-Brain Barrier (In Vivo).

    • Troubleshooting: For in vivo central nervous system experiments, be aware that some studies have shown negligible uptake of Ro 41-0960 into the brain.[11] The observed systemic effects may be due to its action on peripheral organs.[11]

Issue 3: Unexpected Phenotype Related to Calcium Signaling

Q: My results show altered calcium transients or other effects on cellular homeostasis that are not consistent with COMT inhibition. What could be the cause?

This is likely due to the known off-target effects of Ro 41-0960 on SERCA2a.[6][8]

  • Problem: At micromolar concentrations, Ro 41-0960 can modulate SERCA2a activity, which regulates calcium reuptake into the sarcoplasmic reticulum.[6][7] This effect is particularly prominent in cells expressing SERCA2a, such as cardiomyocytes.[6]

  • Troubleshooting Workflow:

    • Perform a Dose-Response Experiment: Determine the minimal concentration of Ro 41-0960 required for COMT inhibition while minimizing off-target effects. Effects on SERCA2a are typically observed in the micromolar range, whereas COMT inhibition occurs at nanomolar concentrations.[3][6][7]

    • Use a Structurally Different COMT Inhibitor: To confirm the observed phenotype is due to COMT inhibition, repeat the experiment with an alternative inhibitor like Tolcapone or Entacapone.[8] If the phenotype persists, it is likely an on-target effect.

    • Use a Negative Control Cell Line: If possible, use a cell line that does not express SERCA2a to see if the unexpected phenotype disappears.[8]

Data Presentation

Quantitative Pharmacological Data
ParameterValue (nM)Species/SystemReference
IC50 5-42Human mammary tissue cytosol[3][4]
IC50 46.1Not specified / Recombinant COMT[3][4]
EC50 100Primary rat rostral mesencephalic tegmentum cultures[1][5]
EC50 23CHO cells expressing NET[3][4]
Ki 2.9Dog pancreas[3]

Table 1: In Vitro Potency of Ro 41-0960

Solubility & Stability Data
Solvent / FormulationSolubilityStorage Temp.Shelf-LifeReference
DMSO ≥15 mg/mL-80°C6 months[5][10][12]
DMSO ≥15 mg/mL-20°C1 month[5][10][12]
Ethanol Soluble (20 mg/mL)-20°C1 month[5]
PBS (pH 7.2) ~0.2 mg/mLN/AN/A[2][5]
Water <0.7 mg/mLN/AN/A[2]
Powder N/A-20°C3 years[10]

Table 2: Solubility and Recommended Storage for Ro 41-0960

Experimental Protocols

Protocol: In Vitro COMT Inhibition Assay

This protocol outlines a general method to determine the IC50 value of Ro 41-0960 against COMT.

  • Materials & Reagents:

    • Recombinant human COMT

    • Ro 41-0960

    • Assay Buffer (e.g., Tris-HCl, pH 7.4)

    • COMT substrate (e.g., 3,4-dihydroxybenzoic acid)

    • S-adenosyl-L-methionine (SAM)

    • Stop Solution (e.g., 0.1% formic acid)

    • 96-well microplate

    • Plate reader (spectrophotometer)

  • Methodology:

    • Inhibitor Preparation: Prepare a stock solution of Ro 41-0960 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then further dilute into the assay buffer.

    • Reaction Setup: In a 96-well plate, add the assay buffer, the COMT enzyme, and the Ro 41-0960 dilution (or vehicle control - DMSO in buffer).

    • Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiation: Initiate the enzymatic reaction by adding a mixture of the COMT substrate and the co-factor SAM.

    • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Termination: Stop the reaction by adding the stop solution.

    • Detection: Quantify the formation of the O-methylated product using a plate reader at the appropriate wavelength.

    • Analysis: Calculate the percent inhibition for each Ro 41-0960 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

G cluster_pathway Catecholamine Metabolism LDOPA L-DOPA DA Dopamine LDOPA->DA DDC OMD 3-O-Methyldopa (Inactive) LDOPA->OMD SAM HVA Homovanillic Acid (Metabolite) DA->HVA COMT COMT COMT->OMD MAO MAO MAO->HVA Ro Ro 41-0960 Ro->COMT Inhibits

Caption: Inhibition of Catecholamine Metabolism by Ro 41-0960.

G cluster_controls Controls prep 1. Prepare Ro 41-0960 Stock in DMSO treat 3. Treat Cells with Diluted Ro 41-0960 (24-72h) prep->treat seed 2. Seed Cells in 96-well Plate seed->treat assay 4. Perform Downstream Assay (e.g., Viability, Western, qPCR) treat->assay analyze 5. Data Acquisition & Analysis assay->analyze vehicle Vehicle Control (DMSO) vehicle->treat positive Positive Control (Optional) positive->treat G start Unexpected Phenotype Observed (e.g., Altered Ca2+ Signaling) q1 Is the effect dose-dependent? Does it occur at low nM (on-target) or high µM (off-target) concentrations? start->q1 a1_on Likely On-Target (COMT) q1->a1_on   Low nM a1_off Likely Off-Target (SERCA2a) q1->a1_off High µM    q2 Does a structurally different COMT inhibitor reproduce the effect? a1_off->q2 a2_yes Confirms On-Target Effect q2->a2_yes Yes a2_no Confirms Off-Target Effect of Ro 41-0960 q2->a2_no No

References

Technical Support Center: Ro 41-0960 Toxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 41-0960 in toxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ro 41-0960?

A1: Ro 41-0960 is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] It binds to the catalytic site of COMT, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates like dopamine (B1211576) and catechol estrogens.[2][3] This inhibition leads to an accumulation of these catechol compounds and a reduction in their O-methylated metabolites.[2]

Q2: What is the general in vivo toxicity profile of Ro 41-0960?

A2: Based on preclinical animal studies, Ro 41-0960 is generally well-tolerated at therapeutic doses.[4] In studies on Eker rats, daily administration of 150 mg/kg for up to four weeks showed no observable adverse effects or mortality.[4] Histological examinations of organs, including the liver and uterus, revealed no evidence of tissue damage.[4] However, at toxic dose levels, it can cause convulsions and hypomotility.[5] The LD50 value in mice after intraperitoneal administration was determined to be 137 mg/kg.[5]

Q3: Does Ro 41-0960 have any known effects on liver function?

A3: In studies on Eker rats, Ro 41-0960 did not significantly impact liver function. Key liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), as well as total bilirubin, remained unchanged after four weeks of daily treatment compared to control groups.[4]

Q4: Can Ro 41-0960 induce apoptosis in cancer cells?

A4: Yes, Ro 41-0960 has been shown to modulate the expression of genes involved in apoptosis.[6][7] In some cancer models, by inhibiting COMT, it can lead to an accumulation of catechol estrogens which can increase oxidative stress and induce programmed cell death (apoptosis).[8] Studies have shown it can modulate the expression of p53 and PARP1, which are involved in apoptotic pathways.[7][9]

Troubleshooting Guide

Problem: I am not observing any effect of Ro 41-0960 in my cell-based assay.

  • Possible Cause 1: Suboptimal Concentration. The concentration of Ro 41-0960 may be too low to effectively inhibit COMT in your specific cell type.

    • Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your experimental setup.[10]

  • Possible Cause 2: Low Endogenous COMT Expression. The cell line you are using may have very low levels of COMT, making the effects of inhibition difficult to measure.

    • Solution: Confirm the expression level of COMT in your cell line using methods like Western blot or qPCR. If the expression is low, consider using a cell line known to have higher COMT expression.[10]

  • Possible Cause 3: Poor Cell Membrane Permeability. Ro 41-0960 may have limited permeability across the cell membrane in certain cell types.[10]

    • Solution: Try increasing the incubation time to allow for more effective uptake of the compound.[10]

Problem: I am observing unexpected cytotoxicity in my experiments.

  • Possible Cause 1: Concentration is too high. High concentrations of Ro 41-0960 can lead to off-target effects and general cytotoxicity.[10]

    • Solution: Perform a cytotoxicity assay, such as an MTT or LDH assay, to establish the toxic concentration range for your specific cells. Use concentrations below this range for your experiments.[10]

  • Possible Cause 2: Off-target effects. At higher concentrations (50-100 µM), Ro 41-0960 has been reported to have off-target effects, such as modulating the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[10]

    • Solution: Lower the concentration of Ro 41-0960 to a range where it is selective for COMT. Refer to dose-response curves to find the optimal window.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Ro 41-0960

ParameterValueCell Line/SystemReference
IC505-42 nMHuman mammary tissue cytosol[2]
IC5046.1 nMNot specified[2]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (Prevention of L-DOPA induced neuron loss)[1]
EC5023 ± 5 nMCHO cells expressing NET[2]
Ki2.9 nmolDog pancreas[2]

Table 2: In Vivo Data for Ro 41-0960

ParameterValueSpecies/SystemEffectReference
LD50137 mg/kgMice (intraperitoneal)Acute toxicity[5]
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[2]
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[2]
Dosage30 mg/kg, i.p.RatsIncrease in striatal dopamine and DOPAC levels[1]
Dosage150 mg/kg, twice dailyEker RatsShrinkage of uterine fibroids[4][8]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Ro 41-0960 on cell lines.[8]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Ro 41-0960 and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis in cells treated with Ro 41-0960.[8]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Ro 41-0960 for the specified time.

  • Harvest both floating and adherent cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for analyzing the expression of specific proteins involved in apoptosis or cell proliferation pathways.[8]

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p53, anti-PARP1, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

Visualizations

Ro41_0960_Mechanism_of_Action cluster_0 COMT Enzyme cluster_1 Substrates cluster_2 Inhibitor cluster_3 Metabolites COMT Catechol-O-methyltransferase (COMT) Methylated_Metabolites O-Methylated Metabolites COMT->Methylated_Metabolites Catalyzes Methylation Catecholamines Catecholamines (e.g., Dopamine) Catecholamines->COMT Binds to Catechol_Estrogens Catechol Estrogens Catechol_Estrogens->COMT Binds to Ro41_0960 Ro 41-0960 Ro41_0960->COMT Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Seed Cells (e.g., 96-well or 6-well plates) B 2. Treat with Ro 41-0960 (Dose-response concentrations) A->B C 3a. Cell Viability Assay (e.g., MTT) B->C D 3b. Apoptosis Assay (e.g., Annexin V/PI) B->D E 3c. Protein Expression (e.g., Western Blot) B->E F 4. Data Acquisition (Microplate Reader, Flow Cytometer, Imager) C->F D->F E->F G 5. Analysis & Interpretation (Calculate IC50, Quantify Apoptosis, etc.) F->G

References

Technical Support Center: Refining Ro 41-0960 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ro 41-0960 in their experiments. It provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ro 41-0960?

A1: Ro 41-0960 is a potent and selective synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2][3] COMT is a crucial enzyme in the metabolic degradation of catecholamines (like dopamine (B1211576) and norepinephrine) and catechol estrogens.[4][5] By binding to the catalytic site of COMT, Ro 41-0960 prevents the methylation of these substrates, leading to their accumulation and prolonged biological activity.[2][3][6]

Q2: What is a recommended starting concentration for Ro 41-0960 in cell-based assays?

A2: A typical starting concentration for Ro 41-0960 in cell-based assays is in the low micromolar range.[4] For effective COMT inhibition in cell culture, concentrations between 1 µM and 20 µM are often used.[4] However, it is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[4]

Q3: How should I dissolve and store Ro 41-0960?

A3: Ro 41-0960 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[7][8] For cell culture experiments, creating a stock solution in DMSO is a common practice.[4][7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles and store it at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[7][9] The powdered form is stable for up to 3 years when stored at -20°C and protected from light.[7]

Q4: What are the known off-target effects of Ro 41-0960?

A4: While Ro 41-0960 is selective for COMT, off-target effects have been reported, particularly at higher concentrations. The primary off-target effect is the modulation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[10][11][12] At micromolar concentrations, it can modulate Ca²⁺ transport, and at concentrations of 50-100 µM, it may induce changes in Ca²⁺ dynamics similar to calcium channel blockers.[10][11][13]

Q5: Does Ro 41-0960 cross the blood-brain barrier?

A5: Despite being classified as a broad-spectrum COMT inhibitor, studies using positron emission tomography (PET) in baboons have shown negligible uptake of Ro 41-0960 in the brain.[1][14] The brain-to-plasma ratio is very low, suggesting that the majority of the compound detected in the brain is within cerebral blood vessels rather than the brain tissue itself.[14] However, high uptake is observed in peripheral organs with high COMT activity, such as the kidneys.[1][14]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of Ro 41-0960 in my experiments.

  • Possible Cause: Suboptimal Concentration: The concentration used may be too low for your specific cell type or experimental system.

    • Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.[4]

  • Possible Cause: Low COMT Expression: The cell line you are using may have low endogenous COMT activity, making the effects of inhibition difficult to detect.

    • Solution: Confirm COMT expression in your cell line using methods like Western blot or qPCR. If expression is low, consider using a cell line with known higher COMT expression.[4]

  • Possible Cause: Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Aliquot the stock solution upon preparation and store it at -20°C or -80°C. Use a fresh aliquot for each experiment.[4]

  • Possible Cause: Solubility Issues: Ro 41-0960 has limited aqueous solubility.[2][10]

    • Solution: Ensure the compound is fully dissolved in the organic solvent before diluting it in your aqueous experimental medium. Incomplete dissolution will lead to a lower effective concentration.[10]

Issue 2: Unexpected cytotoxicity observed.

  • Possible Cause: High Concentration: The concentration of Ro 41-0960 may be too high, leading to off-target effects and cytotoxicity.[4]

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cells.

  • Possible Cause: Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be toxic to the cells.

    • Solution: Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5% for DMSO). Always include a vehicle control (solvent only) in your experiments.[4]

Issue 3: Discrepancy between results from in vitro enzyme assays and cell-based assays.

  • Possible Cause: Poor Membrane Permeability: Ro 41-0960 has been reported to have poor cell membrane permeability.[10][13] This can lead to a lower intracellular concentration compared to the concentration added to the culture medium.

    • Solution: Consider using permeabilization techniques for in vitro assays with microsomal preparations. For cellular assays, be aware that higher concentrations might be needed to achieve the desired intracellular effect, but this also increases the risk of off-target effects.[11]

Issue 4: Unexpected changes in calcium signaling.

  • Possible Cause: Off-target effects on SERCA2a: Ro 41-0960 can directly interact with the SERCA2a calcium pump, especially at micromolar concentrations.[10][11][15]

    • Solution: If your experimental system is sensitive to calcium dynamics, consider using a lower concentration of Ro 41-0960. To confirm that the observed effect is due to COMT inhibition, use a structurally different COMT inhibitor with a distinct off-target profile.[11][15]

Quantitative Data

Table 1: In Vitro Inhibitory Potency of Ro 41-0960

ParameterValueSpecies/SystemReference
IC505-42 nMHuman mammary tissue cytosol[16][17][18]
IC50~50 nMNot specified[16]
EC5023 ± 5 nMCHO cells expressing NET[6][19]
EC500.1 µMPrimary rat rostral mesencephalic tegmentum cultures (neuroprotection)[1]
Ki2.9 nmolDog pancreas[6]

Table 2: In Vivo Efficacy of Ro 41-0960

ParameterValueSpecies/SystemEffectReference
ED500.5 mg/kgBaboon LiverInhibition of [18F]Ro41-0960 uptake[6]
ED50<0.01 mg/kgBaboon KidneyInhibition of [18F]Ro41-0960 uptake[6]
Dosage30 mg/kg, i.p.RatsPotentiation of L-DOPA/Carbidopa effects[1][20][21]
Dosage150 mg/kg, s.c.Eker rat modelReduction in uterine fibroid volume[1][20]

Table 3: Solubility of Ro 41-0960

SolventSolubilityReference
DMSO≥15 mg/mL[8][22]
EthanolSoluble[8][22]
DMF20 mg/mL[8]
Water<0.7 mg/mL[2][22]
PBS (pH 7.2)~0.2 mg/mL[2][8]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin1.0 - 2.8 mg/mL[22]

Table 4: Storage and Stability of Ro 41-0960

FormulationStorage TemperatureShelf-LifeReference
In Solvent-80°C6 months[7][9]
In Solvent-20°C1 month[7][9]
Powder-20°C3 years[7]

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay

This protocol provides a general method for determining the IC50 value of Ro 41-0960 against COMT activity.

  • Materials:

    • Recombinant human COMT enzyme[16]

    • Catechol substrate (e.g., epinephrine, L-DOPA)[16]

    • S-adenosyl-L-methionine (SAM) as a methyl group donor[16]

    • Ro 41-0960

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)[16]

    • 96-well microplates[16]

    • Microplate reader[16]

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of Ro 41-0960 in DMSO.

      • Perform serial dilutions of the Ro 41-0960 stock solution in the assay buffer to achieve a range of desired concentrations.[5]

      • Prepare working solutions of recombinant COMT, catechol substrate, and SAM in the assay buffer.[5]

    • Assay Reaction:

      • To each well of a 96-well plate, add the assay buffer, MgCl2, DTT, and the desired concentration of Ro 41-0960 or vehicle control.[10]

      • Add the COMT enzyme solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.[10]

      • Initiate the reaction by adding the catechol substrate and SAM.[10]

    • Incubation and Termination:

      • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[10]

      • Stop the reaction by adding a stop solution (e.g., 0.4 M Sodium Borate, pH 10.0 or 2N HCl).[5][10]

    • Detection and Analysis:

      • The formation of the O-methylated product can be measured. For radiometric assays using [³H]-SAM, radioactivity is measured using a scintillation counter.[5] For spectrophotometric assays, absorbance can be measured at a specific wavelength (e.g., 344 nm).[10]

      • Calculate the percentage of inhibition for each Ro 41-0960 concentration compared to the vehicle control.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Protocol 2: Analysis of Dopamine Metabolism in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol outlines a method to assess the effect of Ro 41-0960 on dopamine metabolism in cultured cells.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • Cell culture medium

    • Ro 41-0960

    • L-DOPA

    • Ice-cold PBS

    • Lysis buffer

    • HPLC system with electrochemical detection

  • Procedure:

    • Cell Culture and Treatment:

      • Culture the cells to the desired confluency.

      • Pre-treat the cells with Ro 41-0960 (e.g., 10 µM) or vehicle control (DMSO) for 30 minutes.[10]

      • Add L-DOPA (e.g., 50 µM) to the culture medium.[10]

      • Incubate the cells for the desired time period (e.g., 48 hours).[10]

    • Sample Collection:

      • Collect the cell culture medium for analysis of the extracellular fraction.[10]

      • Wash the cells with ice-cold PBS.

      • Lyse the cells to collect the intracellular fraction.[10]

    • Analysis:

      • Analyze the concentrations of dopamine and its metabolites (e.g., HVA, DOPAC) in both the extracellular and intracellular fractions using HPLC with electrochemical detection.[10]

Mandatory Visualizations

G cluster_catecholamine Catecholamine Metabolism cluster_estrogen Catechol Estrogen Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DOPAC DOPAC Dopamine->DOPAC HVA Homovanillic Acid (HVA) Dopamine->HVA COMT Estradiol Estradiol CatecholEstrogen Catechol Estrogen (e.g., 4-OHE2) Estradiol->CatecholEstrogen MethoxyEstrogen Methoxy Estrogen CatecholEstrogen->MethoxyEstrogen COMT COMT COMT COMT->HVA COMT->MethoxyEstrogen Ro410960 Ro 41-0960 Ro410960->COMT

Caption: Signaling pathways affected by Ro 41-0960.

G start Start prep_stock Prepare Ro 41-0960 Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cell_culture Culture Cells to Desired Confluency start->cell_culture pre_treat Pre-treat cells with Ro 41-0960 or Vehicle Control prep_stock->pre_treat cell_culture->pre_treat add_substrate Add Substrate (e.g., L-DOPA, Estradiol) pre_treat->add_substrate incubate Incubate for Desired Duration add_substrate->incubate collect_samples Collect Samples (Cell Lysate, Supernatant) incubate->collect_samples analysis Downstream Analysis (HPLC, Western Blot, etc.) collect_samples->analysis end End analysis->end

Caption: General experimental workflow for Ro 41-0960 treatment.

References

Validation & Comparative

A Comparative Guide to Ro 41-0960 and Other COMT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catechol-O-methyltransferase (COMT) inhibitor Ro 41-0960 with other well-established inhibitors, including entacapone (B1671355), tolcapone (B1682975), and opicapone. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. It also plays a crucial role in the metabolism of catechol-containing drugs like Levodopa (L-DOPA), a primary treatment for Parkinson's disease. By inhibiting COMT, the bioavailability and plasma half-life of L-DOPA are increased, leading to more stable dopamine levels in the brain and improved motor symptom control in Parkinson's patients. COMT inhibitors are broadly classified based on their ability to cross the blood-brain barrier (BBB).

  • Peripherally Acting Inhibitors: These inhibitors, such as entacapone and opicapone, primarily act on COMT in peripheral tissues like the liver and gut.[1]

  • Broad-Spectrum Inhibitors: This category includes tolcapone and Ro 41-0960, which can cross the BBB and inhibit both peripheral and central COMT.[1]

Quantitative Comparison of Inhibitory Potency

The potency of COMT inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates greater potency. The following tables summarize the available quantitative data for Ro 41-0960 and its counterparts. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Inhibitory Activity (IC50) of COMT Inhibitors

InhibitorTarget EnzymeIC50 (nM)SourceOrganism
Ro 41-0960 Rat Liver COMT~40Rat
Human Mammary Tissue Cytosol5 - 42Human
Entacapone Rat Liver COMT160Rat
Human Liver COMT151Human
Tolcapone Rat Liver COMT40Rat
Human Liver COMT773Human
Opicapone COMT224Not specified

Table 2: Inhibition Constants (Ki) of COMT Inhibitors

InhibitorKi (nM)Enzyme Source
Ro 41-0960 Not readily available in public domain literature.[2]-
Entacapone 10.7Rat Liver COMT
Tolcapone 10.0Rat Liver COMT

Table 3: Pharmacokinetic Properties of COMT Inhibitors

InhibitorOral BioavailabilityPrimary Site of Action
Ro 41-0960 Data not readily available.Peripheral & Central
Entacapone Low (10-35% in rats)Peripheral
Tolcapone ~60%Peripheral & Central
Opicapone Data not readily available.Peripheral

In Vivo Efficacy and Pharmacological Effects

The in vivo efficacy of COMT inhibitors is often assessed in animal models of Parkinson's disease, such as reserpinized or 6-hydroxydopamine (6-OHDA)-lesioned rats. Key outcome measures include the potentiation of L-DOPA-induced motor improvements and the modulation of dopamine metabolite levels in the brain.

Table 4: Comparative In Vivo Effects of COMT Inhibitors in Rodent Models

InhibitorAnimal ModelDosageKey Findings
Ro 41-0960 Reserpinized rats30 mg/kg, i.p.Potentiated L-DOPA induced reversal of akinesia. Reduced striatal 3-OMD levels and increased dopamine and DOPAC levels. Reduced HVA levels, indicating central COMT inhibition.[1][3]
Entacapone --Primarily peripheral COMT inhibition.[1]
Tolcapone --Both peripheral and central COMT inhibition.[1]
Nitecapone Reserpinized rats30 mg/kg, i.p.Potentiated L-DOPA induced reversal of akinesia. Reduced striatal 3-OMD levels and increased dopamine and DOPAC levels.[1]

Signaling Pathways and Experimental Workflows

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine and the points of inhibition by COMT inhibitors.

cluster_synthesis Dopamine Synthesis cluster_metabolism Dopamine Metabolism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase 3-O-Methyldopa 3-O-Methyldopa L-DOPA->3-O-Methyldopa COMT DOPAC DOPAC Dopamine->DOPAC MAO 3-MT 3-MT Dopamine->3-MT COMT HVA HVA DOPAC->HVA COMT 3-MT->HVA MAO COMT_inhibitor COMT Inhibitors (e.g., Ro 41-0960) COMT COMT COMT_inhibitor->COMT COMT_inhibitor->COMT MAO MAO

Inhibition of Dopamine Metabolism by COMT Inhibitors.
Experimental Workflow: In Vitro COMT Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against COMT in vitro.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare serial dilutions of COMT inhibitor (e.g., Ro 41-0960) assay1 Add inhibitor and reaction mixture to microplate wells prep1->assay1 prep2 Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - MgCl2 - DTT prep2->assay1 prep3 Prepare substrate (e.g., DHBA) and cofactor (SAM) solutions assay3 Initiate reaction by adding substrate and SAM prep3->assay3 assay2 Add COMT enzyme and pre-incubate (e.g., 10 min at 37°C) assay1->assay2 assay2->assay3 assay4 Incubate (e.g., 20 min at 37°C) assay3->assay4 assay5 Terminate reaction (e.g., with perchloric acid) assay4->assay5 analysis1 Centrifuge to pellet protein assay5->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Analyze by HPLC with electrochemical detection analysis2->analysis3 analysis4 Quantify methylated product analysis3->analysis4 analysis5 Calculate % inhibition and determine IC50 value analysis4->analysis5

References

A Comparative Efficacy Analysis of COMT Inhibitors: Ro 41-0960 versus Tolcapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent catechol-O-methyltransferase (COMT) inhibitors: Ro 41-0960 and Tolcapone. By presenting quantitative data, experimental methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] It also metabolizes catechol-containing drugs, most notably levodopa (B1675098) (L-DOPA), the primary treatment for Parkinson's disease.[1] By inhibiting COMT, the bioavailability and half-life of L-DOPA are increased, leading to more stable plasma concentrations and improved motor symptom control in Parkinson's patients.[1] Both Ro 41-0960 and Tolcapone are nitrocatechol-based compounds that act as potent and selective COMT inhibitors.[1][2]

Ro 41-0960 is a potent, selective, and synthetic inhibitor of COMT.[3] It is classified as a broad-spectrum inhibitor, meaning it can cross the blood-brain barrier (BBB) and inhibit both peripheral and central COMT.[1][4] Its utility is primarily as a research tool in preclinical studies.[3]

Tolcapone , sold under the brand name Tasmar, is also a selective, potent, and reversible nitrocatechol-type inhibitor of COMT.[2] Like Ro 41-0960, it acts on both peripheral and central COMT.[1][2] Tolcapone is a clinically approved medication for Parkinson's disease, used as an adjunct to levodopa/carbidopa therapy.[2][5] However, its use has been limited due to concerns about liver toxicity.[2][6]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for Ro 41-0960 and Tolcapone against COMT from various sources.

InhibitorTarget EnzymeIC50 (nM)Tissue/Assay ConditionReference
Ro 41-0960 COMT5 - 42Human Mammary Tissue Cytosol[7]
COMT~50Not specified[7]
Rat Liver COMT~40Rat[1]
Tolcapone COMT2 - 3Rat Brain[7]
COMT773Human Liver[7]
Rat Liver COMT40Rat[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.

Signaling Pathways and Mechanism of Action

Both Ro 41-0960 and Tolcapone exert their effects by inhibiting the COMT-mediated methylation of catechols. In the context of Parkinson's disease therapy, L-DOPA is administered as a precursor to dopamine. COMT can metabolize L-DOPA to 3-O-methyldopa (3-OMD), reducing the amount of L-DOPA that can reach the brain and be converted to dopamine. By blocking this metabolic pathway, both inhibitors increase the bioavailability of L-DOPA.

L_DOPA_Metabolism cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System L-DOPA_p L-DOPA 3-OMD 3-O-Methyldopa L-DOPA_p->3-OMD COMT Dopamine_p Dopamine L-DOPA_p->Dopamine_p AADC L-DOPA_c L-DOPA L-DOPA_p->L-DOPA_c Transport Dopamine_c Dopamine L-DOPA_c->Dopamine_c AADC DOPAC DOPAC Dopamine_c->DOPAC MAO HVA Homovanillic Acid DOPAC->HVA COMT COMT_Inhibitor Ro 41-0960 Tolcapone COMT_Inhibitor->3-OMD Inhibits COMT_Inhibitor->HVA Inhibits COMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Reagents Prepare Reagents: - COMT Enzyme - Substrate & SAM - Inhibitors (Ro 41-0960/Tolcapone) - Buffer & MgCl2 Setup Plate Setup: Add Buffer, MgCl2, COMT Enzyme Reagents->Setup Inhibitor Add Inhibitor Dilutions Setup->Inhibitor Preincubation Pre-incubate at 37°C Inhibitor->Preincubation Initiate Initiate with Substrate & SAM Preincubation->Initiate Incubation Incubate at 37°C Initiate->Incubation Terminate Terminate Reaction Incubation->Terminate Detect Detect Product Formation Terminate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50 InVivo_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment Reserpine Administer Reserpine to Rodents Akinesia Induce Akinesia (18-24h) Reserpine->Akinesia Groups Divide into Treatment Groups: - Vehicle - L-DOPA/Carbidopa - COMT-I + L-DOPA/Carbidopa Akinesia->Groups Behavior Behavioral Assessment: Locomotor Activity Groups->Behavior Neurochem Neurochemical Analysis: Striatal Dopamine & Metabolites Behavior->Neurochem

References

A Head-to-Head Comparison of COMT Inhibitors: Ro 41-0960 versus Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of two key catechol-O-methyltransferase (COMT) inhibitors, Ro 41-0960 and entacapone (B1671355). This analysis is supported by experimental data to facilitate informed decisions in research and development.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of catecholamines, which include the neurotransmitters dopamine, norepinephrine, and epinephrine. It facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of Parkinson's disease treatment, the inhibition of COMT is a key therapeutic strategy. By preventing the peripheral conversion of levodopa (B1675098) to 3-O-methyldopa (3-OMD), COMT inhibitors increase the bioavailability of levodopa, a precursor to dopamine, allowing for more of the therapeutic agent to cross the blood-brain barrier. Ro 41-0960 and entacapone are two well-characterized COMT inhibitors, with entacapone being a clinically used peripherally acting inhibitor and Ro 41-0960 being a potent inhibitor capable of crossing the blood-brain barrier, making it a valuable tool in preclinical research.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value is indicative of a higher potency. The following table summarizes the reported IC50 values for Ro 41-0960 and entacapone against COMT from various sources. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the enzyme source, substrate concentration, and assay methodology.

InhibitorEnzyme SourceIC50 (nM)
Ro 41-0960 Human Mammary Tissue (cytosolic)5 - 42[1]
Recombinant Human S-COMT46.1[2]
Recombinant Human COMT50[2]
Rat Liver COMT~40[3]
Entacapone Rat Brain10[2]
Rat Liver Soluble COMT14.3[2]
Rat Erythrocytes20[2]
Rat Liver Total COMT20.1[2]
Rat Liver Membrane-Bound COMT73.3[2]
Human Liver151[2][3]
Rat Liver160[2][3]

Selectivity Profile

A critical aspect of any enzyme inhibitor is its selectivity for the target enzyme over other related enzymes. High selectivity minimizes the potential for off-target effects and associated toxicities.

Ro 41-0960 has been demonstrated to be a selective COMT inhibitor.[1] Studies have indicated that it does not exhibit significant activity against other key enzymes involved in catecholamine metabolism, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and phenolsulphotransferases (PST).[1]

Entacapone is also recognized for its high selectivity for COMT.[1][4] For comparison, the IC50 values for entacapone against MAO-A, MAO-B, phenolsulphotransferase M (PST-M), and PST-P are all reported to be greater than 50 µM.[1][4]

Off-Target Interactions

While both compounds are selective for COMT, some off-target interactions have been reported, typically at higher concentrations.

InhibitorOff-TargetEffectConcentration
Ro 41-0960 SERCA2aModulation of Ca2+ transport (activation at lower µM, inhibition at ≥25 µM)EC50 = 22.98 µM (for activation)[5][6][7]
Transthyretin (TTR)BindingNot specified[6]
Entacapone Mitochondrial membrane potentialDecreaseIC50 = 4 µM[8]
FTO demethylationInhibitionIC50 = 3.5 µM[4]

It is noteworthy that some studies have indicated that entacapone has no effect on mitochondrial membrane potential at therapeutic concentrations.[9][10]

Experimental Protocols

The determination of IC50 values for COMT inhibitors is typically performed using an in vitro enzyme inhibition assay. Below is a representative protocol based on commonly used methods.

In Vitro COMT Inhibition Assay (HPLC-Based)

Objective: To determine the IC50 value of a test compound (e.g., Ro 41-0960 or entacapone) for COMT inhibition.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM) as the methyl group donor

  • A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • Test inhibitors (Ro 41-0960, entacapone) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Magnesium chloride (MgCl₂), an essential cofactor for COMT activity

  • Dithiothreitol (DTT) to maintain a reducing environment

  • Stop solution (e.g., 0.1% formic acid in acetonitrile)

  • HPLC system with a C18 column and an electrochemical or UV detector

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitors, SAM, and the catechol substrate in the appropriate solvents. Prepare the assay buffer containing MgCl₂ and DTT at their final desired concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate or microcentrifuge tube, add the assay buffer.

    • Add a specific concentration of the inhibitor (or vehicle control).

    • Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the catechol substrate and SAM.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.

    • Terminate the reaction by adding the stop solution.

  • Detection:

    • Centrifuge the samples to pellet any precipitated protein.

    • Inject the supernatant into the HPLC system.

    • Separate and quantify the methylated product.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

COMT_Inhibition_Pathway Catecholamine Metabolism and COMT Inhibition cluster_catecholamines Catecholamines cluster_metabolites Metabolites cluster_inhibitors COMT Inhibitors L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase 3-O-Methyldopa 3-O-Methyldopa L-DOPA->3-O-Methyldopa COMT 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine COMT Ro 41-0960 Ro 41-0960 COMT COMT Ro 41-0960->COMT Entacapone Entacapone Entacapone->COMT

Caption: Inhibition of catecholamine metabolism by COMT inhibitors.

COMT_Assay_Workflow Experimental Workflow for COMT Inhibition Assay Start Start Reagent_Preparation Prepare reagents: - COMT enzyme - Substrate & SAM - Inhibitors - Buffer Start->Reagent_Preparation Assay_Setup Set up reaction: - Add buffer - Add inhibitor/vehicle - Add COMT enzyme Reagent_Preparation->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Initiate reaction with substrate and SAM Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop reaction with stop solution Incubation->Reaction_Termination Detection Detect methylated product (e.g., HPLC) Reaction_Termination->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining COMT inhibitory activity.

References

Validating the Inhibitory Effect of Ro 41-0960 on COMT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Catechol-O-methyltransferase (COMT) inhibitor, Ro 41-0960, with other established inhibitors, Tolcapone and Entacapone. The information is supported by experimental data to facilitate informed decisions in research and development.

Comparative Inhibitory Potency of COMT Inhibitors

The efficacy of a COMT inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

InhibitorTarget EnzymeIC50 (nM)Tissue/Assay Condition
Ro 41-0960 COMT0.6 - 50Human COMT, Human Mammary Tissue Cytosol
Tolcapone COMT1.5 - 3Human COMT, Rat Brain
Entacapone COMT0.6 - 160Human COMT, Rat Duodenum and Liver

Experimental Protocols

Accurate determination of COMT inhibitory activity is crucial for comparative analysis. Below are detailed methodologies for a typical in vitro COMT inhibition assay using High-Performance Liquid Chromatography (HPLC).

In Vitro COMT Inhibition Assay (HPLC-Based)

Objective: To determine the IC50 value of Ro 41-0960 and comparator compounds for COMT inhibition.

Materials:

  • Recombinant human COMT enzyme

  • Catechol substrate (e.g., Epinephrine, L-DOPA)

  • S-Adenosyl-L-methionine (SAM) as a methyl group donor

  • Ro 41-0960 and other comparator inhibitors (Tolcapone, Entacapone)

  • Assay buffer (e.g., Phosphate buffer, pH 7.4)

  • Stop solution (e.g., Perchloric acid)

  • 96-well microplates

  • Microplate reader

  • HPLC system with a C18 column and an electrochemical or fluorescence detector

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Ro 41-0960 and comparator inhibitors in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of the inhibitors to be tested.

    • Prepare working solutions of the COMT enzyme, catechol substrate, and SAM in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add a specific concentration of the inhibitor (or a vehicle control).

    • Add the COMT enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the catechol substrate and SAM.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.

    • Terminate the reaction by adding a stop solution, such as ice-cold perchloric acid.

  • Detection and Measurement:

    • Centrifuge the samples to pellet any precipitated proteins.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the substrate and the methylated product using an appropriate mobile phase and flow rate.

    • Detect and quantify the amount of the O-methylated product formed using the electrochemical or fluorescence detector.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the COMT signaling pathway and the experimental workflow for its inhibition.

COMT_Signaling_Pathway cluster_0 COMT Enzyme Complex cluster_1 Substrate and Product COMT COMT Methylated_Product O-Methylated Product (Inactive) COMT->Methylated_Product Methylation SAH S-Adenosyl- L-homocysteine (SAH) COMT->SAH Releases SAM S-Adenosyl- L-methionine (SAM) (Methyl Donor) SAM->COMT Binds first Mg Mg²⁺ (Cofactor) Mg->COMT Binds second Catechol Catechol Substrate (e.g., Dopamine, L-DOPA) Catechol->COMT Binds to complex Ro410960 Ro 41-0960 (Inhibitor) Ro410960->COMT Inhibits Binding COMT_Inhibition_Workflow start Start reagent_prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, SAM, Inhibitors) start->reagent_prep assay_setup 2. Assay Setup (Add buffer, inhibitor, and COMT enzyme to plate) reagent_prep->assay_setup pre_incubation 3. Pre-incubation (Allow inhibitor to bind to enzyme) assay_setup->pre_incubation reaction_initiation 4. Initiate Reaction (Add substrate and SAM) pre_incubation->reaction_initiation incubation 5. Incubation (Allow enzymatic reaction to proceed) reaction_initiation->incubation reaction_termination 6. Terminate Reaction (Add stop solution) incubation->reaction_termination hplc_analysis 7. HPLC Analysis (Separate and quantify product) reaction_termination->hplc_analysis data_analysis 8. Data Analysis (Calculate % inhibition and IC50) hplc_analysis->data_analysis end End data_analysis->end

Unveiling the Target Profile of Ro 41-0960: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of Ro 41-0960, a potent inhibitor of Catechol-O-methyltransferase (COMT). By presenting objective comparisons with alternative compounds and detailing the supporting experimental data, this document serves as a critical resource for informed experimental design and interpretation.

Ro 41-0960 is a well-established selective inhibitor of COMT, an enzyme crucial for the metabolism of catecholamines and catechol estrogens.[1][2][3] Its primary mechanism of action involves binding to the catalytic site of COMT, thereby preventing the methylation of its substrates.[1][4] However, like many small molecule inhibitors, Ro 41-0960 is not devoid of off-target effects. Emerging research has identified significant interactions with the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) and transthyretin (TTR).[5][6] This guide delves into the quantitative specifics of these interactions, offering a comparative perspective against other known modulators of these targets.

Comparative Analysis of Target Inhibition and Off-Target Modulation

To provide a clear quantitative comparison, the following tables summarize the inhibitory potency of Ro 41-0960 against its primary target, COMT, and its modulatory effects on identified off-targets, SERCA2a and TTR. Data for well-established alternative compounds are included for benchmarking purposes.

Table 1: Inhibition of Catechol-O-Methyltransferase (COMT)
CompoundIC50 (nM)Species/TissueCommentsReference
Ro 41-0960 5 - 42 Human Mammary Tissue Interindividual variation observed. [5]
12 ± 9 Recombinant Human COMT [5]
46.1 Not Specified [5]
Tolcapone2 - 3Rat Brain (S- and MB-COMT)Highly potent in brain tissue.[5]
123 - 795Rat Liver (MB- and S-COMT)Potency varies between membrane-bound and soluble forms.[5]
773Human Liver[5]
Entacapone14.3 - 73.3Rat Liver (soluble, total, and membrane-bound)[5]
Table 2: Modulation of SERCA2a Activity
CompoundEC50 (µM)EffectCommentsReference
Ro 41-0960 22.98 Activation (increases Ca2+ affinity) Effect is specific to the SERCA2a-PLB complex. Can be inhibitory at higher concentrations (≥25 µM). [5][7]
Thapsigargin~0.0075InhibitionPotent inhibitor, locks SERCA2a in a low calcium-affinity state.[5]
CDN11630.8 - 27ActivationStimulates SERCA2a activity.[5]
Table 3: Binding Affinity for Transthyretin (TTR)
CompoundKd (nM)MethodCommentsReference
Ro 41-0960 15 (Kd1), 2000 (Kd2) Isothermal Titration Calorimetry (ITC) Binds with negative cooperativity to two sites. [5]
Tafamidis~2 (Kd1), ~200 (Kd2)Not specifiedBinds with negative cooperativity.[5]
DiflunisalNot directly specifiedNot specifiedA known TTR kinetic stabilizer.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its accurate interpretation and for the design of future experiments.

In Vitro COMT Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COMT.

Materials:

  • Recombinant human S-COMT

  • S-adenosyl-L-methionine (SAM)

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • COMT substrate (e.g., 3,4-dihydroxybenzoic acid)

  • Test inhibitor (e.g., Ro 41-0960) dissolved in DMSO

  • Stop solution (e.g., 0.1% formic acid in acetonitrile)

  • 96-well microplate

  • Plate reader (spectrophotometer)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, and SAM.

  • Add the recombinant human S-COMT to the mixture.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the COMT substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Measure the formation of the methylated product using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

SERCA2a Ca2+-ATPase Activity Assay

This protocol assesses the effect of a test compound on the ATPase activity of SERCA2a, which is coupled to calcium transport.

Principle: The hydrolysis of ATP by SERCA2a is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes (rich in SERCA2a)

  • Assay Buffer (e.g., MOPS buffer, pH 7.0)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • ATP

  • Calcium chloride (to achieve desired free Ca2+ concentrations)

  • Test compounds (e.g., Ro 41-0960)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.

  • Add the cardiac SR microsomes to the reaction mixture.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Continuously monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.

  • Determine the effect of the test compound on SERCA2a activity by comparing the rates of ATP hydrolysis in the presence and absence of the compound.[5]

Visualizing Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway affected by Ro 41-0960 and a typical experimental workflow for assessing inhibitor specificity.

cluster_0 Catecholamine Metabolism L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine 3_OMD 3-O-Methyldopa L_DOPA->3_OMD COMT Metabolites Dopamine Metabolites Dopamine->Metabolites COMT COMT COMT Ro410960 Ro 41-0960 Ro410960->COMT

Fig. 1: Impact of Ro 41-0960 on the Catecholamine Metabolic Pathway.

cluster_1 Experimental Workflow: Inhibitor Specificity Start Start: Compound of Interest Primary_Assay Primary Target Assay (e.g., COMT Inhibition) Start->Primary_Assay Determine_IC50 Determine IC50 for Primary Target Primary_Assay->Determine_IC50 Off_Target_Screen Off-Target Screening (e.g., Kinase Panel, SERCA2a Assay) Determine_IC50->Off_Target_Screen Determine_Off_Target_IC50 Determine IC50/EC50 for Off-Targets Off_Target_Screen->Determine_Off_Target_IC50 Compare Compare On-Target vs. Off-Target Potency Determine_Off_Target_IC50->Compare Selective High Selectivity Compare->Selective Large Fold Difference Non_Selective Low Selectivity / Cross-Reactivity Compare->Non_Selective Small Fold Difference

References

Benchmarking Ro 41-0960: An In Vitro Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro performance benchmark of Ro 41-0960. By comparing its activity against other relevant compounds and detailing the experimental methodologies, this document serves as a practical resource for evaluating Ro 41-0960 for research applications.

Core Mechanism of Action

Ro 41-0960 is a potent and selective synthetic inhibitor of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic pathway of catecholamines, such as dopamine, and catechol estrogens.[1][2] By binding to the catalytic site of COMT, Ro 41-0960 prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to its catechol substrates.[3][4] This inhibition leads to an accumulation of these substrates and a reduction in their O-methylated metabolites, which forms the basis of its pharmacological effects.[3]

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory and activation data for Ro 41-0960 against its primary target, COMT, and notable off-targets. Comparisons are drawn with other well-established modulators.

Table 1: Catechol-O-Methyltransferase (COMT) Inhibition
CompoundIC50 (nM)Species/SystemCommentsReference
Ro 41-0960 5 - 42Human Mammary TissueInterindividual variation observed.[3][5]
46.1Not Specified[3][4]
Tolcapone2 - 3Rat Brain (S- and MB-COMT)Highly potent in brain tissue.[5]
123 - 795Rat Liver (MB- and S-COMT)Potency varies between membrane-bound and soluble forms.[5]
Entacapone14.3 - 73.3Rat Liver (soluble, total, and membrane-bound)[5]
Table 2: Off-Target Activity - SERCA2a Modulation

Ro 41-0960 has been identified as a modulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), an important protein in calcium homeostasis in cardiac muscle.[5]

CompoundEC50 (µM)EffectCommentsReference
Ro 41-0960 22.98Activation (increases Ca2+ affinity)Effect is specific to the SERCA2a-PLB complex. Can be inhibitory at higher concentrations (≥25 µM).[1][5][6]
Thapsigargin~0.0075InhibitionPotent inhibitor, locks SERCA2a in a low calcium-affinity state.[5]
CDN11630.8 - 27ActivationStimulates SERCA2a activity.[5][7]
Table 3: Off-Target Activity - Transthyretin (TTR) Binding

Ro 41-0960 has also been demonstrated to bind to transthyretin (TTR), a transport protein for thyroxine and retinol.[5]

CompoundKd (nM)MethodCommentsReference
Ro 41-0960 15 (Kd1), 2000 (Kd2)Isothermal Titration Calorimetry (ITC)Binds with negative cooperativity to two sites.[5]
Tafamidis~2 (Kd1), ~200 (Kd2)Not specifiedBinds with negative cooperativity.[5]
DiflunisalNot specifiedNot specifiedA known TTR kinetic stabilizer.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Ro 41-0960 and a general workflow for in vitro COMT inhibition assays.

COMT_Inhibition_Pathway cluster_0 Normal COMT Activity cluster_1 COMT Inhibition by Ro 41-0960 SAM S-Adenosyl-L-methionine (Methyl Donor) COMT COMT Enzyme SAM->COMT Catechol Catechol Substrate (e.g., L-DOPA, Dopamine) Catechol->COMT Product O-Methylated Product (e.g., 3-O-Methyldopa) COMT->Product SAH S-Adenosyl-L-homocysteine COMT->SAH Ro410960 Ro 41-0960 Inhibited_COMT Inhibited COMT Enzyme Ro410960->Inhibited_COMT No_Reaction No Reaction Inhibited_COMT->No_Reaction SAM_2 S-Adenosyl-L-methionine Catechol_2 Catechol Substrate

Caption: Mechanism of COMT inhibition by Ro 41-0960.

Dopamine_Metabolism_Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DDC ThreeOMD 3-O-Methyldopa (3-OMD) LDOPA->ThreeOMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT COMT COMT Ro410960 Ro 41-0960 Ro410960->COMT MAO MAO DDC DDC

Caption: Impact of Ro 41-0960 on the Dopamine Metabolism Pathway.

Experimental_Workflow cluster_workflow In Vitro COMT Inhibition Assay Workflow A 1. Reagent Preparation - Ro 41-0960 serial dilutions - Recombinant COMT - Catechol substrate - [³H]-SAM B 2. Assay Setup - Add Ro 41-0960/vehicle to plate - Add COMT enzyme A->B C 3. Pre-incubation - 15 min at 37°C B->C D 4. Reaction Initiation - Add substrate and [³H]-SAM mixture C->D E 5. Incubation - 30 min at 37°C D->E F 6. Reaction Termination - Add 2N HCl E->F G 7. Measurement & Analysis - Quantify radiolabeled product - Calculate IC50 F->G

References

A Comparative Analysis of COMT Inhibitors: Ro 41-0960 vs. Nitecapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two catechol-O-methyltransferase (COMT) inhibitors, Ro 41-0960 and nitecapone (B1678951). The information presented is compiled from preclinical and in vitro studies to facilitate informed decisions in research and development. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a critical enzyme responsible for the metabolic degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine.[1][2] COMT inhibitors are of significant interest, particularly as adjuncts to L-DOPA therapy in the treatment of Parkinson's disease. By inhibiting COMT, these drugs prevent the peripheral conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain.[2][3] Both Ro 41-0960 and nitecapone are nitrocatechol-based COMT inhibitors.[1][4] A key distinction between them lies in their site of action; Ro 41-0960 is a broad-spectrum inhibitor, acting both peripherally and centrally, whereas nitecapone is primarily a peripherally acting COMT inhibitor.[2][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for Ro 41-0960 and nitecapone from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency against COMT

ParameterRo 41-0960NitecaponeSpecies/SystemReference
IC50 5 - 42 nM~300 nM (liver), ~20 nM (brain)Human mammary tissue cytosol, Rat tissues[6][7][8]
EC50 23 ± 5 nMNot specifiedCHO cells expressing NET[3]
Ki 2.9 nmol~23 nM (liver), ~1 nM (pure recombinant)Dog pancreas, Rat liver, Pure recombinant COMT[3][8]

Table 2: In Vivo Efficacy in Rodent Models of Parkinson's Disease (Reversal of Reserpine-Induced Akinesia)

Treatment (30 mg/kg, i.p.)Effect on L-DOPA/Carbidopa Induced Locomotor ActivityEffect on Striatal 3-OMD LevelsEffect on Striatal Dopamine and DOPAC LevelsReference
Ro 41-0960 Markedly potentiatedSignificantly reducedIncreased[5][9]
Nitecapone Markedly potentiatedSignificantly reducedIncreased[5][9]

Table 3: Pharmacokinetic Parameters

ParameterRo 41-0960NitecaponeSpecies/SystemReference
ED50 (in vivo COMT inhibition) 0.5 mg/kg (liver), <0.01 mg/kg (kidney)Not specifiedBaboon[3][10]
Duration of Action Halftime for recovery of COMT ~25h at 2 mg/kgShort-acting (~3h in CNS)Baboon, Rat[10][11]
Blood-Brain Barrier Penetration Initially thought to be brain-penetrant, but PET studies show negligible uptake in baboon and mouse brain.[9][12]Does not effectively cross the blood-brain barrier.[9]Baboon, Mouse, Rat[9][12]

Signaling Pathways and Experimental Workflows

Dopamine Metabolism Pathway Inhibition

The primary mechanism of action for both Ro 41-0960 and nitecapone is the inhibition of the COMT enzyme, which directly impacts the metabolic pathway of L-DOPA and dopamine.

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase 3-OMD 3-OMD L-DOPA->3-OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors HVA HVA DOPAC->HVA COMT COMT_Inhibitor Ro 41-0960 / Nitecapone COMT_Inhibitor->L-DOPA Inhibition COMT_Inhibitor->DOPAC Inhibition

Caption: Inhibition of L-DOPA and Dopamine Metabolism by COMT Inhibitors.

Estrogen Metabolism Pathway Inhibition

Ro 41-0960 also impacts estrogen metabolism by inhibiting the O-methylation of catechol estrogens.

Estradiol (E2) Estradiol (E2) Catechol Estrogens\n(2-OHE2, 4-OHE2) Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol (E2)->Catechol Estrogens\n(2-OHE2, 4-OHE2) Hydroxylation (CYP450) Methoxy Estrogens\n(2-MeOE2, 4-MeOE2) Methoxy Estrogens (2-MeOE2, 4-MeOE2) Catechol Estrogens\n(2-OHE2, 4-OHE2)->Methoxy Estrogens\n(2-MeOE2, 4-MeOE2) Methylation (COMT) Ro_41_0960 Ro 41-0960 Ro_41_0960->Catechol Estrogens\n(2-OHE2, 4-OHE2) Inhibition

Caption: Inhibition of Estrogen Metabolism by Ro 41-0960.

General Experimental Workflow for In Vitro COMT Inhibition Assay

The following diagram outlines the key steps in a typical in vitro COMT inhibition assay to determine the inhibitory potency of a compound.[4]

Start Start Prepare Reagents Prepare Reagents: - COMT enzyme - Substrate (e.g., DHBA) - Cofactor (SAM) - Inhibitor (Ro 41-0960 or Nitecapone) Start->Prepare Reagents Reaction Setup Set up reaction mixtures with varying inhibitor concentrations Prepare Reagents->Reaction Setup Pre-incubation Pre-incubate enzyme and inhibitor (e.g., 15-30 min at 37°C) Reaction Setup->Pre-incubation Initiate Reaction Initiate reaction by adding substrate and SAM Pre-incubation->Initiate Reaction Incubation Incubate at 37°C (e.g., 30-60 min) Initiate Reaction->Incubation Terminate Reaction Terminate reaction (e.g., add acid) Incubation->Terminate Reaction Detection Measure methylated product formation (e.g., HPLC, spectrophotometry) Terminate Reaction->Detection Data Analysis Calculate % inhibition and determine IC50 Detection->Data Analysis End End Data Analysis->End

Caption: General workflow for an in vitro COMT inhibition assay.

Experimental Protocols

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine the IC50 value of a COMT inhibitor.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ro 41-0960 and nitecapone for COMT.

Materials:

  • Recombinant human COMT

  • S-adenosyl-L-methionine (SAM)

  • 3,4-dihydroxybenzoic acid (DHBA) as a substrate

  • Ro 41-0960 and nitecapone

  • Tris-HCl buffer

  • MgCl2

  • Dithiothreitol (DTT)

  • Perchloric acid (for reaction termination)

  • HPLC system with electrochemical detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.

  • Inhibitor Addition: Add varying concentrations of Ro 41-0960 or nitecapone to the reaction tubes. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Analysis: Analyze the formation of the methylated product using HPLC with electrochemical detection.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Assessment of COMT Inhibition in a Rodent Model of Parkinson's Disease

This protocol is based on established procedures in preclinical neuropharmacology to assess the ability of COMT inhibitors to potentiate the effects of L-DOPA.[2][9]

Objective: To evaluate the in vivo efficacy of Ro 41-0960 and nitecapone in potentiating the anti-akinetic effects of L-DOPA in reserpinized rats.

Animals: Male Wistar rats.

Procedure:

  • Induction of Akinesia: Administer reserpine (B192253) (e.g., 3 mg/kg, s.c.) to induce a state of akinesia, typically 18-24 hours before the experiment.

  • Drug Administration:

    • Administer the COMT inhibitor (nitecapone or Ro 41-0960, 30 mg/kg, i.p.).

    • Thirty minutes later, administer a combination of L-DOPA and a peripheral DOPA decarboxylase inhibitor (e.g., Carbidopa, 50 mg/kg each, i.p.).

  • Behavioral Assessment (Locomotor Activity): Immediately after L-DOPA/Carbidopa administration, place the rats in automated activity cages and record locomotor activity for a set period (e.g., 2-3 hours).

  • Neurochemical Analysis (Optional): At the end of the behavioral assessment, euthanize the animals and collect brain tissue (e.g., striatum) for the analysis of dopamine, its metabolites (DOPAC, HVA), and 3-OMD levels by HPLC.

  • Data Analysis: Compare the locomotor activity and neurochemical levels between the different treatment groups (vehicle, L-DOPA/Carbidopa alone, L-DOPA/Carbidopa + Ro 41-0960, L-DOPA/Carbidopa + nitecapone).

Conclusion

Both Ro 41-0960 and nitecapone are potent inhibitors of COMT, with Ro 41-0960 demonstrating higher potency in some in vitro assays.[6][8] In vivo, both compounds effectively potentiate the effects of L-DOPA in a rodent model of Parkinson's disease.[5][9] A key differentiator is their site of action; Ro 41-0960 has been described as a broad-spectrum inhibitor, while nitecapone acts primarily in the periphery.[2] However, recent PET imaging studies suggest that Ro 41-0960 has negligible brain uptake, questioning the extent of its central effects.[12] The choice between these inhibitors for research purposes will depend on the specific experimental question, particularly the desired site of COMT inhibition. This guide provides a foundational comparison to aid in the selection and evaluation of these important pharmacological tools.

References

Independent Validation of Ro 41-0960's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catechol-O-methyltransferase (COMT) inhibitor, Ro 41-0960, with other alternatives, supported by experimental data. The focus is on the independent validation of its mechanism of action, offering a resource for informed decision-making in research and drug development.

Mechanism of Action: Potent and Selective COMT Inhibition

Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic inactivation of catecholamines (e.g., dopamine (B1211576), norepinephrine) and catechol estrogens.[1] Its primary mechanism involves binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates.[1] This inhibition leads to an accumulation of the primary substrates and a reduction in their O-methylated metabolites.[1]

The primary signaling pathway affected by Ro 41-0960 is the catecholamine metabolic pathway. By inhibiting COMT, it directly influences the levels of dopamine and its metabolites.[2] In the context of Parkinson's disease research, this leads to increased bioavailability of L-DOPA, the precursor to dopamine.[1] In cancer research, particularly in hormone-dependent malignancies, Ro 41-0960's inhibition of COMT prevents the detoxification of potentially carcinogenic catechol estrogens, leading to increased oxidative stress and apoptosis in cancer cells.[3]

Comparative Analysis of Inhibitory Potency

Ro 41-0960 exhibits high potency against COMT, with IC50 values in the nanomolar range. The following table compares its in vitro inhibitory potency with other well-known COMT inhibitors.

InhibitorTarget EnzymeIC50 (nM)Tissue/Assay ConditionReference
Ro 41-0960 COMT5 - 42Human Mammary Tissue Cytosol[2][4]
COMT~50Not specified[4]
Recombinant Human S-COMT46.1[5]
EntacaponeCOMT10 - 160Rat Duodenum and Liver[4]
Rat Liver Soluble COMT14.3[5]
Human Liver151[5]
TolcaponeCOMT2 - 3Rat Brain[4]
Human Liver773[4]
OpicaponeCOMT224Not specified[4]

Selectivity and Off-Target Effects

A critical aspect of a pharmacological inhibitor is its selectivity. While Ro 41-0960 is characterized as a selective COMT inhibitor, it's important to consider potential off-target effects, especially at higher concentrations.[4][6]

InhibitorOff-TargetEffectConcentrationReference
Ro 41-0960 SERCA2aModulation of Ca2+ transportMicromolar concentrations[6]
Dopamine Transporter (DAT)Used as a tool in uptake assays1 µM[6]
Tolcapone3-hydroxyisobutyryl-CoA hydrolase (HIBCH)BindingNot specified[6]
EntacaponeMitochondrial membrane potentialDecreaseIC50 = 4 µM[6]
OpicaponeMitochondrial membrane potentialDecreaseIC50 = 181 µM[6]
ATP contentDecreaseIC50 = 98 µM[6]

The primary documented off-target effect of Ro 41-0960 is the modulation of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[7][8] This interaction appears to be concentration-dependent, with some studies reporting activation at intermediate calcium concentrations and inhibition at higher concentrations (≥25 µM).[8] This is an important consideration in experimental design, particularly in cell types expressing SERCA2a, such as cardiomyocytes.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Ro 41-0960 and a general workflow for its in vitro validation.

COMT_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron LDOPA L-DOPA Dopamine_pre Dopamine LDOPA->Dopamine_pre DDC Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Release Dopamine_Receptor Dopamine Receptor Dopamine_syn->Dopamine_Receptor Binding COMT COMT Dopamine_syn->COMT Metabolite 3-MT Downstream Downstream Signaling Dopamine_Receptor->Downstream COMT->Metabolite Methylation Ro410960 Ro 41-0960 Ro410960->COMT Inhibition

Caption: Inhibition of Dopamine Metabolism by Ro 41-0960.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - COMT enzyme - Substrate (e.g., DHBA) - SAM - Ro 41-0960 dilutions reaction Set up reaction mixture: - Buffer, MgCl2, DTT - Add Ro 41-0960 - Add COMT enzyme reagents->reaction start_reaction Initiate reaction with substrate and SAM reaction->start_reaction incubation Incubate at 37°C stop_reaction Terminate reaction incubation->stop_reaction start_reaction->incubation hplc HPLC Analysis to quantify methylated product stop_reaction->hplc data_analysis Calculate % inhibition and determine IC50 hplc->data_analysis

Caption: General workflow for an in vitro COMT inhibition assay.

Experimental Protocols

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine the IC50 value of Ro 41-0960 for COMT inhibition by measuring the formation of a methylated product.

Materials:

  • Recombinant human COMT

  • S-adenosyl-L-methionine (SAM)

  • 3,4-dihydroxybenzoic acid (DHBA) as substrate

  • Ro 41-0960

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • Dithiothreitol (DTT)

  • Perchloric acid (for reaction termination)

  • HPLC system with electrochemical detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and DTT.

  • Inhibitor Addition: Add varying concentrations of Ro 41-0960 (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control.

  • Enzyme Addition: Add the recombinant human COMT enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (DHBA) and the methyl donor (SAM).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector to separate and quantify the methylated product.

  • Data Analysis: Calculate the percentage of COMT inhibition for each concentration of Ro 41-0960 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Downstream Effects (e.g., Apoptosis in Cancer Cells)

This protocol outlines a general method to assess the downstream effects of Ro 41-0960 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium and supplements

  • Ro 41-0960

  • Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cancer cells to a desired confluency in appropriate multi-well plates.

  • Treatment: Treat the cells with varying concentrations of Ro 41-0960 for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the Ro 41-0960-treated groups to the control group to determine the dose-dependent effect on apoptosis induction.

Conclusion

Independent validation studies confirm that Ro 41-0960 is a potent and selective inhibitor of COMT. Its mechanism of action, centered on the blockade of catecholamine and catechol estrogen metabolism, is well-documented. When compared to other COMT inhibitors such as Entacapone and Tolcapone, Ro 41-0960 demonstrates comparable or superior in vitro potency. However, researchers should be mindful of its potential off-target effects on SERCA2a at micromolar concentrations and select experimental conditions accordingly. The provided protocols and pathway diagrams offer a framework for the continued investigation and application of Ro 41-0960 in various research fields.

References

Ro 41-0960's effect on downstream signaling pathways compared to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Ro 41-0960's effects on downstream signaling pathways relative to other key inhibitors. Supported by experimental data, this document provides a comprehensive overview to inform research and development decisions.

Ro 41-0960 is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an essential enzyme in the metabolic pathways of catecholamines and catechol estrogens.[1][2] Its high specificity for COMT makes it a valuable tool in neuroscience and oncology research.[2][3] This guide will delve into the downstream consequences of COMT inhibition by Ro 41-0960 and compare them to other inhibitors targeting similar biological systems.

Mechanism of Action: COMT Inhibition

Ro 41-0960 functions as a competitive inhibitor of COMT by binding to its active site.[4] This action blocks the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates, thereby preventing their degradation.[4][5] The primary downstream effect is an accumulation of these substrates, notably the neurotransmitter dopamine (B1211576) and catechol estrogens.[2]

Quantitative Comparison of Inhibitory Potency

The efficacy of Ro 41-0960 and other inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

InhibitorTarget EnzymeIC50 (nM)Organism/Source
Ro 41-0960 Rat Liver COMT ~40 Rat [6]
Human Mammary Tissue5 - 42Human[7]
Recombinant Human S-COMT46.1Human[7]
EntacaponeRat Liver COMT160Rat[6]
Human Liver COMT151Human[6]
TolcaponeRat Liver COMT40Rat[6]
Human Liver COMT2.5Human[6]
Nitecapone (B1678951)Rat Liver COMT--
MAO-A Inhibitor (Ro 41-1049) Monoamine Oxidase-A - -
MAO-B Inhibitor (Ro 19-6327) Monoamine Oxidase-B - -
Aromatase Inhibitor (Letrozole) Aromatase (CYP19A1) - -

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.[7]

Downstream Signaling Pathways: A Comparative Analysis

The inhibition of COMT by Ro 41-0960 initiates a cascade of effects on key signaling pathways. This section compares these effects with those of other relevant inhibitors.

Dopamine Metabolism and Signaling

In the context of dopamine metabolism, particularly relevant to Parkinson's disease, COMT inhibitors prevent the degradation of L-DOPA, the precursor to dopamine.[3][6] This increases the bioavailability of L-DOPA for conversion to dopamine in the brain.[5]

  • Ro 41-0960 vs. Other COMT Inhibitors (Entacapone, Tolcapone):

    • Ro 41-0960 and Tolcapone are broad-spectrum inhibitors that can cross the blood-brain barrier (BBB), enabling them to inhibit both central and peripheral COMT.[6]

    • Entacapone is a peripherally acting inhibitor, primarily affecting COMT in tissues outside the central nervous system.[6]

    • In vivo studies in rats have shown that both Ro 41-0960 and nitecapone potentiate the effects of L-DOPA, leading to reduced levels of the L-DOPA metabolite 3-O-methyldopa (3-OMD) and increased levels of dopamine and its metabolite DOPAC in the striatum.[6][8]

  • Ro 41-0960 vs. Monoamine Oxidase (MAO) Inhibitors:

    • MAO inhibitors (e.g., Ro 41-1049 for MAO-A and Ro 19-6327 for MAO-B) also increase dopamine levels, but through a different mechanism: they prevent the breakdown of dopamine itself by inhibiting the MAO enzyme.[9]

    • The combined effect of a COMT inhibitor like Ro 41-0960 and an MAO inhibitor would theoretically lead to a more substantial and prolonged increase in synaptic dopamine levels than either inhibitor alone, as both major degradation pathways would be blocked.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Downstream_signaling Downstream Signaling Dopamine_receptor->Downstream_signaling LDOPA_met L-DOPA OMD 3-O-Methyldopa LDOPA_met->OMD COMT Dopamine_met Dopamine DOPAC DOPAC Dopamine_met->DOPAC MAO HVA Homovanillic Acid DOPAC->HVA COMT Ro410960 Ro 41-0960 Ro410960->OMD Ro410960->HVA MAO_I MAO Inhibitor MAO_I->DOPAC G Androgens Androgens Estradiol Estradiol (E2) Androgens->Estradiol Aromatase (CYP19A1) Catechol_Estrogens Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol->Catechol_Estrogens CYP450 Methoxy_Estrogens Methoxy Estrogens Catechol_Estrogens->Methoxy_Estrogens COMT DNA_damage DNA Damage Catechol_Estrogens->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Aromatase_I Aromatase Inhibitor Aromatase_I->Estradiol Ro410960 Ro 41-0960 Ro410960->Methoxy_Estrogens G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, MgCl2, DTT) Inhibitor Add Inhibitor (Ro 41-0960) Reagents->Inhibitor Enzyme Add COMT Enzyme Inhibitor->Enzyme Initiate Initiate with Substrate & SAM Enzyme->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate HPLC HPLC Analysis Terminate->HPLC IC50 Calculate IC50 HPLC->IC50

References

Safety Operating Guide

Navigating the Disposal of RO-41: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. This guide provides essential information on the proper disposal procedures for RO-41, a term that can refer to several distinct chemical products. Given the target audience, this document will focus on Ro 41-0960 , a catechol-O-methyltransferase (COMT) inhibitor used in research.[1] It is crucial to verify the specific identity of the "this compound" in your inventory by checking the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) provided by the manufacturer, as other products with similar names, such as industrial primers or hydraulic fluids, have vastly different disposal protocols.[2][3][4][5]

Immediate Safety and Handling Precautions

While Ro 41-0960 is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is designated as Water Hazard Class 1, indicating it is slightly hazardous to aquatic environments.[1] Therefore, it must not be allowed to enter sewers, surface water, or groundwater.[1] Prudent laboratory practice dictates treating all research chemicals with caution.

When handling Ro 41-0960, the following Personal Protective Equipment (PPE) is recommended:[1]

  • Gloves: Chemically resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the bulk powder, a dust mask (e.g., N95) is advisable to prevent inhalation.[1]

Quantitative Data and Chemical Properties

A summary of the key properties of Ro 41-0960 is provided in the table below for easy reference.

PropertyValueSource(s)
CAS Number 125628-97-9[1]
Molecular Formula C₁₃H₈FNO₅[1]
Molecular Weight 277.20 g/mol [1]
Appearance Yellow solid[1]
Storage Temperature Powder: -20°C; In solvent: -80°C[1]
Solubility DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL[1]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0[1]

Step-by-Step Disposal Procedures

The disposal of Ro 41-0960 and its associated waste must be managed through your institution's hazardous waste program.[1] Proper segregation of waste streams is critical for safe and compliant disposal.

Experimental Protocol: Decontamination of Empty Containers

For empty containers of Ro 41-0960, a triple-rinse procedure is recommended as a prudent practice.[1]

  • First Rinse: Rinse the container with a suitable solvent in which Ro 41-0960 is soluble (e.g., DMSO, DMF, or ethanol).[1] Collect this first rinse as hazardous liquid waste.

  • Second and Third Rinses: Repeat the rinsing process two more times. These subsequent rinses should also be collected as hazardous waste.[1]

  • Drying: Allow the thoroughly rinsed container to air-dry completely in a fume hood.[1]

  • Final Disposal: Once clean and dry, deface the original label to prevent misuse and dispose of the container according to your institution's guidelines for glass or plastic recycling or trash.[1]

Waste Stream Segregation

  • Liquid Waste:

    • Collect all waste solutions of Ro 41-0960 and the rinsates from container decontamination in a dedicated, clearly labeled hazardous waste container.[1]

    • The container should be compatible with the solvents used, sealed tightly when not in use, and stored in a designated satellite accumulation area.[1]

  • Solid Waste:

    • Collect expired or unused Ro 41-0960 powder in its original container or a new, sealed, and compatible container labeled as hazardous waste.[1]

    • Contaminated disposable materials such as weigh boats, paper towels, and gloves should be placed in a separate, clearly labeled plastic bag or container for solid chemical waste.[1]

  • Sharps Waste:

    • Any needles, syringes, or contaminated glass pipettes used for handling Ro 41-0960 solutions must be disposed of in a designated sharps container that is specifically labeled for chemical contamination.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and proper workflow for the disposal of Ro 41-0960 and associated materials.

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal A Unused/Expired Ro 41-0960 Powder F Solid Chemical Waste Container A->F B Contaminated Labware (Gloves, Weigh Boats) B->F C Waste Ro 41-0960 Solutions G Liquid Chemical Waste Container C->G D Contaminated Sharps H Chemically Contaminated Sharps Container D->H E Empty Ro 41-0960 Container I Triple-Rinse with Appropriate Solvent E->I J Institutional Hazardous Waste Program F->J G->J H->J I->G Collect Rinsate K Regular Lab Trash/ Recycling I->K Clean, Dry Container

Disposal Workflow for Ro 41-0960

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Ro 41-0960, minimizing risks and maintaining compliance with institutional and regulatory standards.

References

Essential Safety and Logistical Information for Handling RO-41 (Ro 41-0960)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling of RO-41, identified as the selective Catechol-O-Methyltransferase (COMT) inhibitor, Ro 41-0960. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling Ro 41-0960 in either solid or solution form, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact with the chemical.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes or airborne particles.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Dust mask (e.g., N95)Recommended when handling the bulk powder to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is required to ensure safe handling and minimize exposure.

  • Preparation : Before handling Ro 41-0960, ensure that the designated workspace is clean and uncluttered. A fume hood should be used when working with the solid powder form.

  • Personal Protective Equipment (PPE) Donning : Put on all required PPE as specified in the table above before handling the chemical.

  • Weighing and Aliquoting :

    • When weighing the solid form, perform the task in a fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas, weigh boats) and handle them with care to avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solvent to the pre-weighed Ro 41-0960 slowly to avoid splashing.

  • Experimental Use : During experimental procedures, handle all solutions containing Ro 41-0960 with caution. Avoid direct contact and work in a well-ventilated area.

  • Post-Handling : After handling is complete, decontaminate the work area thoroughly. Remove and dispose of PPE as per the disposal plan. Wash hands thoroughly with soap and water.

Disposal Plan: Waste Management and Decontamination

Proper disposal of Ro 41-0960 and associated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.[1]

Waste StreamDisposal ContainerProcedure
Solid Waste Dedicated, sealed, and clearly labeled plastic bag or container for "Solid Chemical Waste"Collect unused or expired Ro 41-0960 powder in its original container or a compatible sealed container. Place contaminated items such as weigh boats, paper towels, and gloves into the designated waste bag.[1]
Liquid Waste Labeled, sealed, and compatible container for "Liquid Chemical Waste"Collect all solutions containing Ro 41-0960 in a designated waste container. Do not pour down the drain, as it is classified as slightly hazardous for water.[1]
Sharps Waste Designated, puncture-resistant sharps container labeled for chemical contaminationDispose of any needles, syringes, or contaminated glass pipettes used with Ro 41-0960 solutions in this container.[1]
Empty Containers Institutional glass or plastic recycling/trashRinse the original container three times with a suitable solvent. The first three rinses must be collected as hazardous liquid waste. Allow the container to air-dry completely in a fume hood. Deface the original label before disposal.[1]

All waste must be handled through your institution's hazardous waste management program.[1]

Quantitative Data Summary

The following table summarizes key properties of Ro 41-0960.[1]

PropertyValue
CAS Number 125628-97-9
Molecular Formula C₁₃H₈FNO₅
Molecular Weight 277.20 g/mol
Appearance Yellow solid
Storage Temperature Powder: -20°C; In solvent: -80°C
Solubility DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 0.2 mg/mL
NFPA Rating Health: 0, Fire: 0, Reactivity: 0
HMIS Rating Health: 0, Fire: 0, Reactivity: 0
Water Hazard Class 1 (Slightly hazardous for water)

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow: In Vitro COMT Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potency of Ro 41-0960 on the COMT enzyme in an in vitro setting.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (COMT, Substrate, SAM, Ro 41-0960) add_inhibitor Add Ro 41-0960 (Varying Concentrations) prep_reagents->add_inhibitor pre_incubate Pre-incubate with COMT add_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate & SAM pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction incubate->terminate analyze_product Analyze Product Formation (e.g., HPLC) terminate->analyze_product calc_ic50 Calculate IC50 Value analyze_product->calc_ic50

Caption: Workflow for in vitro COMT inhibition assay.

Signaling Pathway: Mechanism of Action of Ro 41-0960

This diagram illustrates the mechanism of action of Ro 41-0960 as a COMT inhibitor, in the context of Levodopa metabolism for Parkinson's disease treatment.

G cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Levodopa Levodopa COMT COMT Levodopa->COMT Levodopa_CNS Levodopa Levodopa->Levodopa_CNS Crosses Blood-Brain Barrier Metabolite 3-O-methyldopa (Inactive Metabolite) COMT->Metabolite Ro41 Ro 41-0960 Ro41->COMT Inhibits Dopamine Dopamine Levodopa_CNS->Dopamine Conversion

Caption: Inhibition of peripheral Levodopa metabolism by Ro 41-0960.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.